(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(3S)-3-amino-3-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETRFEPZCAGEMK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CC(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270074 | |
| Record name | (βS)-β-Amino-2-bromobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275826-34-1 | |
| Record name | (βS)-β-Amino-2-bromobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=275826-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-Amino-2-bromobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-Amino-3-(2-bromophenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (S)-3-Amino-3-(2-bromophenyl)-propionic acid, a chiral building block of significant interest in pharmaceutical research and development. The document delves into its chemical identity, stereoselective synthesis, analytical characterization, and its potential applications, particularly in the context of neurological disorders. By synthesizing information from established chemical principles and available data on analogous compounds, this guide aims to equip researchers with the foundational knowledge required for the effective utilization of this compound in their scientific endeavors.
Introduction: The Significance of a Chiral Scaffold
(S)-3-Amino-3-(2-bromophenyl)-propionic acid, a non-proteinogenic β-amino acid, has emerged as a valuable intermediate in medicinal chemistry. Its structure, featuring a chiral center, a bromine-substituted aromatic ring, and both amino and carboxylic acid functionalities, offers a unique combination of properties for the synthesis of complex molecular architectures. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery. Furthermore, its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests its potential as a modulator of GABAergic neurotransmission, a key pathway implicated in a range of neurological disorders. This guide will explore the synthesis, characterization, and potential biological relevance of this intriguing molecule.
Chemical Identity and Properties
A clear understanding of the fundamental properties of (S)-3-Amino-3-(2-bromophenyl)-propionic acid is paramount for its effective use in research.
| Property | Value | Source |
| Chemical Name | (3S)-3-amino-3-(2-bromophenyl)propanoic acid | [1] |
| CAS Number | 275826-34-1 | |
| Molecular Formula | C₉H₁₀BrNO₂ | [2] |
| Molecular Weight | 244.09 g/mol | [2] |
| Appearance | White to off-white solid or powder | [3] |
| Purity | Typically ≥97% | [4] |
| SMILES | C1=CC=C(C(=C1)C@H(CC(=O)O)N)Br | [1] |
| InChI Key | OETRFEPZCAGEMK-QMMMGPOBSA-N | [1] |
Stereoselective Synthesis: A Proposed Methodology
Proposed Synthetic Pathway: Chiral Auxiliary-Mediated Synthesis
This proposed synthesis leverages the well-established Evans' chiral auxiliary methodology, which allows for high diastereoselectivity in alkylation reactions.
Caption: Proposed synthetic workflow for (S)-3-Amino-3-(2-bromophenyl)-propionic acid.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Racemic 3-Amino-3-(2-bromophenyl)-propionic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.2 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The crude product will precipitate out of the solution.
-
Purification: Filter the precipitate and wash with cold ethanol. The crude racemic 3-Amino-3-(2-bromophenyl)-propionic acid can be further purified by recrystallization.
Step 2: Chiral Resolution
-
Acylation: React the racemic β-amino acid with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a base (e.g., 4-dimethylaminopyridine - DMAP) in an aprotic solvent like dichloromethane (DCM).
-
Diastereomer Separation: The resulting diastereomeric mixture can be separated by fractional crystallization or column chromatography on silica gel. The choice of solvent system for crystallization or elution is crucial and needs to be optimized.
-
Hydrolysis: The desired diastereomer is then hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary. For example, treatment with aqueous lithium hydroxide followed by acidification will yield the enantiomerically pure (S)-3-Amino-3-(2-bromophenyl)-propionic acid.
-
Auxiliary Recovery: The chiral auxiliary can often be recovered and reused.
Analytical Characterization: Ensuring Purity and Identity
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Spectroscopic Data (Representative)
While a comprehensive public database of the spectra for this specific compound is not available, the following are expected characteristic signals based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Multiple signals in the range of 7.0-7.8 ppm.
-
CH(N) Proton: A multiplet around 4.5-5.0 ppm.
-
CH₂ Protons: Two diastereotopic protons appearing as a multiplet or two distinct signals between 2.5-3.0 ppm.
-
NH₂ Protons: A broad singlet, the chemical shift of which is solvent and concentration-dependent.
-
COOH Proton: A broad singlet at a downfield chemical shift (>10 ppm), often not observed in deuterated protic solvents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (COOH): A signal around 170-175 ppm.
-
Aromatic Carbons: Multiple signals in the range of 120-140 ppm, including the carbon attached to bromine.
-
CH(N) Carbon: A signal around 50-55 ppm.
-
CH₂ Carbon: A signal around 40-45 ppm.
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 244.9973 and 246.9952, showing the characteristic isotopic pattern for a bromine-containing compound.
Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of (S)-3-Amino-3-(2-bromophenyl)-propionic acid is a critical quality attribute. Chiral HPLC is the gold standard for its determination.
Proposed Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H is often effective for the separation of enantiomers of amino acid derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
Workflow for Chiral HPLC Analysis:
Caption: A proposed workflow to evaluate the interaction of (S)-3-Amino-3-(2-bromophenyl)-propionic acid with GABA receptors.
Conclusion and Future Directions
(S)-3-Amino-3-(2-bromophenyl)-propionic acid is a chiral building block with considerable potential in the field of drug discovery. Its versatile chemical nature allows for the synthesis of a wide array of novel compounds, while its structural similarity to GABA suggests a plausible and exciting avenue for the development of new therapeutics for neurological disorders. Future research should focus on elucidating its precise biological targets and mechanism of action, as well as exploring its utility in the synthesis of novel bioactive molecules. This technical guide provides a solid foundation for researchers to embark on such investigations, paving the way for new discoveries and therapeutic innovations.
References
-
Ningbo Inno Pharmchem Co.,Ltd. Supplier of S-3-Amino-3-(2-bromophenyl)propionic acid: High Purity Pharmaceutical Intermediate. [Link]
-
3-Amino-3-(2-bromophenyl)-propionic Acid: A Versatile Building Block for Pharma. [Link]
-
Pharmaffiliates. (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemscene.com [chemscene.com]
- 3. Asymmetric synthesis of unusual amino acids for peptide molecular design and molecular recognition studies. [arizona.aws.openrepository.com]
- 4. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
Introduction: The Strategic Importance of Chiral β-Amino Acids in Drug Discovery
(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a non-proteinogenic, chiral β-amino acid. Unlike their α-amino acid counterparts that form the primary basis of natural proteins, β-amino acids possess an additional carbon in their backbone. This seemingly minor structural alteration imparts significant and advantageous properties, making them highly valuable building blocks for drug development professionals.[1] The incorporation of β-amino acids into peptide-based therapeutics can induce stable secondary structures (e.g., helices and sheets) and, most critically, confer enhanced resistance to proteolytic degradation by enzymes in the body.[2] This increased metabolic stability is a paramount objective in transforming peptide drug candidates into viable therapeutics with improved pharmacokinetic profiles.
The specific molecule, this compound, offers further strategic advantages. The stereochemically defined '(S)' configuration is crucial for specific molecular recognition and binding to biological targets. Furthermore, the ortho-bromophenyl moiety serves as a versatile synthetic handle. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures and the exploration of a diverse chemical space during lead optimization.[1] This guide provides a comprehensive overview of the core physical properties of this compound and outlines the rigorous experimental methodologies required for its characterization, ensuring data integrity for research and development applications.
Physicochemical and Structural Properties
A thorough understanding of the fundamental physical properties of a drug candidate or intermediate is non-negotiable for process development, formulation, and quality control. The data for this compound are summarized below.
| Property | Value | Source / Method |
| Molecular Formula | C₉H₁₀BrNO₂ | - |
| Molecular Weight | 244.09 g/mol | - |
| CAS Number | 275826-34-1 | [3][4] |
| Appearance | White to off-white solid | Expected, based on analogs[1] |
| Melting Point (°C) | Data not available in searched literature. | See Protocol 1 for determination. |
| Solubility | Data not available in searched literature. | See Protocol 2 for determination. |
| Specific Optical Rotation | Data not available in searched literature. | See Protocol 3 for determination. |
| pKa (Carboxyl Group) | Data not available in searched literature. | See Protocol 4 for determination. |
| pKa (Amino Group) | Data not available in searched literature. | See Protocol 4 for determination. |
Workflow for Comprehensive Physicochemical Characterization
The following diagram illustrates the logical workflow for the complete characterization of a new batch of this compound, ensuring its identity, purity, and structural integrity.
Caption: Workflow for Synthesis and Characterization.
Experimental Protocols for Physicochemical Analysis
The following protocols are presented as self-validating systems. Each step is designed to ensure accuracy and reproducibility, which are critical for regulatory submissions and inter-laboratory data consistency.
Protocol 1: Melting Point Determination
Causality: The melting point is a fundamental indicator of purity. A sharp, well-defined melting range suggests a highly pure compound, whereas a broad or depressed range typically indicates the presence of impurities.
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent. Grind a small amount of the solid into a fine powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
-
Measurement:
-
Use a rapid heating ramp (e.g., 10-15 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat to approximately 20 °C below the approximate melting point.
-
Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range.
-
-
Validation: Perform the measurement in triplicate to ensure reproducibility. The melting point of a closely related analog, 3-(2-Bromophenyl)propionic acid, is reported as 98-102 °C, which can serve as an initial, rough estimate for setting the instrument's temperature range.
Protocol 2: Solubility Profiling
Causality: Understanding solubility in various aqueous and organic solvents is critical for designing reaction conditions, purification strategies (crystallization), and for future formulation development.
Methodology (Kinetic Solubility Screen):
-
Solvent Selection: Prepare a panel of relevant solvents, including but not limited to: Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO).
-
Sample Preparation: Weigh 1-2 mg of the compound into individual glass vials.
-
Solvent Addition: Add the selected solvent stepwise (e.g., in 50 µL increments) to each vial.
-
Equilibration: After each addition, vortex the vial vigorously for 1-2 minutes. Use sonication if necessary to break up aggregates.
-
Observation: Visually inspect for complete dissolution against a contrasting background.
-
Quantification: Record the total volume of solvent required to fully dissolve the sample and calculate the approximate solubility (e.g., in mg/mL). For samples that are highly soluble or practically insoluble, the results should be reported as such (e.g., >20 mg/mL or <0.1 mg/mL).
Protocol 3: Specific Optical Rotation
Causality: As a chiral molecule, the specific optical rotation is a defining physical constant that confirms the enantiomeric identity and can be used to assess enantiomeric purity. The sign (+ or -) and magnitude of the rotation are unique to the (S)-enantiomer under specific conditions.
Methodology:
-
Solution Preparation:
-
Accurately weigh approximately 25-50 mg of the sample (record weight to 0.1 mg).
-
Dissolve the sample in a precise volume (e.g., 5.00 mL) of a specified solvent (Methanol is a common choice). Ensure the solution is clear and free of particulates.
-
-
Instrumentation:
-
Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).
-
Calibrate the instrument with a blank (the pure solvent).
-
Rinse and fill the sample cell (typically 1 dm path length) with the prepared solution, ensuring no air bubbles are present.
-
-
Measurement:
-
Record the observed rotation (α) at a constant, specified temperature (e.g., 20 °C or 25 °C).
-
-
Calculation: Calculate the specific rotation [α] using the formula: [α]_D^T = α / (c * l)
-
Where:
-
T is the temperature in °C.
-
D refers to the sodium D-line.
-
α is the observed rotation.
-
c is the concentration in g/mL.
-
l is the path length in decimeters (dm).
-
-
-
Reporting: Report the specific rotation with the temperature, wavelength, concentration, and solvent used, e.g., [α]_D^25 = -X.X° (c 1.0, Methanol).
Spectroscopic and Structural Elucidation
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its covalent structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of an organic molecule in solution. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon environments.
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
Aromatic Protons (4H): Expected in the range of δ 7.2-7.8 ppm. Due to the ortho-bromo substituent, these protons will form a complex multiplet pattern.
-
Methine Proton (1H, CH-N): Expected around δ 4.2-4.5 ppm. This proton is adjacent to the chiral center and will likely appear as a triplet of doublets or a more complex multiplet due to coupling with the two diastereotopic methylene protons.
-
Methylene Protons (2H, CH₂-C=O): Expected around δ 2.6-2.9 ppm. These two protons are diastereotopic due to the adjacent chiral center and will likely appear as two separate multiplets, each integrating to 1H. They will show geminal coupling to each other and vicinal coupling to the methine proton.
-
Carboxylic Acid Proton (1H, COOH): Expected as a broad singlet at δ > 12 ppm. Its chemical shift can be highly variable and concentration-dependent.
-
Amine Protons (2H, NH₂): Expected as a broad singlet. Its chemical shift is also variable.
Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
-
Carbonyl Carbon (C=O): Expected around δ 172-175 ppm.
-
Aromatic Carbons (6C): Expected in the range of δ 120-140 ppm. The carbon bearing the bromine (C-Br) will be shifted to ~δ 122 ppm, while the carbon attached to the propionic acid chain will be around δ 138-140 ppm. The other four aromatic carbons will appear in the typical aromatic region.
-
Methine Carbon (CH-N): Expected around δ 50-55 ppm.
-
Methylene Carbon (CH₂): Expected around δ 38-42 ppm.
Mass Spectrometry (MS)
Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, confirming the elemental composition. Tandem MS (MS/MS) reveals fragmentation patterns that are characteristic of the molecule's structure.
Expected Fragmentation Pattern (Electrospray Ionization, Positive Mode):
-
Molecular Ion Peak [M+H]⁺: Expected at m/z 244.0022 and 246.0002, showing the characteristic isotopic pattern (approx. 1:1 ratio) for a molecule containing one bromine atom.
-
Key Fragments: β-amino acids can exhibit unusual fragmentation.[2] Common fragmentation pathways for amino acids include the loss of the carboxylic acid group (-COOH) as CO₂ and H₂O, or the loss of the amino group. The bromophenyl cation (m/z 155/157) would be an expected and highly stable fragment.
The diagram below outlines the workflow for structural verification.
Caption: Workflow for Spectroscopic Structural Verification.
References
-
Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC, NIH. Available at: [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]
- CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents.
-
3-Amino-3-(2-bromophenyl)-propionic Acid: A Versatile Building Block for Pharma. Medium. Available at: [Link]
-
Supplier of S-3-Amino-3-(2-bromophenyl)propionic acid: High Purity Pharmaceutical Intermediate. LinkedIn. Available at: [Link]
- CN102633658A - Method for resolving 3-amino-3-phenylpropanol. Google Patents.
-
(12) United States Patent. Googleapis. Available at: [Link]
- CN101982458A - 3-amino-3-arylpropionic acid and preparation method thereof. Google Patents.
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]
-
(R)-3-Amino-3-(2-Bromophenyl)Propionic Acid. AMERICAN ELEMENTS. Available at: [Link]
-
New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. NIH. Available at: [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]
-
A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC, NIH. Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid in Organic Solvents
Introduction
(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a chiral amino acid derivative that holds potential as a valuable building block in the synthesis of novel pharmaceutical compounds.[1][2] Its structural features, including a stereocenter, an amino group, a carboxylic acid group, and a brominated phenyl ring, make it an interesting candidate for the development of new therapeutic agents.[1][2] The solubility of this compound in various organic solvents is a critical physicochemical parameter that profoundly influences its utility in drug discovery and development. From synthetic reaction design and purification to formulation and bioavailability, understanding and quantifying solubility is a cornerstone of successful pharmaceutical research.
Theoretical Framework: Factors Governing Solubility
The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding.[1][3][4] For a molecule like this compound, several key factors dictate its solubility in a given organic solvent:
-
Polarity: The molecule possesses both polar (amino and carboxylic acid groups) and non-polar (bromophenyl ring) regions. The amino and carboxyl groups can exist in a zwitterionic form, creating a large dipole moment and the capacity for strong electrostatic interactions. The bromophenyl group, while containing a polar carbon-bromine bond, is predominantly non-polar and will favor interactions with non-polar solvents through van der Waals forces.
-
Hydrogen Bonding: The amino and carboxylic acid moieties are capable of acting as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, aprotic polar solvents like DMSO) are likely to be more effective at solvating the molecule than non-polar aprotic solvents (e.g., hexane, toluene).
-
Molecular Size and Shape: The relatively large and rigid bromophenyl group can present steric hindrance, potentially limiting the effective interaction between the polar functional groups and the solvent molecules.[5]
-
Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.[5][6] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.
The interplay of these factors is visually represented in the following diagram:
Caption: Factors influencing the solubility of the target compound.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the intrinsic solubility of a compound is by measuring its thermodynamic solubility . This is the concentration of the solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[7][8] The shake-flask method is the gold standard for this determination.[9]
Distinction: Thermodynamic vs. Kinetic Solubility
It is crucial to differentiate between thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: Represents the true equilibrium state and is a fundamental, reproducible property of the compound.[7][8]
-
Kinetic Solubility: Often measured in high-throughput screening, it is the concentration at which a compound, typically dissolved in a strong organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[10][11][12] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[11]
For the purpose of obtaining a definitive physicochemical parameter for this compound, the determination of thermodynamic solubility is paramount.
Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol outlines a robust procedure for determining the thermodynamic solubility of this compound in a range of organic solvents.
Materials and Equipment:
-
This compound (solid powder)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification
-
Volumetric flasks and pipettes
Experimental Workflow:
The following diagram illustrates the key steps in the shake-flask solubility determination process:
Caption: Experimental workflow for the shake-flask solubility assay.
Step-by-Step Procedure:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) to determine the point at which the concentration of the dissolved compound no longer increases.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle by gravity or gentle centrifugation.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any remaining solid particles that would otherwise lead to an overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Self-Validating System and Trustworthiness:
To ensure the trustworthiness of the obtained solubility data, the following checks should be integrated into the protocol:
-
Mass Balance: After the experiment, the remaining solid can be recovered, dried, and weighed to ensure that a significant amount of the compound did not degrade.
-
Solid-State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by X-ray powder diffraction - XRPD) to confirm that no phase transformation (e.g., to a different polymorph or a solvate) has occurred during the equilibration period.[7]
-
Reversibility: The experiment can be approached from both undersaturation (as described above) and supersaturation. A supersaturated solution can be prepared by dissolving the compound at a higher temperature and then allowing it to cool to the target temperature. The equilibrium solubility should be the same regardless of the starting point.[7]
Data Presentation and Interpretation
The solubility data for this compound in various organic solvents should be summarized in a clear and concise table. While specific data is not available, the following table serves as a template for presenting the results of the described experimental protocol.
| Organic Solvent | Solvent Polarity Index | Hydrogen Bonding Capacity | Solubility at 25 °C (mg/mL) |
| Hexane | 0.1 | Non-polar, aprotic | Experimental Value |
| Toluene | 2.4 | Non-polar, aprotic | Experimental Value |
| Dichloromethane | 3.1 | Polar, aprotic | Experimental Value |
| Ethyl Acetate | 4.4 | Polar, aprotic | Experimental Value |
| Acetone | 5.1 | Polar, aprotic | Experimental Value |
| Isopropanol | 3.9 | Polar, protic | Experimental Value |
| Ethanol | 4.3 | Polar, protic | Experimental Value |
| Methanol | 5.1 | Polar, protic | Experimental Value |
| Acetonitrile | 5.8 | Polar, aprotic | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar, aprotic | Experimental Value |
Note: Solvent Polarity Index is a relative measure.
The interpretation of this data will provide valuable insights into the physicochemical properties of the compound and guide its application in:
-
Synthetic Chemistry: Choosing appropriate solvents for reactions and purification (e.g., crystallization).
-
Preformulation: Selecting suitable solvent systems for formulation development, particularly for liquid dosage forms.
-
Analytical Method Development: Identifying appropriate mobile phases for chromatographic separations.
Predictive Models for Solubility
In the absence of experimental data, computational models can provide an initial estimate of solubility. Approaches such as the SAFT-γ Mie group-contribution method have been used to predict the solubility of amino acids and peptides in various solvents.[10][11][13][14] These models use group interaction parameters to calculate the phase behavior of complex molecules. While these predictions can be a valuable guide in early-stage research, they are not a substitute for experimental determination, especially for novel compounds.
Conclusion
The solubility of this compound in organic solvents is a fundamental property that underpins its successful application in pharmaceutical research and development. This guide has provided a comprehensive framework for understanding the factors that govern its solubility and a detailed, robust experimental protocol for its determination using the shake-flask method. By adhering to the principles of scientific integrity and implementing self-validating checks, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development pipeline, ultimately accelerating the journey from a promising molecule to a potential therapeutic.
References
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Avdeef, A. (2012). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
-
Zhou, T., & Tang, Y. (2018). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2020). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Bou-Fakhreddine, S., et al. (2022). Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. [Link]
-
Dissolution Technologies. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
Sources
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. byjus.com [byjus.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid molecular structure
An In-Depth Technical Guide to (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
Abstract
This compound is a non-proteinogenic β-amino acid that has emerged as a valuable chiral building block in medicinal chemistry and drug development. Its unique structural features—a stereodefined center, a reactive bromophenyl moiety, and the β-amino acid backbone—confer significant potential for constructing complex molecular architectures and modulating biological activity. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and applications, intended for researchers, chemists, and professionals in the pharmaceutical sciences. We delve into the causality behind its utility, offering insights into its role as a strategic intermediate for creating novel therapeutic agents, particularly those targeting the central nervous system.
Molecular Identity and Physicochemical Properties
This compound, also known as (S)-2-Bromo-β-phenylalanine, is a derivative of β-phenylalanine with a bromine atom at the ortho-position of the phenyl ring.[1] The "(S)" designation defines the stereochemistry at the chiral carbon (C3), which is crucial for stereospecific interactions with biological targets.
The presence of the bromine atom significantly influences the molecule's electronic properties and provides a synthetic handle for further molecular elaboration, such as cross-coupling reactions.[2] This makes it a highly versatile intermediate in multi-step syntheses.[3]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 275826-34-1 | [4][5][6][7] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1][4][8] |
| Molecular Weight | 244.09 g/mol | [1][4] |
| IUPAC Name | (3S)-3-amino-3-(2-bromophenyl)propanoic acid | [5] |
| SMILES | C1=CC=C(C(=C1)O)N)Br | [4][5] |
| InChI Key | OETRFEPZCAGEMK-QMMMGPOBSA-N | [5][6] |
| Appearance | White solid | [9] |
| Purity | Typically ≥95-98% | [4][6] |
| Storage | 0-8°C, protect from light | [4][9] |
| XLogP3 (Computed) | -1.3 | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [8] |
Synthesis and Chiral Control
The synthesis of enantiomerically pure β-amino acids is a critical challenge in organic chemistry. For aryl-substituted derivatives like this compound, synthetic strategies must effectively control the stereocenter. While specific proprietary methods may exist, a common and illustrative approach involves the asymmetric synthesis or chiral resolution of a racemic mixture.
A generalized, plausible synthetic route can be adapted from established methods for related 3-amino-3-arylpropionic acids.[10] One such conceptual workflow is the Mannich-type reaction, followed by resolution.
Experimental Protocol: Representative Synthesis via Racemic Intermediate and Resolution
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
Part A: Synthesis of Racemic 3-Amino-3-(2-bromophenyl)-propionic acid
-
Reaction Setup: To a solution of 2-bromobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in ethanol, add ammonium acetate (2.0 eq).
-
Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step forms the racemic β-amino acid.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Purification: Filter the crude product, wash with cold ethanol, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., water/ethanol) can be performed to improve purity.
Part B: Chiral Resolution
-
Diastereomeric Salt Formation: Dissolve the racemic product in a suitable solvent (e.g., methanol). Add a chiral resolving agent (0.5 eq), such as (R)-(-)-mandelic acid or another chiral acid/base.
-
Selective Crystallization: Allow the solution to cool slowly. One diastereomeric salt should preferentially crystallize. The choice of solvent is critical here; extensive screening may be required to achieve efficient separation.
-
Isolation of Diastereomer: Filter the crystals and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a weak base (e.g., NaHCO₃ solution) to neutralize the resolving agent and liberate the free (S)-enantiomer of the β-amino acid.
-
Final Purification: Extract the desired enantiomer with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure. The final product's enantiomeric excess (ee) must be confirmed by chiral HPLC.
Structural Characterization
Unambiguous characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. A combination of spectroscopic methods is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expected signals include multiplets in the aromatic region (7-8 ppm) corresponding to the four protons on the bromophenyl ring, a multiplet for the chiral proton at C3, two distinct signals for the diastereotopic protons at C2, and broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons.
-
¹³C NMR: Shows distinct signals for each carbon atom, including the carboxyl carbon (~170-180 ppm), the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the aliphatic carbons (C2 and C3).
-
-
Mass Spectrometry (MS): Confirms the molecular weight (244.09 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak pattern, which is a definitive indicator of its presence.
-
Chiral High-Performance Liquid Chromatography (HPLC): Indispensable for determining the enantiomeric purity (enantiomeric excess, ee) of the final product by separating the (S) and (R) enantiomers using a chiral stationary phase.
Core Applications in Research and Development
The utility of this compound stems from its identity as a β-amino acid and its specific structural motifs. β-amino acids are of significant interest because they can be incorporated into peptides to create "β-peptides," which often exhibit enhanced stability against proteolytic degradation compared to their natural α-peptide counterparts.[11][12] This property is highly valuable in drug design.
Key Application Areas:
-
Pharmaceutical Development: The compound is a key building block for pharmaceuticals, especially those for neurological disorders.[5][9] Its rigid structure can help in designing molecules that fit precisely into the binding pockets of target proteins.
-
Peptidomimetics: Incorporation into peptide sequences can induce specific secondary structures (e.g., helices, sheets) and improve pharmacokinetic profiles.[12] The bromophenyl side chain can be used to probe interactions within a binding site or as a point for further modification.
-
Chemical Biology and Enzyme Inhibition: It serves as a scaffold for designing novel inhibitors for specific enzymes, aiding in the discovery of new therapeutic agents.[5]
-
Neurotransmitter Studies: The molecule is used in research related to neurotransmitter activity, helping scientists understand mechanisms of action in the central nervous system.[5]
The diagram below illustrates the central role of this molecule as a strategic intermediate in a hypothetical drug discovery workflow.
Caption: Synthetic workflow using the title compound as a key intermediate.
The true value of the 2-bromo-phenyl group is realized in synthetic transformations. It is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical functionalities at a specific position. This modularity is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The logical relationship between the molecule's structural features and its applications is depicted below.
Caption: Relationship between molecular features and primary applications.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. It is intended for research use only.[1]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light as recommended.[4]
For detailed safety information, always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular design. Its pre-defined stereochemistry, inherent stability as a β-amino acid, and the synthetic versatility offered by the bromophenyl group make it an exceptionally valuable asset in the quest for novel and improved therapeutics. For researchers in drug discovery and chemical biology, understanding the properties and potential of this building block opens up new avenues for creating complex molecules with precisely tailored biological functions.
References
-
J&K Scientific. (S)-3-Amino-3-(2-bromophenyl)propionic acid. [Link]
-
ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
-
PubChem. 3-Amino-3-(2-bromophenyl)propanoic acid. [Link]
-
Pharmaffiliates. This compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. R-3-Amino-3-phenylpropionic Acid: High Purity Chiral Building Block for Pharmaceutical and Peptide Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Brominated Amino Acids in Pharmaceutical Intermediates and Beyond. [Link]
-
PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid. [Link]
-
American Elements. (R)-3-Amino-3-(2-Bromophenyl)Propionic Acid. [Link]
- Google Patents.
-
ResearchGate. Biological Applications of β-amino acids and its derivatives. [Link]
-
MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]
-
ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]
-
ResearchGate. Pharmacologically active β-amino acid derivatives. [Link]
-
National Institutes of Health (NIH). Bromodomain Inhibitors and Therapeutic Applications. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. jk-sci.com [jk-sci.com]
- 6. (S)-3-Amino-3-(2-bromophenyl)propanoic acid | CymitQuimica [cymitquimica.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Importance of Chiral β-Aryl-β-Amino Acids
An In-Depth Technical Guide to the Synthesis of Chiral 3-Amino-3-Arylpropionic Acids
Chiral 3-amino-3-arylpropionic acids, a prominent subclass of β-amino acids, represent a cornerstone of modern medicinal chemistry and drug development. Their intrinsic structural features—a stereocenter at the β-position and an aromatic moiety—render them invaluable as building blocks for a vast array of biologically active molecules.[1][2][3] Unlike their α-amino acid counterparts, the incorporation of β-amino acids into peptide chains induces unique, stable secondary structures, such as helices and turns, leading to the creation of peptidomimetics with enhanced metabolic stability and specific biological activities.[4] These motifs are found in numerous natural products and are crucial components in the synthesis of blockbuster pharmaceuticals, including the side chain of the anticancer drug Taxol and the antidepressant Dapoxetine.[1]
The primary challenge in their synthesis lies in the precise control of the stereocenter at the C3 position. Consequently, a diverse portfolio of synthetic strategies has been developed to access these compounds in high enantiomeric purity. This guide provides a detailed examination of the most robust and field-proven methodologies, focusing on the underlying principles, experimental causality, and practical implementation. We will explore asymmetric conjugate additions, Mannich-type reactions, and biocatalytic transformations, offering researchers a comprehensive playbook for selecting and executing the optimal synthetic route.
Asymmetric Conjugate Addition: A Direct Path to the β-Amino Acid Scaffold
The conjugate addition (or Michael addition) of a nitrogen nucleophile to an α,β-unsaturated carbonyl system, such as a cinnamic ester, stands as one of the most direct and atom-economical methods for constructing the 3-amino-3-arylpropionic acid backbone.[4][5] The key to success is achieving high stereocontrol during the formation of the crucial C-N bond. This has been masterfully addressed through chiral auxiliaries, organocatalysis, and transition metal catalysis.
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary involves the temporary covalent attachment of a chiral molecule to the substrate, which then directs the stereochemical course of the conjugate addition.[6][7] After the key reaction, the auxiliary is cleaved and can often be recovered. This strategy provides predictable and high levels of diastereoselectivity.
Causality of Experimental Choice: The logic behind this approach is to create a chiral environment in close proximity to the reacting centers. The auxiliary's steric and electronic properties effectively shield one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face, thereby establishing the desired stereocenter. Auxiliaries derived from readily available natural products like amino acids are common.[7][8][9]
Workflow: Chiral Auxiliary-Mediated Michael Addition
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Experimental Protocol: Diastereoselective Addition of a Chiral Lithium Amide [5]
This protocol describes the highly diastereoselective 1,4-conjugate addition of a lithium amide derived from (R)-N-benzyl-α-methylbenzylamine to tert-butyl crotonate, a representative α,β-unsaturated ester.
-
Amide Formation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve (R)-N-benzyl-α-methylbenzylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Deprotonation: Add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
-
Conjugate Addition: Add a solution of the α,β-unsaturated ester (e.g., tert-butyl cinnamate, 1.0 eq.) in anhydrous THF dropwise to the lithium amide solution at -78 °C. Maintain the temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Deprotection: The crude product, containing the chiral amine attached at the β-position, is purified by flash chromatography. The N-benzyl and N-α-methylbenzyl groups are subsequently removed via hydrogenolysis (e.g., using H₂, Pd/C in methanol) to yield the free β-amino acid ester.
| Auxiliary/Method | Substrate | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (R,R)-Pseudoephedrine | β-Alanine derivative | >95% | High | [8] |
| Evans' Oxazolidinone | N-Acyloxazolidinone | >98% | 85-95 | [9] |
| Chiral Lithium Amide | α,β-Unsaturated Esters | >95% | 70-90 | [5] |
| Table 1. Representative Data for Chiral Auxiliary-Mediated Syntheses. |
Asymmetric Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals.[10] For β-amino acid synthesis, chiral primary or secondary amines (e.g., derived from proline) and chiral Brønsted acids (e.g., chiral phosphoric acids) are particularly effective.[11][12][13]
Causality of Experimental Choice: Amine catalysts operate by forming a transient chiral enamine or iminium ion with the substrate, which then undergoes a stereoselective reaction. The catalyst's defined three-dimensional structure dictates the facial selectivity of the subsequent bond formation. Chiral phosphoric acids act as bifunctional catalysts, activating the electrophile through hydrogen bonding while simultaneously orienting the nucleophile.[11]
Catalytic Cycle: Enamine-Mediated Michael Addition
Caption: A typical enamine catalytic cycle for the asymmetric Michael addition.
Experimental Protocol: Organocatalytic Michael Addition to a Nitroalkene [14]
-
Setup: To a vial containing a magnetic stir bar, add the β-aryl-nitroalkene (1.0 eq.), the aldehyde (e.g., isobutyraldehyde, 2.0 eq.), and the chiral amine organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 eq.) in an appropriate solvent (e.g., toluene or chloroform).
-
Reaction: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or ¹H NMR.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched γ-nitroaldehyde.
-
Conversion: The resulting nitroaldehyde can be converted to the desired β-amino acid through a sequence of oxidation of the aldehyde to a carboxylic acid and reduction of the nitro group to an amine.
Asymmetric Mannich Reaction: Building the Cα-Cβ Bond
The Mannich reaction, involving the addition of an enolate or its equivalent to an imine, is a powerful C-C bond-forming reaction for synthesizing β-amino acids.[10][14] Stereocontrol is typically achieved by using a chiral imine, most notably through the use of an Ellman's auxiliary.
N-tert-Butanesulfinyl Imines (Ellman's Auxiliary)
The use of enantiopure tert-butanesulfinamide as a chiral auxiliary has revolutionized the asymmetric synthesis of amines.[4] It reacts with aldehydes to form chiral N-tert-butanesulfinyl imines, which are exceptionally versatile electrophiles.
Causality of Experimental Choice: The sulfinyl group serves two critical functions: it is a powerful chiral directing group, and it can be cleaved under very mild acidic conditions. The nitrogen lone pair and the S=O bond coordinate to the enolate's metal cation, forming a rigid six-membered chair-like transition state that dictates the facial selectivity of the nucleophilic attack.[4]
Experimental Protocol: Addition of an Enolate to an N-tert-Butanesulfinyl Imine [4]
-
Imine Formation: In a flask, dissolve the aryl aldehyde (1.0 eq.) and (R)- or (S)-2-methylpropane-2-sulfinamide (1.05 eq.) in THF. Add a Lewis acid catalyst (e.g., Ti(OEt)₄, 2.0 eq.) and stir the mixture at 60-70 °C for 5-8 hours. The resulting N-sulfinyl imine is typically used directly without purification after a simple workup.
-
Enolate Formation: In a separate flame-dried flask under argon, prepare the lithium enolate of an ester (e.g., by reacting lithium diisopropylamide (LDA) with methyl acetate) in THF at -78 °C.
-
Mannich Reaction: Add the solution of the chiral N-sulfinyl imine in THF to the pre-formed enolate solution at -78 °C. Stir the reaction for 3-6 hours at this temperature.
-
Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Auxiliary Cleavage: Dissolve the purified product in methanol and add a solution of HCl in dioxane. Stir at room temperature for 1 hour. Concentrate the mixture to afford the hydrochloride salt of the β-amino ester, from which the auxiliary can be recovered.
| Aryl Group | Enolate Source | Diastereomeric Ratio | Yield (%) | Reference |
| Phenyl | Methyl Acetate | 96:4 | 85 | [4] |
| 4-Methoxyphenyl | Ethyl Acetate | 98:2 | 91 | [4] |
| 2-Naphthyl | tert-Butyl Thioacetate | >99:1 | 78 | [4] |
| Table 2. Representative Data for Mannich Additions to Chiral N-tert-Butanesulfinyl Imines. |
Biocatalytic Strategies: The Power of Enzymes
Biocatalysis offers an environmentally benign and highly selective alternative for producing chiral compounds.[15] Enzymes operate under mild conditions (aqueous media, room temperature) and often display near-perfect enantioselectivity, making them ideal for pharmaceutical synthesis.
Kinetic Resolution with ω-Transaminases
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other. ω-Transaminases (ω-TAs) are particularly effective for resolving racemic β-amino acids.[16]
Causality of Experimental Choice: These enzymes catalyze the transfer of an amino group from an amine donor to a keto acceptor. When presented with a racemic mixture of a β-amino acid, a stereoselective ω-TA (e.g., an (S)-selective enzyme) will preferentially recognize and deaminate the (S)-enantiomer, leaving the (R)-enantiomer untouched and therefore enantioenriched.[16][17] While the maximum theoretical yield is 50%, the enantiomeric excess of the remaining product can be excellent (>99%).
Diagram: Kinetic vs. Dynamic Kinetic Resolution
Caption: Comparison of kinetic resolution and dynamic kinetic resolution workflows.
Experimental Protocol: Kinetic Resolution of rac-β-Phenylalanine [16]
-
Reaction Buffer: Prepare a phosphate buffer (e.g., 100 mM, pH 7.5) containing pyridoxal 5'-phosphate (PLP, 1 mM) as a cofactor.
-
Enzyme and Substrates: In a temperature-controlled vessel (e.g., 37 °C), add the racemic 3-amino-3-phenylpropionic acid (e.g., 10 mM) and the amino acceptor, pyruvate (1.2 eq.).
-
Initiation: Add the purified ω-transaminase from Burkholderia graminis to the solution to initiate the reaction.
-
Monitoring: Monitor the reaction progress by HPLC using a chiral column to determine the conversion and the enantiomeric excess of the remaining (R)-β-amino acid.
-
Workup: Once ~50% conversion is reached, stop the reaction by adding acid (e.g., HCl) to denature the enzyme. The product can be isolated from the reaction mixture using ion-exchange chromatography.
| Substrate | Enzyme Source | Conversion (%) | Enantiomeric Excess (ee) | Reference |
| rac-β-Phenylalanine | Burkholderia graminis | ~50 | >99% (R) | [16] |
| rac-β-Homophenylalanine | B. graminis | ~50 | >99% (R) | [16] |
| Table 3. Representative Data for Biocatalytic Kinetic Resolution. |
Conclusion and Future Outlook
The synthesis of chiral 3-amino-3-arylpropionic acids has matured into a sophisticated field with a powerful arsenal of methodologies. Chiral auxiliary-based approaches offer reliability and high diastereoselectivity, though they require stoichiometric amounts of the auxiliary and additional protection/deprotection steps. The ascent of asymmetric catalysis, particularly organocatalysis, provides a more elegant and atom-economical route, often affording high enantioselectivities with low catalyst loadings. Finally, biocatalysis has emerged as a formidable strategy, prized for its exceptional selectivity and environmentally friendly reaction conditions, making it increasingly attractive for large-scale industrial production.
The choice of method ultimately depends on the specific target molecule, required scale, and available resources. For laboratory-scale synthesis requiring high predictability, auxiliary-based methods remain a go-to choice. For developing efficient and scalable processes, catalytic methods (organo-, metal-, or bio-) are the future. As the demand for enantiomerically pure pharmaceuticals grows, the continued innovation in these catalytic systems will undoubtedly pave the way for even more efficient and sustainable syntheses of these vital chiral building blocks.
References
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, Washington University in St. Louis. [Link]
-
Lecourt, T., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39, 1656-1691. [Link]
-
Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(21), 7819–7832. [Link]
-
Brackett, N. S., et al. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters, 2(7), 859–861. [Link]
-
Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 7(7), 1919-1946. [Link]
-
Soni, P., et al. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology, 198, 29-35. [Link]
-
Al-Zoubi, R. M. (2018). Recent Advances in the Catalytic Asymmetric Synthesis of β²- and β²,²-Amino Acids. ChemistrySelect, 3(32), 9205-9226. [Link]
-
Lecourt, T., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing. [Link]
-
Huang, Y., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 11(15), 9482-9489. [Link]
-
Schulz, T., et al. (2020). Schematic reaction scheme of the synthesis of β-amino acids catalyzed... ResearchGate. [Link]
-
Tan, K. L., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Tetrahedron, 58(46), 9373-9380. [Link]
-
Wang, Z., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13, 7192. [Link]
-
Comer, E., et al. (2007). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Organic & Biomolecular Chemistry, 5(20), 3299-3304. [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]
-
Kiss, L., et al. (2021). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Molecules, 26(11), 3376. [Link]
-
Avenoza, A., et al. (2007). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 11(13), 1149-1175. [Link]
-
Pharmaffiliates. (2026). Boosting Drug Discovery: The Role of Specialty Amino Acids. Pharmaffiliates. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
Scribd. (n.d.). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]
-
Kumar, A., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(9), 3576-3587. [Link]
-
ResearchGate. (2002). A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. ResearchGate. [Link]
-
ResearchGate. (2022). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]
- Bovy, P. R., et al. (2000). Process of preparing 3s-3-amino-3-aryl propionic acid and derivatives thereof.
-
Waser, M., et al. (2016). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. Organic Letters, 18(1), 136-139. [Link]
- Google Patents. (n.d.). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
-
Pidgeon, G. L., & Batey, R. A. (2022). Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. Beilstein Journal of Organic Chemistry, 18, 1341-1351. [Link]
-
Pesciaioli, F., & Bertuzzi, G. (2020). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Beilstein Journal of Organic Chemistry, 16, 2696-2733. [Link]
-
Wikipedia. (n.d.). Methylation. Wikipedia. [Link]
-
Jamrógiewicz, M., et al. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 2349-2377. [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
-
ResearchGate. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. ResearchGate. [Link]
-
Herrera-OrganoCatalisis Asimétrica Group. (n.d.). Recent publications. University of Zaragoza. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
- 10. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts [beilstein-journals.org]
- 12. Enantioselective organocatalytic strategies to access noncanonical α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asymmetricorganocatalysis.com [asymmetricorganocatalysis.com]
- 14. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Strategic Role of (S)-3-Amino-3-(2-bromophenyl)propionic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that can confer improved pharmacological properties is relentless. Among the myriad of building blocks available to medicinal chemists, unnatural amino acids (UAAs) have garnered significant attention for their ability to enhance the stability, selectivity, and bioactivity of therapeutic agents[1]. (S)-3-Amino-3-(2-bromophenyl)propionic acid, a chiral β-amino acid derivative, has emerged as a particularly valuable scaffold. Its unique structural features—a stereochemically defined β-amino acid backbone, an aromatic phenyl ring, and a strategically positioned bromine atom—offer a trifecta of properties that are highly sought after in the design of next-generation therapeutics, particularly for neurological disorders[2][3].
This technical guide provides an in-depth exploration of the synthesis, properties, and medicinal chemistry applications of (S)-3-Amino-3-(2-bromophenyl)propionic acid. It is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the potential of this versatile building block.
The Architectural Significance of (S)-3-Amino-3-(2-bromophenyl)propionic Acid
The therapeutic potential of (S)-3-Amino-3-(2-bromophenyl)propionic acid stems from the synergistic interplay of its structural components:
-
The β-Amino Acid Core: The β-amino acid motif is a cornerstone of peptidomimetics and other bioactive molecules. Unlike their α-amino acid counterparts, β-amino acids can induce unique and stable secondary structures in peptides, such as helices and sheets, while also imparting enhanced resistance to enzymatic degradation[3][4]. This intrinsic stability makes them ideal for the development of orally bioavailable drugs with extended half-lives.
-
The Phenyl Ring: The phenyl group provides a rigid scaffold that can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. This is crucial for achieving high binding affinity and selectivity.
-
The 2-Bromo Substituent: The ortho-positioned bromine atom is a key modulator of the molecule's physicochemical and pharmacological properties. Halogenation is a well-established strategy in medicinal chemistry to enhance binding affinity, improve metabolic stability, and modulate lipophilicity[5]. The bromine atom can also serve as a synthetic handle for further chemical modifications through cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies[6].
Synthesis of (S)-3-Amino-3-(2-bromophenyl)propionic Acid: A Methodological Overview
Proposed Synthetic Pathway: Modified Rodionov-Johnson Reaction
This proposed pathway involves the condensation of 2-bromobenzaldehyde with malonic acid and a chiral amine, followed by in-situ reduction and hydrolysis. The use of a chiral amine is crucial for inducing the desired (S)-stereochemistry at the C3 position.
Diagram of the Proposed Synthetic Workflow:
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
The Strategic Deployment of (S)-3-Amino-3-(2-bromophenyl)-propionic Acid in Modern Drug Discovery: A Technical Guide
Introduction: The Emergence of Chiral β-Amino Acids as High-Value Scaffolds
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic profiles is relentless. Among the privileged scaffolds, chiral β-amino acids have garnered significant attention due to their ability to impart unique conformational constraints and metabolic stability to peptide and small-molecule drug candidates.[1] Unlike their α-amino acid counterparts, the homologated backbone of β-amino acids allows for the formation of more stable secondary structures in peptidomimetics, offering improved resistance to enzymatic degradation. This guide provides an in-depth technical exploration of a particularly intriguing building block: (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid. We will delve into its synthesis, physicochemical properties, and strategic applications, underscoring its value for researchers, scientists, and drug development professionals. This compound, with its defined stereochemistry and versatile chemical handles, serves as a cornerstone for the synthesis of complex molecules targeting a range of therapeutic areas, from neurological disorders to oncology.[2][3]
Physicochemical Properties and Strategic Advantages of the 2-Bromo-Phenyl Moiety
The unique characteristics of this compound make it a valuable asset in the drug discovery toolkit. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 275826-34-1 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | [4] |
| Appearance | White to off-white solid/powder | [3] |
| Chirality | (S)-enantiomer | [1] |
The strategic placement of the bromine atom at the ortho position of the phenyl ring is a key design element. This substitution offers several distinct advantages in drug design:
-
Modulation of Physicochemical Properties: The bromo group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Induction of Specific Conformations: The steric bulk of the ortho-bromo substituent can restrict the rotation of the phenyl ring, locking the molecule into a specific, biologically active conformation. This can lead to enhanced binding affinity and selectivity for the target protein.
-
Metabolic Stability: The carbon-bromine bond is generally stable to metabolic degradation, which can improve the half-life of a drug candidate.
-
Versatile Chemical Handle: The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3]
Asymmetric Synthesis of (S)-3-Amino-3-(2-bromophenyl)-propionic Acid: A Practical Guide
The enantiopurity of this building block is critical for its utility in developing stereospecific therapeutics. Several robust methods exist for the asymmetric synthesis of chiral β-amino acids. Below, we detail two field-proven, step-by-step methodologies: Chemoenzymatic Dynamic Kinetic Resolution and Rhodium-Catalyzed Asymmetric Hydrogenation.
Method 1: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of a Racemic β-Amino Ester
This powerful technique combines the high enantioselectivity of an enzyme with a compatible metal catalyst for in situ racemization of the slower-reacting enantiomer, enabling a theoretical yield of 100% for the desired enantiomer.
Rationale for Experimental Choices:
-
Enzyme Selection: Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is a widely used and robust lipase with broad substrate specificity and excellent enantioselectivity for the acylation of amines.
-
Racemization Catalyst: A heterogeneous palladium catalyst, such as palladium on calcium carbonate or palladium hydroxide on carbon, is chosen for its efficiency in racemizing β-amino esters under mild hydrogen pressure. The solid support allows for easy removal of the catalyst post-reaction.
-
Acyl Donor: An activated ester, such as ethyl acetate or isopropyl acetate, is used as the acyl donor for the enzymatic acylation. These are readily available and generally afford clean reactions.
-
Solvent: A non-polar organic solvent like toluene is typically used to ensure the enzyme's activity and stability.
Detailed Experimental Protocol (Representative)
Note: This is a representative protocol adapted for the synthesis of a β-aryl-β-amino ester. Specific optimization for the 2-bromo substrate may be required.
-
Preparation of the Racemic Starting Material: Synthesize racemic ethyl 3-amino-3-(2-bromophenyl)propanoate via a standard method, such as a Reformatsky reaction between 2-bromobenzaldehyde, ethyl bromoacetate, and zinc, followed by reduction of the resulting β-hydroxy ester and subsequent protection/deprotection steps as needed.
-
Setting up the DKR Reaction: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the racemic ethyl 3-amino-3-(2-bromophenyl)propanoate (1.0 equiv), the palladium racemization catalyst (e.g., 5 mol% Pd/CaCO₃), and immobilized CAL-B (e.g., Novozym 435, 30 mg/mmol of substrate).
-
Solvent and Acyl Donor Addition: Add anhydrous toluene to achieve a substrate concentration of approximately 0.1 M. Then, add the acyl donor (e.g., ethyl acetate, 1.5 equiv).
-
Reaction Conditions: Pressurize the flask with low-pressure hydrogen gas (e.g., 0.5 bar) and heat the reaction mixture to a temperature that balances enzymatic activity and racemization efficiency (typically 60-70 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the product and remaining starting material.
-
Work-up and Purification: Once the reaction has reached completion (typically >95% conversion), cool the mixture to room temperature and filter off the enzyme and palladium catalyst. The filtrate is then concentrated under reduced pressure. The resulting (R)-acylated amino ester can be separated from any remaining starting material by column chromatography.
-
Hydrolysis to the Free Amino Acid: The purified (R)-acylated amino ester is then hydrolyzed under acidic or basic conditions to yield the desired this compound.
Method 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This method involves the direct hydrogenation of a prochiral enamide precursor using a chiral rhodium-diphosphine catalyst to set the stereocenter with high enantioselectivity.
Rationale for Experimental Choices:
-
Catalyst System: Cationic rhodium(I) complexes with chiral bisphosphine ligands (e.g., DuPhos, BICP) are highly effective for the asymmetric hydrogenation of enamides. The choice of ligand is crucial for achieving high enantioselectivity.
-
Substrate: A β-(acylamino)acrylate precursor is required. This can be synthesized from the corresponding β-keto ester.
-
Solvent: Protic solvents like methanol or ethanol are often used as they can participate in the catalytic cycle.
-
Hydrogen Pressure: The reaction is typically carried out under a moderate to high pressure of hydrogen gas to ensure efficient reduction.
Detailed Experimental Protocol (Representative)
Note: This is a generalized protocol for the asymmetric hydrogenation of a β-(acylamino)acrylate.
-
Synthesis of the Enamide Precursor: Prepare the methyl 3-acetamido-3-(2-bromophenyl)acrylate from methyl 3-oxo-3-(2-bromophenyl)propanoate. This typically involves reaction with ammonium acetate followed by acylation with acetic anhydride.
-
Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral bisphosphine ligand (e.g., (S,S)-Me-DuPhos) in a degassed solvent like methanol. Stir to form the active catalyst.
-
Hydrogenation Reaction: Add a solution of the enamide precursor in degassed methanol to the catalyst solution.
-
Reaction Conditions: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 5-20 bar) and stir at a suitable temperature (e.g., room temperature to 50 °C).
-
Monitoring and Work-up: Monitor the reaction for hydrogen uptake. Once the reaction is complete, vent the hydrogen and concentrate the reaction mixture.
-
Purification and Hydrolysis: The resulting protected β-amino ester is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC. Subsequent hydrolysis of the ester and amide protecting groups under acidic conditions yields the final this compound.
Applications in Drug Discovery: Case Studies and Therapeutic Potential
The structural motifs present in this compound make it a highly valuable building block for several therapeutic areas.
Case Study: Analogs of Tasisulam in Oncology
Tasisulam is an anticancer agent that has shown activity against a range of solid tumors, including melanoma.[1] Although Tasisulam itself does not contain the exact this compound moiety, its structure and the synthesis of its analogs highlight the relevance of bromo-substituted aryl sulfonamides, for which our building block is a key precursor. The development of sulfonimidamide-based analogs of Tasisulam has been explored to improve its pharmacological profile, particularly its clearance, which was a limiting factor in clinical trials.[1] This underscores the importance of having access to a diverse range of building blocks like this compound to fine-tune the properties of drug candidates.
Potential as GABA Receptor Modulators for Neurological Disorders
The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests its potential as a scaffold for developing GABA receptor modulators. Specifically, it can be envisioned as a precursor for positive allosteric modulators (PAMs) of GABA-A receptors.
GABA-A receptor PAMs do not directly activate the receptor but enhance the effect of GABA when it binds.[5] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability. This mechanism is the basis for the therapeutic effects of widely used drug classes like benzodiazepines.
The incorporation of the this compound scaffold could offer a novel chemical space for the design of GABA-A PAMs with improved subtype selectivity and pharmacokinetic properties, potentially leading to new treatments for anxiety, epilepsy, and other neurological disorders with a reduced side-effect profile compared to existing therapies.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in modern drug discovery. Its unique combination of a chiral β-amino acid backbone and a strategically functionalized aromatic ring provides medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules. The robust and scalable asymmetric synthetic routes, such as chemoenzymatic DKR and rhodium-catalyzed hydrogenation, ensure access to enantiomerically pure material, which is a prerequisite for the development of modern therapeutics.
The demonstrated relevance of the broader class of bromo-substituted aryl derivatives in oncology, as exemplified by the Tasisulam case study, combined with the significant potential of this scaffold for the development of novel GABA receptor modulators, highlights the broad therapeutic applicability of this building block. As the demand for innovative drug candidates with improved efficacy, selectivity, and safety profiles continues to grow, the strategic deployment of well-designed building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.
References
-
Steinkamp, A. D., Schmitt, L., et al. (2016). Synthesis of a Sulfonimidamide-Based Analog of Tasisulam and Its Biological Evaluation in the Melanoma Cell Lines SKMel23 and A375. Skin Pharmacology and Physiology, 29(6), 281-290. Available from: [Link]
-
GABA Receptor Positive Allosteric Modulators. (2024). StatPearls. Available from: [Link]
-
3-Amino-3-(2-bromophenyl)-propionic Acid: A Versatile Building Block for Pharma. (n.d.). Pharmaffiliates. Available from: [Link]
-
de Miranda, A. S., et al. (2022). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society, 144(7), 2849-2870. Available from: [Link]
-
Gridnev, I. D., & Imamoto, T. (2014). Mechanism of Asymmetric Hydrogenation of β-Dehydroamino Acids Catalyzed by Rhodium Complexes: Large-Scale Experimental and Computational Study. ACS Catalysis, 4(1), 203-219. Available from: [Link]
-
Meier, T., et al. (2011). Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization. Molecular Cancer Therapeutics, 10(11), 2168-78. Available from: [Link]
-
Pinard, E., et al. (2008). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current Neuropharmacology, 6(4), 302-310. Available from: [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. Available from: [Link]
-
De Vleeschouwer, M., et al. (2018). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Catalysis Science & Technology, 8(1), 253-261. Available from: [Link]
-
Zhu, Y., et al. (2000). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylate. Journal of the American Chemical Society, 122(43), 10792-10793. Available from: [Link]
-
Tasisulam. (n.d.). PubChem. Available from: [Link]
-
GABAA receptor positive allosteric modulator. (n.d.). Wikipedia. Available from: [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2014). ResearchGate. Available from: [Link]
-
3-Amino-3-(3-bromophenyl)propanoic acid. (n.d.). PubChem. Available from: [Link]
Sources
Unlocking Novel Functionalities: The Expanding Potential of Bromo-Substituted Amino Acids in Research and Drug Development
An In-Depth Technical Guide:
Abstract: The strategic incorporation of unnatural amino acids (UAAs) into peptides and proteins has become a transformative tool in chemical biology, protein engineering, and pharmaceutical science.[1][2] Among the diverse array of available UAAs, bromo-substituted amino acids represent a uniquely versatile class. The introduction of a bromine atom—a heavy, electronegative halogen—onto an amino acid side chain imparts a suite of powerful chemical and physical properties. These properties can be leveraged to enhance therapeutic peptide characteristics, solve complex biological puzzles, and engineer novel protein functions. This guide provides an in-depth exploration of the synthesis, incorporation, and multifaceted applications of bromo-substituted amino acids, offering researchers and drug development professionals a technical overview of their potential to drive innovation.
Part 1: The Foundation: Properties and Synthesis of Bromo-Substituted Amino Acids
The Rationale for Unnatural Amino Acids
Nature's translational machinery is fundamentally limited to a canonical set of 20 amino acids. While this set provides remarkable functional diversity, the ability to move beyond it by incorporating UAAs opens up a vast new landscape of chemical functionality.[][4] This expansion of the genetic code allows for the introduction of novel side chains, including those with bio-orthogonal reactive groups, fluorescent probes, post-translational modifications, and unique steric or electronic properties.[1][][5] Bromo-substituted amino acids are a prime example of how a simple atomic substitution can create a powerful tool for scientific inquiry.
Unique Physicochemical Properties Conferred by Bromine
The substitution of a hydrogen atom with a bromine atom on an amino acid side chain, such as in 4-bromophenylalanine or 6-bromotryptophan, introduces several critical changes:
-
Steric Bulk and Hydrophobicity: The bromine atom is significantly larger than hydrogen, introducing steric bulk that can be used to probe or modulate protein-protein interactions and control peptide folding.[6] This increased size and the overall lipophilicity of the C-Br bond can enhance a peptide's ability to occupy hydrophobic pockets in target receptors or enzymes, potentially increasing binding affinity and potency.[6][7]
-
Electronic Effects: As a halogen, bromine is an electron-withdrawing group. This property can alter the pKa of nearby functional groups and influence non-covalent interactions, such as halogen bonding, which can be a significant contributor to ligand-protein binding affinity.[7][8]
-
Heavy Atom Phasing: Bromine's high electron density makes it an excellent "heavy atom" for X-ray crystallography. Its ability to significantly and characteristically scatter X-rays is instrumental in solving the "phase problem," a major bottleneck in determining the three-dimensional structure of novel macromolecules.[9][10]
-
Spectroscopic Handle: The presence of a heavy bromine atom can influence the photophysical properties of fluorescent amino acids like tryptophan. It enhances the rate of intersystem crossing from the singlet excited state to the triplet state, thereby quenching fluorescence while promoting phosphorescence.[11] This makes bromo-tryptophan analogs valuable as phosphorescent probes for studying protein dynamics.[11]
Overview of Synthetic Strategies
The accessibility of bromo-substituted amino acids is crucial for their widespread application. Several synthetic routes are available, ranging from classical organic chemistry methods to modern catalytic approaches. For aromatic amino acids, electrophilic aromatic substitution reactions are common. For instance, L-phenylalanine can be brominated to produce isomers like 4-bromophenylalanine. More advanced methods, such as metallaphotoredox catalysis, have enabled the synthesis of a wide array of unnatural amino acids, including bromo-substituted variants, from common precursors like serine.[12] For use in peptide synthesis, these amino acids are often protected, for example, with an Fmoc (Fluorenylmethyloxycarbonyl) group on the amine, to make them compatible with standard synthesis protocols.[13]
Part 2: Incorporation Methodologies: Weaving Bromo-Amino Acids into Peptides and Proteins
The utility of a bromo-substituted amino acid is contingent on its successful and precise incorporation into a polypeptide chain. Two primary methodologies dominate this field: solid-phase peptide synthesis for synthetic peptides and genetic code expansion for recombinant proteins.
Solid-Phase Peptide Synthesis (SPPS)
For creating synthetic peptides, SPPS is the method of choice. Fmoc-protected bromo-amino acids, such as Fmoc-L-4-bromophenylalanine, are commercially available and can be seamlessly integrated into standard automated SPPS protocols.[13] The bromine atom is stable to the repetitive cycles of deprotection and coupling, including final cleavage from the resin.[14]
Experimental Protocol: Standard Fmoc-SPPS of a Bromo-Phenylalanine Containing Peptide
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) and swell in an appropriate solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's terminal amine using a 20% piperidine in DMF solution. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (standard or bromo-substituted) using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA). Add this activation mixture to the resin and allow it to react.
-
Wash: Wash the resin extensively with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, pellet it via centrifugation, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Part 3: Applications in Drug Discovery and Peptide Therapeutics
The unique properties of bromo-amino acids make them highly valuable in medicinal chemistry and peptide drug design. [6][15]
Enhancing Peptide Stability and Pharmacokinetics
A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. Incorporating bromo-substituted amino acids, particularly in the D-configuration like D-4-bromophenylalanine, can dramatically increase resistance to enzymatic degradation. [6]This is due to the steric hindrance provided by the bromine atom and the unnatural stereochemistry, which are not recognized by proteases. This increased stability extends the peptide's in-vivo half-life, a critical parameter for a successful drug. [6]
Modulating Receptor Binding and Potency
The introduction of a bromine atom can significantly alter how a peptide interacts with its biological target. [6][8]The increased hydrophobicity and size of a bromo-phenylalanine residue can lead to a better fit in hydrophobic binding pockets of a receptor or enzyme active site. [7]This can result in higher binding affinity and, consequently, greater biological potency. For example, replacing a native phenylalanine with 4-bromophenylalanine can lead to a lower IC50 value, indicating a more potent inhibitory effect. [7] Table 1: Illustrative Comparison of Native vs. Bromo-Substituted Peptide Properties
| Property | Native Peptide (e.g., with Phenylalanine) | Bromo-Substituted Peptide (e.g., with 4-Bromo-Phe) | Rationale for Change |
| Proteolytic Stability | Low to Moderate | High | Steric hindrance from the bulky bromine atom and/or D-configuration prevents protease recognition. [6] |
| Receptor Binding Affinity (Kd) | Baseline | Potentially Lower (Higher Affinity) | Increased hydrophobicity and potential for halogen bonding can enhance interaction with the target's binding pocket. [7] |
| In-vivo Half-life | Short | Extended | Directly correlated with increased proteolytic stability. [6] |
| Lipophilicity | Moderate | Increased | The C-Br bond is more lipophilic than a C-H bond, which can affect cell permeability and distribution. [6] |
Part 4: Probing Protein Structure and Function
Beyond therapeutics, bromo-amino acids are indispensable tools for fundamental biochemical and biophysical research.
X-ray Crystallography: Solving the Phase Problem
Determining a protein's 3D structure by X-ray crystallography requires two pieces of information: the intensity of the diffracted X-rays and their phases. While intensities are easily measured, the phase information is lost during the experiment—this is the "phase problem." [10][16]One of the most reliable methods to solve this is Multiple Isomorphous Replacement (MIR), which requires preparing crystals containing heavy atoms. [16] Site-specifically incorporating a bromo-amino acid (like p-bromophenylalanine) into a protein provides an ideal heavy atom. [17]The bromine atom scatters X-rays so strongly that the differences in diffraction patterns between the native and the bromo-substituted protein crystals can be used to calculate the initial phases and ultimately determine the protein's structure. [9]This is particularly crucial for novel proteins with no known structural homologs. [9][10]
Caption: Heavy atom phasing workflow in X-ray crystallography.
Spectroscopic Probes with Halogenated Tryptophans
Tryptophan is a naturally fluorescent amino acid, and its fluorescence is highly sensitive to its local environment, making it a valuable intrinsic probe of protein conformation. [18][19]Substituting tryptophan with bromo-tryptophan analogs (e.g., 5-bromo- or 6-bromo-tryptophan) introduces a heavy atom that perturbs its photophysical properties. [11]The heavy bromine atom promotes intersystem crossing, which significantly quenches the fluorescence but enhances phosphorescence. This allows researchers to use phosphorescence, a longer-lived emission, to study slower protein dynamics that are inaccessible by fluorescence measurements. [11] Table 2: Comparison of Spectroscopic Properties
| Amino Acid | Fluorescence Quantum Yield | Phosphorescence Lifetime | Primary Application |
| L-Tryptophan | High (~0.13 in water) | Short (milliseconds) | Probing local environment, conformational changes. [18] |
| 6-Bromo-Tryptophan | Very Low (Quenched) | Long (tens of milliseconds) | Probing slow protein dynamics, rotational motion. [11] |
Covalent Labeling and Cross-Linking
While bromination of an aromatic ring renders it relatively inert, the bromoacetyl group is a potent and specific alkylating agent. A bromoacetyl-derivatized amino acid, such as N-ε-(bromoacetyl)-lysine, can be incorporated into a peptide sequence. [14]The bromoacetyl group serves as a chemical handle that can react specifically with nucleophilic side chains, most notably the thiol group of cysteine, to form a stable thioether bond. [14]This chemistry is invaluable for:
-
Creating Cyclic Peptides: A peptide synthesized with both a bromoacetyl-lysine and a cysteine can be cyclized head-to-tail or side-chain-to-side-chain, often enhancing stability and bioactivity. [14]* Bioconjugation: Peptides containing a bromoacetyl group can be covalently attached to other molecules, such as carrier proteins to generate immunogens, or to surfaces for creating biosensors. [14]
Part 5: Conclusion and Future Outlook
Bromo-substituted amino acids have firmly established themselves as powerful and versatile tools in the scientific arsenal. Their applications, spanning from the creation of more durable and potent peptide drugs to the fundamental elucidation of protein structures, underscore their importance. As synthetic methodologies become more sophisticated and our ability to engineer cellular machinery for UAA incorporation improves, the potential applications will only continue to grow. Future research will likely focus on exploring more complex halogenation patterns, leveraging these building blocks in the design of novel biomaterials, and further refining their use as probes to unravel the intricate dynamics of biological systems in real-time. For researchers and developers, a thorough understanding of the principles and protocols outlined in this guide is key to unlocking the full potential of these remarkable chemical entities.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (n.d.). National Institutes of Health.
- A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.). Springer Protocols.
- Understanding the Role of D-4-Bromophenylalanine in Peptide Design. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Zhang, W. H., Otting, G., & Jackson, C. J. (2013). Protein engineering with unnatural amino acids. Current Opinion in Structural Biology, 23(4), 581–587. [Link]
- Protein engineering with unnatural amino acids. (n.d.). The Australian National University.
- The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide. (n.d.). BenchChem.
- The Role of Brominated Amino Acids in Pharmaceutical Intermediates and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. (n.d.). MDPI.
- Strategies for Incorporating Unnatural Amino Acids into Proteins. (n.d.). BOC Sciences.
- Reprogramming natural proteins using unnatural amino acids. (2021). RSC Publishing.
- Producing Proteins with Unnatural Amino Acids. (2005). Bentham Science Publishers.
- Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. (n.d.). ACS Publications.
- Engineering of enzymes using non-natural amino acids. (n.d.). Portland Press.
- Fmoc-L-3-Bromophenylalanine: A Key Building Block for Advanced Peptide Synthesis and Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. (n.d.). National Institutes of Health.
- The Role of Brominated Phenylalanine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Amino Acid Bromides: Their N-Protection and Use in the Synthesis of Peptides with Extremely Difficult Sequences. (n.d.). ResearchGate.
- Strategies for Incorporating Unnatural Amino Acids into Proteins. (2025). MolecularCloud.
- A Technical Guide to Heavy-Atom Derivatives in Crystallography. (n.d.). BenchChem.
- Amino acid derivative and bromoacetyl modified peptides. (1992). Google Patents.
- A rapid and rational approach to generating isomorphous heavy-atom phasing derivatives. (n.d.). National Institutes of Health.
- N-Protected amino acid bromides: Efficient reagents for the incorporation into peptides of extremely hindered α,α-dialkyl. (n.d.). ResearchGate.
- Experimental phasing - Crystallography Technique. (n.d.). Rigaku.
- Introduction to phasing. (n.d.). National Institutes of Health.
- Heavy Atom ScreensTM. (n.d.). Hampton Research.
- Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. (n.d.). PUREfrex.
- Chloro- and Bromo-Tryptophan Analogs as Phosphorescent Probes in Proteins. (2025). Biophysical Society.
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (n.d.). MDPI.
- In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. (n.d.). National Institutes of Health.
- Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. (n.d.). Springer Nature Experiments.
- Chloro- and Bromo-Tryptophan Analogs as Phosphorescent Probes in Proteins. (2012). University of Groningen.
- Amino acid bromides : their utilization for difficult couplings in solid-phase peptide synthesis. (2005). Semantic Scholar.
- Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. (2013). Labome.
- Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. (n.d.). Frontiers.
- Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. (n.d.). PubMed.
- Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. (2018). National Institutes of Health.
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Macmillan Group - Princeton University.
- Synthesis of L-α-amino-ω-bromoalkanoic acid for side chain modification. (n.d.). ResearchGate.
- The Role of Methyl Bromoacetate in Drug Discovery and Development: Application Notes and Protocols. (n.d.). BenchChem.
- Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. (n.d.). PubMed.
- Unnatural Amino Acids in Drug Discovery. (n.d.). BOC Sciences.
- Building blocks | Bioactive small molecules. (n.d.). ChemScene.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PubMed Central.
- Tryptophan Fluorescence: nature's probe. (2022). BMG LABTECH.
- Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. (n.d.). MDPI.
Sources
- 1. Protein engineering with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. A rapid and rational approach to generating isomorphous heavy-atom phasing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rigaku.com [rigaku.com]
- 11. researchgate.net [researchgate.net]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. nbinno.com [nbinno.com]
- 14. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
- 16. Introduction to phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. mdpi.com [mdpi.com]
Beyond the Canonical 20: A Technical Guide to Non-Proteinogenic Amino Acids in Peptide Synthesis
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. peptide.com [peptide.com]
- 16. biosynth.com [biosynth.com]
- 17. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. ijsra.net [ijsra.net]
A Technical Guide to the Spectroscopic Characterization of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
This guide provides a comprehensive technical overview of the spectroscopic methodologies for the structural elucidation and characterization of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Given the limited availability of published experimental spectra for this specific chiral compound, this guide emphasizes the foundational principles of spectral interpretation, predicted data based on analogous structures, and robust experimental protocols to enable researchers to confidently acquire and analyze their own data.
Introduction: The Significance of this compound
This compound is a chiral non-proteinogenic β-amino acid. Its structural motifs, a stereocenter and a substituted aromatic ring, make it a valuable building block in medicinal chemistry.[1][2] The precise three-dimensional arrangement of its functional groups is critical for its biological activity, making stereospecific characterization essential. Spectroscopic analysis provides the definitive evidence for its molecular structure, purity, and stereochemical integrity.
This guide will systematically explore the application of modern spectroscopic techniques to provide a detailed "fingerprint" of this molecule.
Molecular Structure and Spectroscopic Overview
A fundamental understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound, with its key functional groups, is depicted below.
Figure 1: Molecular structure of this compound.
The expected spectroscopic data will reflect the presence of the 2-bromophenyl group, the propionic acid backbone, and the chiral amine center.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6 | Doublet (d) | 1H | Ar-H | Aromatic proton ortho to the bromine atom, deshielded by its electron-withdrawing effect. |
| ~7.1-7.4 | Multiplet (m) | 3H | Ar-H | Remaining aromatic protons. |
| ~4.5 | Triplet (t) or Doublet of Doublets (dd) | 1H | CH-N | Methine proton at the chiral center, coupled to the adjacent CH₂ group. |
| ~2.8 | Multiplet (m) | 2H | CH₂-COOH | Methylene protons adjacent to the chiral center and the carboxylic acid group. |
| Broad | Singlet (s) | 3H | NH₂, COOH | Exchangeable protons of the amine and carboxylic acid groups. The chemical shift is highly dependent on solvent and concentration. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will indicate the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O | Carboxylic acid carbonyl carbon, typically found in this downfield region. |
| ~140 | Ar-C | Quaternary aromatic carbon attached to the chiral center. |
| ~133 | Ar-CH | Aromatic methine carbon. |
| ~128-130 | Ar-CH | Aromatic methine carbons. |
| ~122 | Ar-C-Br | Aromatic carbon bonded to bromine, its chemical shift influenced by the heavy atom effect. |
| ~55 | CH-N | Methine carbon of the chiral center, attached to the nitrogen atom. |
| ~40 | CH₂ | Methylene carbon of the propionic acid backbone. |
Experimental Protocol for NMR Spectroscopy
-
Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean vial. Amino acids often have better solubility in polar protic solvents.[3]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrumentation and Data Acquisition:
-
Use a Fourier Transform NMR spectrometer with a field strength of at least 300 MHz for ¹H NMR.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Figure 2: General workflow for NMR sample preparation and analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (NH₂) |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid (COOH) |
| 3000-2850 | C-H stretch | Aliphatic (CH, CH₂) |
| ~1710 | C=O stretch | Carboxylic acid (C=O) |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1400 | O-H bend | Carboxylic acid |
| ~1200-1000 | C-N stretch | Amine |
| ~750 | C-H bend (out-of-plane) | Ortho-disubstituted aromatic ring |
| ~650 | C-Br stretch | Aryl bromide |
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): [5][6]
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
After analysis, clean the ATR crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.[7][8]
Predicted Mass Spectrum
For this compound (C₉H₁₀BrNO₂), the calculated molecular weight is approximately 244.08 g/mol .[9]
-
Molecular Ion (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion peak will appear as a doublet of equal intensity at m/z values corresponding to [C₉H₁₀⁷⁹BrNO₂]⁺ and [C₉H₁₀⁸¹BrNO₂]⁺.[10]
-
Key Fragmentation Patterns: Electron ionization (EI) is a high-energy technique that will likely cause fragmentation.[7] Common fragmentation pathways for this molecule could include:
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Loss of the amino group (-NH₂, 16 Da).
-
Cleavage of the C-C bond adjacent to the aromatic ring.
-
The PubChem entry for the racemate shows GC-MS data with prominent peaks at m/z 184 and 186, which likely correspond to the loss of the propionic acid side chain, leaving the bromophenyl-methaniminium fragment.[9]
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Instrumentation and Data Acquisition (e.g., using Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Use a "soft" ionization technique like ESI for observing the molecular ion with minimal fragmentation.
-
Acquire the mass spectrum in positive or negative ion mode.
-
For fragmentation studies, a tandem mass spectrometry (MS/MS) experiment can be performed.
Figure 3: General workflow for mass spectrometry analysis.
Summary of Spectroscopic Data
| Technique | Key Information Provided | Predicted Data Highlights for this compound |
| ¹H NMR | Proton environments and connectivity | Aromatic multiplets, a methine proton signal around 4.5 ppm, and a methylene multiplet. |
| ¹³C NMR | Unique carbon environments | Carbonyl signal ~175 ppm, aromatic signals, and aliphatic signals for the propionic acid backbone. |
| FT-IR | Functional groups | Broad O-H and N-H stretches, a sharp C=O stretch around 1710 cm⁻¹, and aromatic C=C stretches. |
| Mass Spectrometry | Molecular weight and fragmentation | A characteristic 1:1 doublet for the molecular ion due to bromine isotopes. |
Conclusion
The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, FT-IR, and Mass Spectrometry, provides an unambiguous confirmation of its chemical structure. This guide has outlined the theoretical basis for the expected spectral features and provided robust, field-proven protocols for data acquisition. By following these methodologies, researchers can ensure the generation of high-quality, reliable data, which is fundamental for the advancement of research and development in the pharmaceutical and chemical sciences.
References
-
OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry. Retrieved from [Link]
-
Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PubMed Central. Retrieved from [Link]
-
Specac Ltd. (n.d.). ATR-FTIR spectroscopy of biological samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
NMR-Bio. (2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 29). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Retrieved from [Link]
-
Hong Lab MIT. (n.d.). Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-bromophenyl)-1-phenylmethanimine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Each panel.... Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
ACS Publications. (n.d.). 13C Direct Detected NMR for Challenging Systems. Chemical Reviews. Retrieved from [Link]
-
Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
-
PubMed. (n.d.). The Use of 13C Direct-Detect NMR to Characterize Flexible and Disordered Proteins. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Bromophenyl ether. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Vibrational spectra of 3-phenylpropionic acid and L-phenylalanine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Retrieved from [Link]
-
Organic Spectroscopy International. (2017, July 24). 3-Phenylpropionic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Amino-3-phenylpropionic acid, ethyl ester. NIST WebBook. Retrieved from [Link]
-
ChemBK. (2024, April 10). Fmoc-S-3-Amino-3-(2-bromo-phenyl)-propionic acid. Retrieved from [Link]
-
American Elements. (n.d.). (R)-3-Amino-3-(2-Bromophenyl)Propionic Acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes: A Protocol for the Suzuki-Miyaura Cross-Coupling of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forming carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is a cornerstone in the pharmaceutical industry, enabling the construction of complex biaryl structures that are prevalent in a vast array of therapeutic agents.[3][4][5] This guide focuses on a particularly challenging yet valuable substrate: (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid. The resulting biaryl amino acid scaffold is of significant interest in drug discovery, offering a three-dimensional vector for molecular exploration.
However, this substrate presents a confluence of steric and electronic challenges that can impede the reaction's success. The ortho-position of the bromide creates significant steric hindrance, while the presence of unprotected amine and carboxylic acid functional groups can interact with and potentially deactivate the palladium catalyst.[6][7]
This document provides a robust, field-proven protocol for the successful Suzuki-Miyaura coupling of this substrate. We will delve into the mechanistic considerations that inform our choice of reagents and conditions, offering a comprehensive, step-by-step workflow designed for reproducibility and high yield, without the need for protecting group chemistry.[8]
Mechanistic Considerations and Strategic Approach
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][9][10] The success of the coupling for a challenging substrate like this compound hinges on optimizing each step of this cycle.
Caption: Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Addressing the Core Challenges:
-
Steric Hindrance: The 2-bromo substituent significantly slows the initial, often rate-limiting, oxidative addition step.[1] To overcome this, modern catalyst systems employing bulky, electron-rich phosphine ligands are essential. These ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, JohnPhos), promote the formation of the active, low-coordinate Pd(0) species and accelerate its insertion into the sterically encumbered carbon-bromine bond.[10][11][12]
-
Unprotected Functional Groups:
-
Amine Group: The primary amine can act as a ligand, coordinating to the palladium center and inhibiting catalysis.
-
Carboxylic Acid Group: In the presence of a base, the carboxylic acid is deprotonated to a carboxylate, which can also bind to the palladium.[6] Furthermore, the acidic proton will consume one equivalent of the base.
-
Our protocol circumvents these issues not by adding protecting group steps, but by carefully selecting conditions that tolerate these functionalities. The use of a robust palladium-ligand complex and a specific base/solvent system minimizes catalyst inhibition and promotes the desired C-C bond formation.[7]
Optimized Protocol: Key Parameter Selection
| Parameter | Recommended Choice | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)) | A stable Pd(0) source that readily forms the active catalytic species upon ligand association. |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | A bulky, electron-rich Buchwald ligand proven to be highly effective for coupling sterically hindered aryl chlorides and bromides, and tolerant of amine functional groups.[11][13] |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong, non-nucleophilic base. It is effective in promoting transmetalation without causing significant side reactions. An excess is used to neutralize the carboxylic acid and facilitate the catalytic cycle.[13][14] |
| Boronic Acid Partner | Aryl or Heteroaryl Boronic Acid/Ester | The protocol is versatile. Use 1.2-1.5 equivalents to drive the reaction to completion. |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | A common solvent system that facilitates the dissolution of both the organic substrate and the inorganic base, promoting efficient reaction kinetics.[1][13] Water can also play a beneficial role in the transmetalation step.[15] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barrier for the sterically hindered substrate without causing significant degradation of the starting material or product. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for protecting the Pd(0) catalyst and phosphine ligand from oxidative degradation. |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid.
Caption: Figure 2. Step-by-step experimental workflow for the Suzuki coupling protocol.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)
-
SPhos (0.08 equiv, 8 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed, deionized water
-
Round-bottom flask or reaction vial with a screw cap and septum
-
Magnetic stir bar and stir plate with heating
-
Inert gas line (Nitrogen or Argon) with a manifold
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the chosen arylboronic acid (1.3 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In the open air, quickly add Pd₂(dba)₃ (0.02 equiv) and SPhos (0.08 equiv).
-
Establish Inert Atmosphere: Immediately seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-Dioxane and water by bubbling an inert gas through the solvent mixture for 20-30 minutes. Using a syringe, add the solvent to the reaction flask to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block at 90 °C. Stir the mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer to pH ~5-6 with 1M HCl. This will protonate the amine and the newly formed biaryl amino acid, which may precipitate or be extracted.
-
Extract the aqueous layer with ethyl acetate (3x). The product may be in either the organic or aqueous layer depending on its polarity and the pH; both should be checked by TLC/LC-MS.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by preparative HPLC to yield the desired product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poor quality reagents. | Ensure proper degassing technique; Increase temperature to 100 °C; Use fresh, high-purity catalyst, ligand, and anhydrous solvent. |
| Recovery of Starting Material | Steric hindrance is too great for the chosen ligand; Low temperature. | Switch to a more active ligand (e.g., RuPhos); Increase reaction temperature and time. |
| Formation of Homocoupled Boronic Acid Product | Oxygen present in the reaction mixture. | Improve degassing procedure of solvents and the reaction vessel. |
| Dehalogenation of Starting Material | Presence of protic impurities or specific side reactions.[19] | Ensure anhydrous solvents are used; Re-evaluate base and solvent combination. |
Conclusion
The protocol outlined in this document provides a reliable and effective method for the Suzuki-Miyaura cross-coupling of the sterically hindered and functionally rich substrate, this compound. By employing a modern, highly active palladium-Buchwald ligand catalyst system in conjunction with a carefully selected base and solvent, the reaction proceeds in high yield without the need for cumbersome protection-deprotection steps. This methodology offers a direct and efficient route to valuable biaryl amino acid derivatives, facilitating their application in pharmaceutical research and drug development.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved January 14, 2026, from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 14, 2026, from [Link]
-
ElectronicsAndBooks. (n.d.). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 14, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved January 14, 2026, from [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Scientific Research Publishing. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Retrieved January 14, 2026, from [Link]
-
SciSpace. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Retrieved January 14, 2026, from [Link]
-
MDPI. (2018, July 8). Surface Enhanced Raman Spectroscopy Coupled with High Performance Liquid Chromatography for Real-time Monitoring of Suzuki Coupling Reaction. [Link]
-
Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis?[Link]
-
Organic-Reaction.com. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 14, 2026, from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
MDPI. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Retrieved January 14, 2026, from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 3. mt.com [mt.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. scispace.com [scispace.com]
- 16. vapourtec.com [vapourtec.com]
- 17. Surface Enhanced Raman Spectroscopy Coupled with High Performance Liquid Chromatography for Real-time Monitoring of Suzuki Coupling Reaction [ccspublishing.org.cn]
- 18. azom.com [azom.com]
- 19. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: Strategic Incorporation of Fmoc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic Acid in Solid-Phase Peptide Synthesis
Abstract
This document provides a comprehensive guide for the effective utilization of Fmoc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a non-canonical β-amino acid, in solid-phase peptide synthesis (SPPS). The presence of a sterically demanding 2-bromophenyl group presents unique challenges to standard coupling protocols. Herein, we detail optimized procedures, mechanistic insights, and troubleshooting strategies to ensure high coupling efficiency and peptide purity. These protocols are designed for researchers in peptide chemistry and drug development aiming to introduce conformational constraints or sites for further chemical modification into their peptide sequences.
Introduction: The Strategic Value of β-Halogenated Phenylalanines
Fmoc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a valuable building block for modifying peptide structure and function. Unlike its α-amino acid counterparts, its β-amino acid backbone introduces a single-carbon extension, which can alter the peptide's secondary structure and proteolytic stability. The ortho-bromine atom on the phenyl ring is not merely a passive substituent; it serves several key purposes:
-
Steric Constraint: The bulky bromine atom restricts the rotational freedom of the phenyl side chain, influencing the local conformation of the peptide backbone. This can be exploited to stabilize specific secondary structures like β-turns or helices.
-
Electronic Modulation: As an electron-withdrawing group, the bromine atom can modulate the electronic properties of the aromatic ring, potentially influencing intra- or intermolecular interactions.
-
Chemical Handle: The carbon-bromine bond provides a reactive site for post-synthetic modifications via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse functionalities, such as fluorescent probes, complex organic moieties, or linkers for bioconjugation, after the peptide has been synthesized.
However, the significant steric hindrance posed by the ortho-bromo group necessitates deviations from standard SPPS protocols to achieve successful incorporation. This guide provides a robust framework for overcoming these challenges.
Materials and Reagents
Resins and Amino Acids
-
Resin: Rink Amide MBHA resin (100-200 mesh, ~0.6 mmol/g loading) is recommended for peptides with a C-terminal amide. For C-terminal acids, pre-loaded Wang or 2-Chlorotrityl chloride resins are suitable.
-
Protected Amino Acids: High-purity Fmoc-protected α-amino acids with standard side-chain protecting groups (e.g., Boc, tBu, Trt).
-
Core Reagent: Fmoc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid.
Solvents and Reagents
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Diethyl ether (anhydrous).
-
Fmoc Deprotection: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA, 95%)
-
Triisopropylsilane (TIS, 2.5%)
-
Water (H₂O, 2.5%)
-
-
Washing Solvents: DMF, DCM, Methanol (MeOH).
Optimized Synthesis Workflow
The primary challenge in using Fmoc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid is overcoming the steric hindrance during the coupling step. Standard activators like HBTU/HOBt may yield suboptimal results. The use of a more potent uronium-based activator, such as HATU, is strongly recommended as it forms the highly reactive O-acylisourea intermediate at a faster rate, effectively competing with premature hydrolysis or side reactions.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Detailed Protocols
Protocol 1: Coupling of Fmoc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
This protocol is optimized for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Rationale: A higher excess of reagents and an extended coupling time are employed to drive the reaction to completion against the high steric barrier. HATU is chosen for its superior activation efficiency with hindered amino acids.
-
Preparation: In a separate vial, pre-dissolve Fmoc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (2 mL).
-
Resin State: Ensure the resin from the previous step has a free terminal amine (following Fmoc deprotection and thorough washing).
-
Activation: Add DIPEA (8 equivalents, 0.8 mmol) to the pre-dissolved amino acid/HATU mixture. Allow to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For sequences where the preceding amino acid is also bulky, extending the coupling time to 4 hours or performing a double coupling is recommended.
-
Monitoring (Optional but Recommended): Perform a Kaiser test or a Chloranil test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling is necessary.
-
Washing: After successful coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
Protocol 2: Cleavage and Global Deprotection
Rationale: The C-Br bond is stable to standard TFA cleavage conditions. The chosen scavenger cocktail (TIS/H₂O) is designed to effectively scavenge cations generated from other protecting groups (e.g., tBu, Trt) without affecting the bromophenyl moiety.
Caption: Schematic of the cleavage and deprotection process.
-
Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen for 15 minutes.
-
Cleavage: Prepare the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin). Add it to the reaction vessel containing the dried resin.
-
Reaction: Agitate the slurry at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the TFA filtrate containing the crude peptide into a fresh centrifuge tube.
-
Precipitation: Add the TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the peptide) should form.
-
Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove residual scavengers and organic impurities.
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product, which can then be purified by reverse-phase HPLC.
Expected Results and Troubleshooting
The success of incorporating this sterically hindered amino acid is highly dependent on the coupling conditions. Below is a comparison of expected outcomes.
| Coupling Method | Equivalents (AA/HATU/DIPEA) | Time (h) | Expected Purity (Crude) | Common Issues |
| Standard HBTU/HOBt | 3 / 2.9 / 6 | 1 | 40-60% | High deletion (-n) sequence |
| Optimized HATU | 4 / 3.9 / 8 | 2-4 | >85% | Minimal deletion |
| Double Coupling (HATU) | 2x (3 / 2.9 / 6) | 2x 1.5 | >90% | Increased reagent cost |
Troubleshooting Guide:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (identified by mass spec of crude product showing deletion) | Insufficient activation or reaction time due to steric hindrance. | 1. Switch to the optimized HATU protocol. 2. Increase coupling time to 4 hours. 3. Perform a double coupling. |
| Peak Broadening in HPLC | On-column degradation or aggregation. The bromophenyl group can increase hydrophobicity. | 1. Modify HPLC gradient (e.g., slower gradient). 2. Ensure complete removal of scavengers before lyophilization. |
| Unexpected Side Product (+79 Da) | Bromine oxidation (rare under standard conditions but possible). | Ensure high-purity, fresh solvents and reagents are used. Store the amino acid derivative desiccated and protected from light. |
References
-
D. T. S. Rijkers, J. A. W. Kruijtzer, R. M. J. M. de Groot, R. H. P. H. Smits, G. A. van der Marel, J. H. van Boom, R. J. B. H. N. van den Berg, Org. Lett., 2005 , 7, 15, 3195-3198. [Link]
-
A. B. Smith III, A. B. Benowitz, Chem. Rev., 2011 , 111, 7, 4437-4483. [Link]
-
L. A. Carpino, A. El-Faham, J. Am. Chem. Soc., 1995 , 117, 19, 5401-5402. [Link]
-
C. A. Chantell, M. A. Onai, M. L. H. P. D. S. Friends, J. Pept. Sci., 2012 , 18, 2, 88-91. [Link]
-
V. K. Sarin, S. B. H. Kent, J. P. Tam, R. B. Merrifield, Anal. Biochem., 1981 , 117, 1, 147-157. [Link]
A Robust HPLC Method for the Chiral Separation of 3-Amino-3-(2-bromo-phenyl)-propionic acid Enantiomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 3-Amino-3-(2-bromo-phenyl)-propionic acid. As a critical chiral intermediate in pharmaceutical synthesis, the accurate determination of its enantiomeric purity is paramount. This guide elucidates a normal-phase chiral HPLC protocol utilizing a Pirkle-type (R,R) Whelk-O 1 stationary phase, which provides excellent resolution and peak shape. The causality behind the selection of the chiral stationary phase, mobile phase composition, and chromatographic parameters is discussed in detail. A comprehensive, step-by-step protocol for method implementation and validation, in accordance with International Council for Harmonisation (ICH) guidelines, is provided to ensure scientific integrity and reproducibility. This document serves as a practical guide for researchers and quality control analysts in the pharmaceutical industry.
Introduction: The Imperative of Chiral Purity
In pharmaceutical development, the stereochemistry of a drug molecule is a critical attribute, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles. 3-Amino-3-(2-bromo-phenyl)-propionic acid is a non-proteinogenic β-amino acid and a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The synthesis of such chiral molecules can often result in a racemic mixture, necessitating a reliable analytical method to separate and quantify the individual enantiomers to ensure the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the most effective and widely used technique for determining the enantiomeric composition of chiral compounds.[2][3] This direct approach avoids the need for derivatization, which can introduce additional steps and potential sources of error.[4][5] This note describes the development and validation of a robust normal-phase HPLC method specifically tailored for the resolution of 3-Amino-3-(2-bromo-phenyl)-propionic acid enantiomers.
The Principle of Chiral Recognition
The fundamental mechanism of chiral separation on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. For a successful separation, there must be a sufficient difference in the stability of these two diastereomeric complexes. According to the widely accepted three-point interaction model, at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance, dipole-dipole interactions) are required for chiral recognition, with at least one of these interactions being stereochemically dependent.[3]
The selected CSP, (R,R) Whelk-O 1, is a Pirkle-type or "brush-type" phase. Its chiral selector possesses a π-electron-rich dinitrophenyl group (a π-acid) and an amide linkage that provides sites for hydrogen bonding and dipole-dipole interactions. The analyte, 3-Amino-3-(2-bromo-phenyl)-propionic acid, contains a π-electron-rich phenyl group (a π-base), a carboxylic acid group (hydrogen bond donor/acceptor), and an amino group (hydrogen bond donor/acceptor), providing the necessary functionalities for multiple interactions with the CSP, enabling effective chiral discrimination. A similar methodology has proven effective for the enantiomeric separation of the structurally related compound, β-amino-β-(4-bromophenyl) propionic acid.[6]
Caption: Conceptual model of interactions enabling chiral recognition.
Method Development and Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: (R,R) Whelk-O 1, 5 µm, 250 x 4.6 mm.
-
Chemicals: HPLC grade n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropyl amine. Racemic and enantiomerically pure standards of 3-Amino-3-(2-bromo-phenyl)-propionic acid.
Rationale for Chromatographic Conditions
The selection of the mobile phase is critical for achieving optimal separation in normal-phase chiral chromatography.
-
Primary Solvent (n-Hexane): A non-polar solvent that ensures the analyte interacts sufficiently with the polar stationary phase.
-
Polar Modifier (Ethanol): Modulates the retention time of the analytes. Increasing the ethanol concentration will decrease retention times, while decreasing it will increase retention and potentially improve resolution to a certain point.[6]
-
Acidic Additive (TFA): The analyte possesses a carboxylic acid group. Adding a small amount of a strong acid like TFA to the mobile phase suppresses the ionization of this group, reducing peak tailing and improving chromatographic efficiency.
-
Basic Additive (Isopropyl amine): The analyte also has a primary amine group which can interact strongly with residual silanols on the silica surface, leading to peak tailing. A small amount of a basic additive competes for these active sites, resulting in more symmetrical peaks and better resolution.[6]
Optimized Chromatographic Conditions
The following table summarizes the optimized parameters for the chiral separation.
| Parameter | Condition |
| Column | (R,R) Whelk-O 1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid / Isopropyl amine (95:5:0.1:0.025, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Run Time | Approximately 30 minutes |
Standard and Sample Preparation Protocol
-
System Suitability Solution (Racemic Standard): Accurately weigh and dissolve an appropriate amount of racemic 3-Amino-3-(2-bromo-phenyl)-propionic acid in the mobile phase to obtain a final concentration of approximately 1.0 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to obtain a target concentration of 1.0 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to remove any particulate matter.
Method Validation Protocol
The developed method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines.[7][8]
Caption: HPLC analytical workflow from sample preparation to reporting.
-
Specificity: Inject the diluent, a solution of the desired enantiomer, and a solution of the undesired enantiomer. There should be no interfering peaks at the retention times of the enantiomers. The racemic standard should show baseline resolution between the two enantiomer peaks. A resolution factor of not less than 2.0 is recommended.[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ for the undesired enantiomer, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[6][7]
-
Linearity: Prepare a series of solutions of the undesired enantiomer at different concentrations (e.g., from LOQ to 1.0% of the sample concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Precision:
-
Repeatability (Intra-day): Perform six replicate injections of a sample spiked with the undesired enantiomer at a specific level (e.g., 0.5%). The Relative Standard Deviation (%RSD) should be within acceptable limits (e.g., < 5%).
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be evaluated.[8][9]
-
-
Accuracy: Perform a recovery study by spiking a sample of the pure desired enantiomer with known amounts of the undesired enantiomer at different levels (e.g., 50%, 100%, and 150% of the target impurity level). The recovery should typically be within 90-110%.[9]
-
Robustness: Introduce small, deliberate variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of ethanol in the mobile phase (±0.5%). The resolution between the enantiomers should remain acceptable, demonstrating the method's reliability during routine use.[6][9]
Expected Results & Discussion
Under the optimized conditions, the enantiomers of 3-Amino-3-(2-bromo-phenyl)-propionic acid are well-resolved with a resolution factor significantly greater than 2.0. A typical chromatogram will show two sharp, symmetrical peaks. The validation experiments are expected to confirm that the method is specific, linear, precise, accurate, and robust for its intended application.
Table: Summary of Typical Method Validation Results
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Baseline resolution (Rs > 2.0) | Rs ≈ 2.8 |
| Linearity (r²) | ≥ 0.99 | 0.9992 |
| Range | LOQ to 1.0% | 0.05% to 1.0% of nominal concentration |
| LOD | S/N ≥ 3 | ~0.015% |
| LOQ | S/N ≥ 10 | ~0.05% |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5 - 103.2% |
| Precision (%RSD) | ||
| Repeatability | ≤ 5.0% | 1.8% |
| Intermediate Precision | ≤ 8.0% | 2.5% |
| Robustness | Resolution remains > 2.0 | All varied conditions met system suitability. |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the chiral separation of 3-Amino-3-(2-bromo-phenyl)-propionic acid enantiomers. The use of an (R,R) Whelk-O 1 chiral stationary phase with an optimized normal-phase mobile phase yields excellent resolution and peak shape. The comprehensive validation protocol ensures that the method is suitable for use in a regulated environment for quality control and enantiomeric purity determination, supporting the development of safe and effective pharmaceuticals.
References
-
Wessjohann, L. A., & Biltz, H. (1986). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. Journal of Chromatography A, 362, 345-352. Available at: [Link]
-
Peter, A., Fülöp, F., & Ilisz, I. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-238. Available at: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
-
Jones, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Shabir, G. A. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Hamase, K. (2018). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage. Available at: [Link]
-
George, S. (2002). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Available at: [Link]
-
Uddin, M. N., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Bel-Hadj, T. (2013). Chiral stationary phases of teicoplanin-based and of aminoglycosides-based for the separation of amino acids enantiomers. ResearchGate. Available at: [Link]
-
Reddy, K. S., et al. (2010). Enantioselective, Chromatography-Free Synthesis of β3-Amino Acids with Natural and Unnatural Side Chains. Organic Process Research & Development. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. EMA. Available at: [Link]
-
IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
Lindner, W., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal. Available at: [Link]
-
Al-Salami, H., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. Molecules. Available at: [Link]
-
Ates, H., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. Available at: [Link]
-
Kumar, R., & Singh, A. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry. Available at: [Link]
-
Chang, S., et al. (2024). Enantioselective Access to β-Amino Carbonyls via Ni-Catalyzed Formal Olefin Hydroamidation. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. tsijournals.com [tsijournals.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. dujps.com [dujps.com]
Application Notes and Protocols: Derivatization of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid for Chiral Analysis
Abstract
This document provides a comprehensive technical guide for the derivatization of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a chiral β-amino acid, for the purpose of analytical quantification and enantiomeric purity assessment. The inherent properties of this analyte—namely its chirality, high polarity, and lack of a strong native chromophore—necessitate chemical derivatization prior to chromatographic analysis. We will explore the fundamental principles behind derivatization for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a primary focus on creating diastereomers for chiral separation on standard achiral columns. Detailed, field-proven protocols for several robust derivatization chemistries are presented, including the use of Marfey's Reagent (FDAA), 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and o-phthaldialdehyde (OPA) with a chiral thiol. The causality behind experimental choices, troubleshooting, and data interpretation is discussed to ensure scientific integrity and successful implementation.
Introduction: The Analytical Challenge
This compound is a non-proteinogenic β-amino acid. As with many chiral molecules in pharmaceutical development, the stereochemistry is critical; enantiomers can exhibit vastly different pharmacological activities and toxicity profiles.[1] Therefore, the accurate quantification of the (S)-enantiomer and the detection of its (R)-enantiomer impurity are paramount for quality control and regulatory compliance.
The direct analysis of this compound is challenging for several reasons:
-
Chirality: Enantiomers have identical physical properties in an achiral environment, making them co-elute on standard chromatographic columns.[2]
-
Lack of Chromophore/Fluorophore: The molecule does not possess a functional group that absorbs UV or fluoresces strongly, leading to poor sensitivity with common HPLC detectors.[3]
-
Low Volatility: The zwitterionic nature of amino acids makes them non-volatile, precluding direct analysis by Gas Chromatography (GC).[4]
Derivatization is a chemical modification technique that addresses these challenges by converting the analyte into a product with more favorable properties for analysis.[5] This guide details strategies to transform this compound into derivatives that are easily separable and detectable.
Principle of Chiral Derivatization
The most common strategy for separating enantiomers on standard (achiral) chromatographic systems is indirect chiral analysis. This involves reacting the enantiomeric mixture with a single, pure enantiomer of a second compound, known as a chiral derivatizing agent (CDA).[1][2]
This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical and chemical properties, allowing them to be separated using conventional achiral columns, such as a C18 reverse-phase column.[2][6]
Sources
Application Note & Protocol: Incorporation of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid into Peptide Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Value of the Bromophenyl Moiety in Peptide Drug Discovery
The incorporation of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery, enabling the creation of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles.[1] (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a β-amino acid, offers a unique combination of structural and chemical features. Its β-amino acid backbone introduces a modification to the peptide's secondary structure, potentially increasing resistance to enzymatic degradation.
More significantly, the ortho-bromophenyl moiety serves as a versatile chemical handle. This functional group is primed for post-synthesis modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[2][3] This allows for the late-stage diversification of peptide libraries, enabling the introduction of complex molecular scaffolds, fluorescent probes, or moieties that can induce conformational constraints such as macrocyclization.[4][5] This application note provides a detailed protocol for the efficient incorporation of its Fmoc-protected derivative into peptide libraries using solid-phase peptide synthesis (SPPS).
Chemical Profile & Core Synthetic Strategy
The primary challenge in incorporating Fmoc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid stems from the steric hindrance imposed by the bulky ortho-bromophenyl group.[6][7] This bulk can impede the approach of the activated carboxyl group to the resin-bound N-terminal amine, potentially leading to incomplete coupling reactions and the formation of deletion sequences.
To overcome this, a strategy employing a highly efficient coupling reagent and optimized reaction conditions is required. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling agent is strongly recommended.[8][9] HATU rapidly forms a highly reactive OAt-active ester, which facilitates amide bond formation even with sterically demanding amino acids.[9][10]
Fmoc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
Caption: Structure of Fmoc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid.
Materials and Reagents
-
Resin: Rink Amide or Wang resin (select based on desired C-terminus).[11]
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection.
-
Specialty Amino Acid: Fmoc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid.
-
Coupling Reagents:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: Isopropyl alcohol (IPA).
-
Monitoring:
-
Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) or similar standard cocktail.
-
Precipitation: Cold diethyl ether.
Detailed Experimental Protocols
This protocol assumes a standard manual Fmoc-SPPS workflow.[1][11] Adjust volumes and quantities based on the synthesis scale and resin loading.
General SPPS Cycle (Standard Amino Acids)
The standard SPPS workflow involves sequential deprotection and coupling steps.[15]
Caption: General workflow for one cycle of Fmoc-Solid Phase Peptide Synthesis (SPPS).
Protocol: Incorporation of the Sterically Hindered ncAA
This protocol details the critical coupling step for Fmoc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid.
1. Pre-Coupling Deprotection: a. Swell the peptide-resin in DMF for 30 minutes. b. Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. c. Repeat the piperidine treatment for an additional 15 minutes. d. Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x) to remove all traces of piperidine.[16] e. Perform a Kaiser test to confirm the presence of a free primary amine (result should be intense blue).[17]
2. Pre-activation and Coupling: a. In a separate vessel, dissolve Fmoc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid (3.0 eq.) and HATU (2.9 eq.) in DMF. b. Add DIPEA (6.0 eq.) to the activation mixture. Allow to pre-activate for 2-5 minutes.[9] The solution may change color. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel at room temperature for 2 hours.
3. Monitoring and Potential Recoupling: a. After 2 hours, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[13] b. Interpretation:
- Negative (Yellow/Colorless Beads): Coupling is complete. Proceed to the next cycle.[9]
- Positive (Blue Beads): Coupling is incomplete. Drain the reaction solution and repeat the coupling step (Step 2c-d) with a freshly prepared activation mixture for another 1-2 hours ("double coupling").[16]
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Add the cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin) to the resin.
-
Stir at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Optimization and Data Summary
Due to steric hindrance, optimization of coupling parameters is critical.[6] The following table provides recommended starting conditions and expected outcomes.
| Parameter | Recommended Value | Rationale & Notes |
| ncAA Equivalents | 3.0 eq. | Ensures a sufficient concentration gradient to drive the reaction forward. |
| Coupling Reagent | HATU (2.9 eq.) | Superior activation efficiency for hindered amino acids compared to HBTU/HOBt.[9][18] |
| Base | DIPEA (6.0 eq.) | A non-nucleophilic base essential for activating the carboxylic acid and maintaining basicity.[8][19] |
| Reaction Time | 2 hours (initial) | Extended time to accommodate the slower kinetics of sterically hindered coupling.[1] |
| Monitoring | Kaiser Test | A crucial in-process control to verify reaction completion before proceeding.[14][16] |
| Troubleshooting | Double Coupling | If the first coupling is incomplete, a second coupling is the most effective remedy.[16] |
| Expected Purity (Crude) | >70% | Dependent on sequence; purification via RP-HPLC is required. |
Mechanism of HATU-Mediated Coupling
The efficiency of HATU lies in its ability to rapidly convert the carboxylic acid into a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by the resin-bound amine.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Conclusion and Downstream Applications
The protocol described provides a robust method for incorporating the sterically challenging this compound into peptide libraries. The key to success lies in using a potent coupling reagent like HATU and diligently monitoring the reaction's completion with the Kaiser test. Once incorporated, the bromo-phenyl moiety opens a gateway to a vast chemical space for post-synthetic modification, making it an invaluable tool for generating diverse and functionally complex peptide libraries for drug discovery and chemical biology.
References
-
Wikipedia. (2023). HATU. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D. Retrieved from [Link]
-
SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Terrey, M. J., Perry, C., & Cross, W. B. (2018). Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization. Organic Letters. Retrieved from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]
-
PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
-
ResearchGate. (2025). Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. Retrieved from [Link]
-
RSC Publishing. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers. DOI:10.1039/D1QO00892G. Retrieved from [Link]
-
PubMed. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. Retrieved from [Link]
- Google Patents. (1992). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.
-
ResearchGate. (2025). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [PDF] Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. rssynthesis.com [rssynthesis.com]
- 5. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]
- 6. scienmag.com [scienmag.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
- 18. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a chiral building block that holds significant potential for the synthesis of novel heterocyclic compounds. Its structure, featuring a stereocenter, a reactive aryl bromide, and versatile amino and carboxylic acid functionalities, allows for a variety of intramolecular cyclization strategies to construct unique and complex molecular architectures. These resulting heterocyclic scaffolds are of great interest in medicinal chemistry due to their prevalence in numerous biologically active compounds.
This guide provides an in-depth exploration of two primary palladium-catalyzed intramolecular cyclization strategies for the synthesis of novel heterocyclic compounds from this compound: C-N bond formation to yield benzodiazepine-like structures and C-C bond formation (Heck reaction) to generate dihydroquinolinone derivatives. Additionally, a brief overview of potential copper-catalyzed cyclization methods is discussed. The protocols detailed herein are designed to be self-validating and are supported by established chemical principles and authoritative literature.
Strategic Overview: Unlocking the Potential of a Versatile Building Block
The key to unlocking the synthetic potential of this compound lies in the strategic manipulation of its functional groups to facilitate intramolecular cyclization. This typically involves a two-stage process:
-
Functional Group Protection and Modification: The amino and carboxylic acid groups of the starting material must be appropriately protected to prevent unwanted side reactions and to introduce the necessary functionality for the desired cyclization.
-
Intramolecular Cyclization: A transition metal catalyst, most commonly palladium, is employed to facilitate the formation of a new bond between the aryl bromide and a suitably positioned nucleophile or reactive group within the same molecule.
The choice of protecting groups and the specific modifications made to the starting material will dictate the type of heterocyclic ring system that is formed.
Figure 1: General workflow for the synthesis of novel heterocycles.
Part 1: Palladium-Catalyzed Intramolecular C-N Bond Formation (Buchwald-Hartwig Amination)
The intramolecular Buchwald-Hartwig amination is a powerful method for the formation of nitrogen-containing heterocycles.[1][2][3][4][5] This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine within the same molecule. By appropriately modifying our starting material, we can construct a seven-membered diazepinone ring, a core structure found in many benzodiazepine drugs.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.
-
Amine Coordination and Deprotonation: The intramolecular amine coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, regenerating the palladium(0) catalyst.
Synthetic Strategy
To achieve an intramolecular Buchwald-Hartwig amination, the carboxylic acid of the starting material is first converted to an amide. This positions the amide nitrogen in a favorable location for cyclization onto the aryl bromide.
Figure 2: Workflow for Benzodiazepinone Synthesis.
Experimental Protocols
Protocol 1.1: Boc Protection of this compound
-
Rationale: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.[6][7]
| Reagent/Solvent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 258.11 | 2.58 g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | 218.25 | 2.40 g |
| Sodium bicarbonate (NaHCO₃) | 3.0 | 84.01 | 2.52 g |
| Tetrahydrofuran (THF) | - | - | 50 mL |
| Water | - | - | 50 mL |
Procedure:
-
Suspend this compound in a mixture of THF and water in a round-bottom flask.
-
Add sodium bicarbonate and stir the mixture until the solid dissolves.
-
Add di-tert-butyl dicarbonate and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.
Protocol 1.2: Amide Formation
-
Rationale: Coupling of the carboxylic acid with an amine (e.g., methylamine) is achieved using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
| Reagent/Solvent | Molar Eq. | MW | Amount |
| Boc-protected starting material | 1.0 | 358.21 | 3.58 g |
| HATU | 1.2 | 380.23 | 4.56 g |
| N,N-Diisopropylethylamine (DIPEA) | 3.0 | 129.24 | 3.88 g |
| Methylamine (2M in THF) | 1.5 | 31.06 | 7.5 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
Dissolve the Boc-protected starting material in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add HATU and DIPEA and stir the mixture for 10 minutes at room temperature.
-
Add methylamine solution dropwise and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).
Protocol 1.3: Boc Deprotection
-
Rationale: The Boc group is readily cleaved with a strong acid like trifluoroacetic acid (TFA).
| Reagent/Solvent | Molar Eq. | MW | Amount |
| Boc-protected amide | 1.0 | 371.25 | 3.71 g |
| Trifluoroacetic acid (TFA) | - | 114.02 | 10 mL |
| Dichloromethane (DCM) | - | - | 10 mL |
Procedure:
-
Dissolve the Boc-protected amide in DCM in a round-bottom flask.
-
Add TFA dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting amine salt is used in the next step without further purification.
Protocol 1.4: Intramolecular Buchwald-Hartwig Amination
-
Rationale: A palladium catalyst in conjunction with a suitable phosphine ligand and a base is used to effect the intramolecular C-N bond formation.[1][2][3]
| Reagent/Solvent | Molar Eq. | MW | Amount |
| Amine substrate | 1.0 | 271.14 | 2.71 g |
| Pd₂(dba)₃ | 0.02 | 915.72 | 183 mg |
| XPhos | 0.08 | 476.65 | 381 mg |
| Sodium tert-butoxide (NaOtBu) | 1.5 | 96.10 | 1.44 g |
| Toluene | - | - | 50 mL |
Procedure:
-
To an oven-dried Schlenk flask, add the amine substrate, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired benzodiazepinone derivative.
Part 2: Palladium-Catalyzed Intramolecular C-C Bond Formation (Heck Reaction)
The intramolecular Heck reaction is a versatile method for forming carbon-carbon bonds, enabling the synthesis of a wide variety of carbocyclic and heterocyclic systems.[8][9][10][11][12] By introducing an alkene moiety into our starting material, we can facilitate an intramolecular Heck reaction to construct a six-membered dihydroquinolinone ring system.
Mechanistic Rationale
The Heck reaction mechanism involves:
-
Oxidative Addition: A palladium(0) catalyst inserts into the aryl-bromide bond.
-
Alkene Insertion (Carbopalladation): The intramolecular alkene coordinates to the palladium(II) center and inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming a double bond and regenerating the palladium(0) catalyst.
Synthetic Strategy
For the intramolecular Heck reaction, the amino group of the starting material is acylated with an acryloyl group to introduce the required alkene functionality.
Figure 3: Workflow for Dihydroquinolinone Synthesis.
Experimental Protocols
Protocol 2.1: Esterification of this compound
-
Rationale: The carboxylic acid is converted to an ester (e.g., methyl ester) to prevent it from interfering with the subsequent reactions.
| Reagent/Solvent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 258.11 | 2.58 g |
| Thionyl chloride (SOCl₂) | 1.2 | 118.97 | 0.88 mL |
| Methanol (MeOH) | - | - | 50 mL |
Procedure:
-
Suspend this compound in methanol in a round-bottom flask at 0 °C.
-
Add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to yield the methyl ester hydrochloride salt, which can be used directly in the next step.
Protocol 2.2: N-Acylation with Acryloyl Chloride
-
Rationale: The amino group is acylated with acryloyl chloride to introduce the alkene necessary for the Heck reaction.
| Reagent/Solvent | Molar Eq. | MW | Amount |
| Methyl ester hydrochloride salt | 1.0 | 308.59 | 3.09 g |
| Acryloyl chloride | 1.1 | 90.51 | 0.90 mL |
| Triethylamine (Et₃N) | 2.5 | 101.19 | 3.48 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
Suspend the methyl ester hydrochloride salt in DCM in a round-bottom flask at 0 °C.
-
Add triethylamine dropwise.
-
Add a solution of acryloyl chloride in DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).
Protocol 2.3: Intramolecular Heck Reaction
-
Rationale: A palladium catalyst and a suitable base are used to promote the intramolecular cyclization.
| Reagent/Solvent | Molar Eq. | MW | Amount |
| N-Acylated substrate | 1.0 | 326.18 | 3.26 g |
| Palladium(II) acetate (Pd(OAc)₂) | 0.05 | 224.50 | 112 mg |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 0.10 | 304.37 | 304 mg |
| Triethylamine (Et₃N) | 2.0 | 101.19 | 2.78 mL |
| Acetonitrile (MeCN) | - | - | 50 mL |
Procedure:
-
To a Schlenk flask, add the N-acylated substrate, palladium(II) acetate, tri(o-tolyl)phosphine, and triethylamine.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous acetonitrile via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired dihydroquinolinone derivative.
Part 3: Alternative Strategies - Copper-Catalyzed Intramolecular Cyclization
While palladium catalysis is a dominant strategy, copper-catalyzed intramolecular cyclizations offer a viable and often more economical alternative for the formation of C-N and C-O bonds.[13][14][15][16][17] The Ullmann condensation, a classic copper-catalyzed reaction, can be adapted for intramolecular applications.
Potential Application
For the synthesis of a benzodiazepinone derivative, a copper-catalyzed intramolecular amination could be explored. This would typically involve a copper(I) salt (e.g., CuI), a ligand (such as a diamine or an amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The protocol would be analogous to the palladium-catalyzed Buchwald-Hartwig amination, with the substitution of the catalyst system.
| Catalyst System | Ligand | Base | Solvent | Temperature |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-140 °C |
| CuI | L-Proline | K₂CO₃ | DMSO | 100-120 °C |
Table 1: Potential Conditions for Copper-Catalyzed Intramolecular Amination.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of novel heterocyclic compounds. The palladium-catalyzed intramolecular Buchwald-Hartwig amination and Heck reaction provide reliable and efficient routes to benzodiazepinone and dihydroquinolinone scaffolds, respectively. The protocols detailed in these application notes offer a solid foundation for researchers to explore the synthesis of these and other related heterocyclic systems. Further optimization of reaction conditions and exploration of alternative catalytic systems, such as those based on copper, may lead to even more efficient and diverse synthetic pathways.
References
-
Christodoulou, M. S., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(9), 1048. [Link]
-
Chen, J., et al. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Advances, 14, 6045-6051. [Link]
-
Beccalli, E. M., et al. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 26(11), 3323. [Link]
-
Li, S., et al. (2021). Pd-catalyzed enantioselective intramolecular Heck reaction to access disubstituted dihydroisoquinolinone with a terminal olefin. Green Synthesis and Catalysis, 2(4), 374-376. [Link]
-
Kappe, C. O., et al. (2018). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. MedChemComm, 9(12), 2054-2061. [Link]
-
Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]
-
Wikipedia. Intramolecular Heck reaction. [Link]
-
Ma, D., & Wu, Q. (2022). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules, 27(19), 6296. [Link]
-
Arora, P., et al. (2022). Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. ChemistrySelect, 7(32), e202201991. [Link]
-
Carretero, J. C., & García Ruano, J. L. (2006). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Current Organic Chemistry, 10(15), 1827-1845. [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Scribd. Chapter 3 Protecting Groups PDF. [Link]
-
Fatima, A., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2761. [Link]
-
Tu, S., et al. (2012). Facile Synthesis of Functionalized Tetrahydroquinolines via Domino Povarov Reactions of Arylamines, Methyl Propiolate and Aromatic Aldehydes. Beilstein Journal of Organic Chemistry, 8, 1839-1843. [Link]
-
Bunce, R. A., & Nammalwar, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(9), 6136-6176. [Link]
-
Tu, S., et al. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry, 8, 1839-1843. [Link]
-
Reddy, K. S., et al. (2015). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 5(52), 41721-41725. [Link]
-
Smith, A. B., et al. (2010). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Organic Letters, 12(15), 3438-3441. [Link]
-
Chen, J., et al. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Advances, 14(10), 6045-6051. [Link]
-
Li, Y., et al. (2020). Copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides: a route to pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry, 18(30), 5866-5870. [Link]
-
Reddy, V. P., et al. (2017). Copper‐Catalyzed C–H Alkynylation/Intramolecular Cyclization Cascade for the First Synthesis of Trifluoromethylated Pyrrolo[1,2‐a]quinolines. Asian Journal of Organic Chemistry, 6(8), 1024-1028. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. scilit.com [scilit.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
- 13. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides: a route to pyrrolo[1,2-a]quinoxalines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. sci-hub.box [sci-hub.box]
Application Note: Enzymatic Kinetic Resolution of Racemic 3-Amino-3-(2-bromo-phenyl)-propionic acid
AN-02B3PPA
Audience: Researchers, scientists, and drug development professionals.
Abstract: Enantiomerically pure β-amino acids are crucial chiral building blocks for the synthesis of a wide range of pharmaceuticals. This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 3-Amino-3-(2-bromo-phenyl)-propionic acid. The strategy involves the chemical N-acetylation of the racemic amino acid, followed by the enantioselective enzymatic hydrolysis of the N-acetyl derivative. This method leverages the high selectivity of common biocatalysts to separate the enantiomers, yielding both (R)- and (S)-enantiomers in high purity. Detailed, step-by-step protocols for synthesis, enzymatic resolution, product work-up, and analytical validation via chiral HPLC are provided.
Principle of the Method
Kinetic resolution is a cornerstone technique for separating enantiomers. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In this case, an enzyme acts as the chiral catalyst.
The strategy employed here is a well-established chemoenzymatic approach:
-
N-Acetylation: The racemic starting material, 3-Amino-3-(2-bromo-phenyl)-propionic acid (rac-1 ), is first converted into its N-acetyl derivative (rac-2 ) using acetic anhydride. This step is necessary because many robust and selective hydrolases, such as Penicillin G Acylase or certain lipases, recognize and act upon amide bonds.
-
Enzymatic Hydrolysis: The racemic N-acetyl derivative (rac-2 ) is subjected to enzymatic hydrolysis. The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the (R)-enantiomer) back to the free amino acid ((R)-1 ), while leaving the other enantiomer ((S)-2 ) unreacted.
-
Separation: At approximately 50% conversion, the reaction mixture contains two distinct chemical species: a free amino acid ((R)-1 ) and an N-acetylated amino acid ((S)-2 ). Their different acidic/basic properties allow for straightforward separation via liquid-liquid extraction at different pH values.
This process, if the enzyme has high enantioselectivity (E-value), can yield both the hydrolyzed amino acid and the unreacted acetylated amino acid with high enantiomeric excess (% ee).
Figure 1: Principle of Enzymatic Kinetic Resolution. The enzyme selectively hydrolyzes one enantiomer of the racemic N-acetylated substrate.
Materials and Reagents
-
Substrate: Racemic 3-Amino-3-(2-bromo-phenyl)-propionic acid
-
Enzyme: Immobilized Penicillin G Acylase (PGA) from E. coli or Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435). Enzyme choice is critical and screening is recommended. PGA often shows high selectivity for phenylacetyl groups, but can also hydrolyze acetyl groups.[1][2] CALB is a versatile lipase known for resolving various amino esters.[3][4][5]
-
Reagents for Acetylation: Acetic anhydride, Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), 1 M Hydrochloric acid (HCl).
-
Reagents for Resolution & Work-up: Potassium phosphate buffer (pH 7.5-8.0), Ethyl acetate (EtOAc), Sodium hydroxide (NaOH), Celite (optional, for enzyme filtration).
-
Analytical Reagents: HPLC-grade Methanol, Acetonitrile, Water, Formic acid or Acetic acid, Ammonium acetate.
Instrumentation
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
pH meter
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC Column (e.g., Astec® CHIROBIOTIC® T, CROWNPAK® CR+)
Experimental Protocols
Protocol 1: N-Acetylation of Racemic 3-Amino-3-(2-bromo-phenyl)-propionic acid (rac-1)
This preliminary step converts the amino acid to a suitable substrate for the enzyme.
-
Dissolution: Suspend 10.0 g of racemic 3-Amino-3-(2-bromo-phenyl)-propionic acid in 100 mL of a saturated sodium bicarbonate solution in an ice bath (0-5 °C).
-
Acylation: While stirring vigorously, add 1.2 equivalents of acetic anhydride dropwise, ensuring the temperature remains below 10 °C. The reaction is exothermic.
-
Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 3 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the N-acetylated product should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash the solid with cold water, and dry it under vacuum. The product, N-acetyl-3-amino-3-(2-bromo-phenyl)-propionic acid (rac-2 ), should be obtained in high yield (>90%).[6][7][8]
Protocol 2: Enzymatic Kinetic Resolution
This is the core resolution step. Conditions are provided for Penicillin G Acylase; similar conditions (pH, temperature) can be used as a starting point for other lipases like CALB.
-
Substrate Preparation: Prepare a 50 mM solution of the racemic N-acetyl compound (rac-2 ) in a 0.1 M potassium phosphate buffer (pH 7.8). For example, dissolve 1.5 g of rac-2 in 100 mL of buffer. Gentle warming may be required for complete dissolution. Adjust the pH back to 7.8 with 1 M NaOH if necessary.
-
Enzyme Addition: Add the immobilized enzyme (e.g., 200 mg of immobilized PGA) to the substrate solution.[2]
-
Incubation: Stir the suspension at a controlled temperature, typically 30-40 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., every 1-2 hours). Stop the enzymatic reaction in the aliquot by adding an equal volume of acetonitrile or by filtration to remove the enzyme. Analyze the sample by chiral HPLC to determine the enantiomeric excess (% ee) of the product and the remaining substrate.
-
Termination: Stop the reaction when the conversion is close to 50%. This is the point where the theoretical maximum ee for both components is achieved. The reaction can be stopped by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.
Protocol 3: Work-up and Separation of Enantiomers
-
Enzyme Removal: Filter the reaction mixture (e.g., through a pad of Celite) to remove the immobilized enzyme beads.
-
Acidification & Extraction 1: Adjust the pH of the filtrate to ~2 using 1 M HCl. This protonates the carboxylic acid of the unreacted (S)-N-acetyl-amino acid ((S)-2 ), making it soluble in organic solvents.
-
Extraction: Extract the aqueous solution three times with an equal volume of ethyl acetate. The combined organic layers will contain the unreacted (S)-N-acetyl-amino acid ((S)-2 ).
-
Basification & Extraction 2: Adjust the pH of the remaining aqueous layer to ~9-10 with 2 M NaOH. This ensures the product, (R)-3-Amino-3-(2-bromo-phenyl)-propionic acid ((R)-1 ), is in its free amino acid form. While it may have some water solubility, this step prepares it for isolation or further purification.
-
Isolation of (S)-2: Dry the combined ethyl acetate extracts from step 3 over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the (S)-N-acetyl-amino acid ((S)-2 ).
-
Isolation of (R)-1: The (R)-amino acid ((R)-1 ) can be isolated from the aqueous layer (from step 4) by methods such as isoelectric precipitation (adjusting pH to its isoelectric point) or lyophilization, followed by recrystallization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica | Semantic Scholar [semanticscholar.org]
- 6. EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid - Google Patents [patents.google.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. ionsource.com [ionsource.com]
large-scale synthesis of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
An Application Note for the Large-Scale Synthesis of (S)-3-Amino-3-(2-bromo-phenyl)-propionic Acid
Introduction: The Strategic Importance of Chiral β-Amino Acids
In the landscape of modern drug discovery and development, non-proteinogenic amino acids are indispensable chiral building blocks. Among these, β-amino acids and their derivatives are of paramount importance, forming the backbone of numerous pharmaceuticals, including antiviral agents, enzyme inhibitors, and peptidomimetics.[1] Their incorporation into peptide structures can induce stable secondary conformations (e.g., helices and turns) and confer resistance to enzymatic degradation.[1]
This compound is a particularly valuable synthetic intermediate.[2][3] The stereodefined β-amino acid structure provides a key pharmacophore, while the 2-bromo-phenyl moiety serves as a versatile functional handle for further molecular elaboration through cross-coupling reactions. This unique combination makes it a sought-after precursor for complex active pharmaceutical ingredients (APIs), especially in the fields of neurological disorders and oncology.[2][4]
This document provides a detailed guide for the large-scale synthesis of this target molecule, designed for researchers, chemists, and process development scientists. It emphasizes a robust and scalable asymmetric catalytic approach, explains the critical causality behind procedural choices, and presents a framework for process validation and quality control.
Synthetic Strategy: Asymmetric Catalysis as the Preferred Pathway
Several routes exist for the enantioselective synthesis of β-amino acids, including chiral pool synthesis, enzymatic methods, and classical chiral resolution.[5][6] However, for large-scale production, catalytic asymmetric synthesis offers the most direct, efficient, and atom-economical pathway.[7][8] This approach constructs the desired stereocenter in a single key step with high fidelity, avoiding the 50% theoretical yield limit of classical resolution and the substrate limitations of some chiral pool methods.
The strategy detailed here focuses on a catalytic asymmetric Mannich-type reaction . This involves the addition of a ketene acetal (a stable enolate equivalent) to a protected imine derived from 2-bromobenzaldehyde, guided by a chiral catalyst to ensure high enantioselectivity.[9]
Part 1: Detailed Protocol for Catalytic Asymmetric Synthesis
This protocol is designed to be scalable and robust, focusing on control of key process parameters to ensure high yield and enantiopurity.
Step 1: Preparation of N-Boc-2-bromobenzaldimine
The initial step involves the formation of the N-tert-butoxycarbonyl (Boc) protected imine from 2-bromobenzaldehyde. The Boc group is an excellent choice for large-scale synthesis due to its stability under the reaction conditions and its straightforward removal under mild acidic conditions.[9]
Methodology:
-
Reactor Setup: Charge a suitable inerted reactor with anhydrous toluene (10 L/kg of aldehyde) and 2-bromobenzaldehyde (1.0 eq).
-
Reagent Addition: Add tert-butyl carbamate (1.1 eq) to the reactor.
-
Catalysis: Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (0.02 eq).
-
Azeotropic Dehydration: Heat the mixture to reflux (approx. 110-115 °C) using a Dean-Stark apparatus to remove water. The reaction is driven to completion by the removal of the water byproduct.
-
Reaction Monitoring: Monitor the reaction progress by GC or TLC until the consumption of the starting aldehyde is complete (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc imine, which is often used directly in the next step without further purification.
Step 2: Chiral Catalyst-Mediated Asymmetric Mannich Reaction
This is the critical enantioselective C-C bond-forming step. The choice of catalyst is paramount for achieving high stereocontrol. Chiral thiourea-based organocatalysts have demonstrated exceptional performance in this class of reactions, activating the imine towards nucleophilic attack with high facial selectivity.[9]
Methodology:
-
Reactor Preparation: Charge a cryogenic reactor, purged thoroughly with argon or nitrogen, with anhydrous dichloromethane (DCM, 15 L/kg of imine). Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Catalyst Loading: Add the chiral thiourea catalyst (e.g., a Jacobsen-type catalyst, 0.01-0.05 eq) to the cold solvent.
-
Substrate Addition: Add the N-Boc imine from Step 1 (1.0 eq) dissolved in a minimal amount of anhydrous DCM. Stir for 15 minutes.
-
Nucleophile Addition: Slowly add the silyl ketene acetal derived from methyl acetate (methyl trimethylsilyl dimethylketene acetal, 1.5 eq) dropwise over 1-2 hours, maintaining the internal temperature at -78 °C.
-
Causality Note: Maintaining a very low temperature is crucial to minimize the background uncatalyzed reaction and maximize the enantioselectivity of the catalyzed pathway. The slow addition of the nucleophile prevents temperature spikes and ensures controlled reaction kinetics.
-
-
Reaction Progression: Stir the mixture at -78 °C for 12-24 hours. Monitor the reaction by chiral HPLC to track the formation of the product and its enantiomeric excess (e.e.).
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
Step 3: Hydrolysis and Deprotection
The resulting protected β-amino ester is hydrolyzed and deprotected in a one-pot or two-step sequence to yield the final amino acid.
Methodology:
-
Phase Separation: Separate the organic layer from the quenched reaction mixture. Extract the aqueous layer with DCM. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Swap & Hydrolysis: Concentrate the organic solution in vacuo. Dissolve the crude ester in methanol and add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq). Stir at room temperature until saponification is complete (monitored by TLC/HPLC).
-
Boc Deprotection: After hydrolysis, carefully acidify the mixture to pH 1-2 with concentrated hydrochloric acid (HCl). This step simultaneously protonates the carboxylate and cleaves the Boc protecting group. Stir for 2-4 hours.
-
Causality Note: The use of strong acid like HCl is effective for both work-up and deprotection. The tert-butyl cation formed during deprotection is scavenged by water or methanol.
-
Step 4: Product Isolation and Purification
The final product is isolated as a hydrochloride salt, which often exhibits favorable crystallization properties, facilitating purification on a large scale.
Methodology:
-
Initial Isolation: Concentrate the acidic aqueous solution under reduced pressure to remove most of the organic solvent. The product may precipitate as the HCl salt.
-
pH Adjustment & Crystallization: Cool the solution in an ice bath. Adjust the pH to the isoelectric point of the amino acid (typically pH 4-6) using a base like aqueous ammonia or sodium hydroxide. The free amino acid will precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold deionized water, followed by a cold, water-miscible solvent like isopropanol or acetone to remove residual impurities and aid drying.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Quantitative Data Summary
| Parameter | Target Specification | Analytical Method |
| Overall Yield | >70% | Gravimetric Analysis |
| Chemical Purity | ≥99.0% | HPLC, NMR |
| Enantiomeric Excess (e.e.) | ≥99.0% | Chiral HPLC |
| Appearance | White to off-white solid | Visual Inspection |
| Identity Confirmation | Conforms to reference | ¹H NMR, ¹³C NMR, MS |
Alternative Strategy: Diastereomeric Resolution
For some manufacturing environments, a classical resolution of the racemic amino acid may be a viable alternative. This method relies on the differential solubility of diastereomeric salts formed with a chiral resolving agent.
Protocol Outline:
-
Racemic Synthesis: Prepare racemic 3-Amino-3-(2-bromo-phenyl)-propionic acid via a one-pot reaction using 2-bromobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol.[10]
-
Salt Formation: Dissolve the racemic amino acid and a sub-stoichiometric amount (e.g., 0.5 eq) of a chiral resolving agent (like (R)-(-)-mandelic acid) in a hot solvent, such as methanol or ethanol.
-
Fractional Crystallization: Slowly cool the solution to allow the less soluble diastereomeric salt to crystallize. The choice of solvent is critical for achieving good separation.
-
Isolation: Filter the crystals and wash with a small amount of cold solvent.
-
Liberation: Suspend the isolated salt in a biphasic system (e.g., water and ethyl acetate) and adjust the pH with a base (e.g., NaOH) to deprotonate the resolving acid into the aqueous layer, leaving the free (S)-amino acid in the organic layer or as a precipitate.
-
Purification: Isolate and purify the (S)-enantiomer as described in the catalytic protocol. The enantiomeric purity should be confirmed by chiral HPLC.[11]
References
-
Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society, 121(32), 7543-7544. Available from: [Link]
-
Li, W., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available from: [Link]
-
Weiner, B., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691. Available from: [Link]
-
List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3995-4001. Available from: [Link]
-
Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004. Available from: [Link]
-
University of Groningen. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Research Portal. Available from: [Link]
-
ResearchGate. (2008). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. Available from: [Link]
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical Sciences. Available from: [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]
-
PubMed. (1989). Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. Available from: [Link]
-
ResearchGate. (2019). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. Available from: [Link]
-
University of Canberra. Enantioselective synthesis of [beta]-amino acids. Available from: [Link]
-
National Institutes of Health (NIH). (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]
-
MDPI. (2010). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]
-
Nature. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Available from: [Link]
-
Georgia Southern University. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Available from: [Link]
-
National Institutes of Health (NIH). (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Available from: [Link]
-
Semantic Scholar. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Available from: [Link]
-
MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]
-
ResearchGate. (2014). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Available from: [Link]
-
TSI Journals. (2014). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Available from: [Link]
-
MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available from: [Link]
-
Semantic Scholar. (2015). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]
-
PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid. Available from: [Link]
-
PubMed. (2018). Amino Acids as Chiral Derivatizing Agents for Antiproliferative Substituted N-benzyl Isoindolinones. Available from: [Link]
- Google Patents. (2021). RACEMIC PREPARATION METHOD FOR CHIRAL β-AMINO ACID AND DERIVATIVE THEREOF.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
Application Notes and Protocols for (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid in Neuroscience Research
Introduction: Unveiling the Potential of a Novel GABA Analogue
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2][3] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including anxiety, epilepsy, and pain.[1][2][3] Consequently, molecules that modulate GABAergic neurotransmission are of significant interest in neuroscience research and drug development.[1][2]
(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a structural analogue of GABA.[4][5][6] Its design as a potential modulator of the GABAergic system makes it a compelling candidate for investigation in various neuroscience research applications. This document serves as a comprehensive guide for researchers, providing detailed application notes and protocols to facilitate the exploration of this compound's biological activity and therapeutic potential. While this molecule is recognized as a valuable building block in the synthesis of pharmaceuticals targeting neurological disorders, its specific pharmacological profile is yet to be extensively characterized.[4][5] These notes, therefore, are intended to empower researchers to undertake this characterization.
Based on its structural similarity to known GABA-B receptor agonists, it is hypothesized that this compound primarily exerts its effects through the modulation of GABA-B receptors.
Mechanism of Action: A Focus on the GABA-B Receptor
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[7] They are heterodimers composed of GABA-B1 and GABA-B2 subunits.[8][9][10] Upon agonist binding to the GABA-B1 subunit, a conformational change is induced, leading to the activation of the associated Gi/o protein.[8][9][10] This activation initiates a cascade of downstream signaling events, primarily:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[8][11]
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx at the presynaptic terminal, leading to a decrease in neurotransmitter release.[8]
The following diagram illustrates the canonical GABA-B receptor signaling pathway:
Caption: GABA-B Receptor Signaling Pathway.
In Vitro Characterization: Protocols for Receptor Binding and Functional Assays
A critical first step in characterizing a novel compound is to determine its affinity and functional activity at its putative target. The following protocols are designed to assess the interaction of this compound with the GABA-B receptor.
Protocol 1: Radioligand Binding Assay for GABA-B Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled GABA-B receptor antagonist from the receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]CGP54626 (a high-affinity GABA-B receptor antagonist)
-
Membrane Preparation: Rat or mouse whole brain membranes, or membranes from cell lines expressing recombinant GABA-B receptors.
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM GABA
-
96-well microplates, filter mats, scintillation vials, and liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by serial dilution in binding buffer).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM GABA (for non-specific binding) or various concentrations of the test compound.
-
50 µL of [³H]CGP54626 (final concentration ~1-2 nM).
-
100 µL of membrane preparation (protein concentration ~100-200 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
| Parameter | Description |
| Ki | Inhibitory constant, a measure of the binding affinity of the compound. |
| IC₅₀ | Half maximal inhibitory concentration. |
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at the GABA-B receptor by measuring G-protein activation.
Materials:
-
Test Compound: this compound
-
Radioligand: [³⁵S]GTPγS
-
Membrane Preparation: As in Protocol 1.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP: Guanosine diphosphate
-
GABA: As a positive control agonist.
Procedure:
-
Assay Setup: In a 96-well plate, add:
-
50 µL of assay buffer containing GDP (final concentration 10-30 µM).
-
50 µL of various concentrations of the test compound or GABA.
-
50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound. An increase in binding indicates agonistic activity. To test for antagonistic activity, perform the assay in the presence of a fixed concentration of GABA.
| Parameter | Description |
| EC₅₀ | Half maximal effective concentration for agonist activity. |
| Emax | Maximum efficacy of the agonist. |
Protocol 3: cAMP Accumulation Assay
This assay assesses the functional consequence of GABA-B receptor activation by measuring the inhibition of adenylyl cyclase activity.
Materials:
-
Cultured Cells: Primary neurons or cell lines expressing GABA-B receptors.
-
Test Compound: this compound
-
Forskolin: An adenylyl cyclase activator.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or fluorescent biosensors).
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.
-
Stimulation: Add forskolin (final concentration ~1-10 µM) to all wells (except the basal control) to stimulate cAMP production. Incubate for 15-30 minutes.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: A dose-dependent decrease in forskolin-stimulated cAMP levels in the presence of the test compound indicates agonistic activity at the Gi/o-coupled GABA-B receptor.
Ex Vivo Characterization: Electrophysiological Studies
Electrophysiology provides a direct measure of the effect of a compound on neuronal excitability and synaptic transmission.
Protocol 4: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol allows for the detailed investigation of the effects of this compound on neuronal membrane potential and synaptic currents.
Materials:
-
Animals: Rodents (rats or mice).
-
Slicing Solution: Ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) with high sucrose or other modifications to improve slice viability.
-
Recording aCSF: Oxygenated aCSF.
-
Internal Solution: For the patch pipette, containing appropriate salts and a fluorescent dye if desired.
-
Test Compound: this compound dissolved in recording aCSF.
-
Vibratome, patch-clamp amplifier, microscope, and data acquisition system.
Procedure:
-
Brain Slice Preparation: Acutely prepare 300-400 µm thick brain slices from a region of interest (e.g., hippocampus, cortex, or thalamus) using a vibratome in ice-cold slicing solution.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Drug Application: After establishing a stable baseline recording, perfuse the slice with aCSF containing a known concentration of this compound.
-
Data Acquisition: Record changes in resting membrane potential, input resistance, and spontaneous or evoked postsynaptic currents (sPSCs or ePSCs).
-
Data Analysis: Analyze the electrophysiological parameters before, during, and after drug application to determine the compound's effect on neuronal excitability and synaptic transmission.
Caption: Electrophysiology Experimental Workflow.
In Vivo Characterization: Behavioral Assays
Behavioral assays are essential for evaluating the physiological effects of a compound in a whole organism. The following protocol is for the elevated plus maze, a widely used test to assess anxiety-like behavior in rodents.[8][9][10][12]
Protocol 5: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This test is based on the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Video tracking system and software for automated data collection.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the test.
-
Dosing: Administer this compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Exploration: Allow the animal to freely explore the maze for 5-10 minutes.
-
Data Collection: Record the animal's behavior using the video tracking system. Key parameters to measure include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect. Total distance traveled can be used as a measure of general locomotor activity.
| Parameter | Expected Outcome with Anxiolytic |
| % Time in Open Arms | Increase |
| % Open Arm Entries | Increase |
| Total Distance Traveled | No significant change (to rule out hyperactivity) |
Data Presentation and Interpretation
All quantitative data should be presented clearly, for instance, in tables summarizing key findings from the described assays. Statistical analysis should be performed to determine the significance of the observed effects.
Example Data Tables:
Table 1: In Vitro Binding and Functional Parameters
| Compound | GABA-B Binding Affinity (Ki, nM) | [³⁵S]GTPγS Binding (EC₅₀, µM) | [³⁵S]GTPγS Binding (Emax, % of GABA) | cAMP Inhibition (IC₅₀, µM) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| GABA (Control) | Reference Value | Reference Value | 100% | Reference Value |
Table 2: In Vivo Behavioral Effects in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (mean ± SEM) | % Open Arm Entries (mean ± SEM) | Total Distance Traveled (cm, mean ± SEM) |
| Vehicle | - | To be determined | To be determined | To be determined |
| This compound | Dose 1 | To be determined | To be determined | To be determined |
| This compound | Dose 2 | To be determined | To be determined | To be determined |
| Diazepam (Positive Control) | Reference Dose | Expected Increase | Expected Increase | Expected No Change |
Conclusion and Future Directions
This compound represents a promising tool for neuroscience research. The protocols outlined in this application note provide a comprehensive framework for the systematic characterization of its pharmacological and physiological effects. By elucidating its mechanism of action and its impact on neuronal function and behavior, researchers can unlock its potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. Future studies could explore its effects in other animal models of CNS disorders, such as models of epilepsy, chronic pain, or cognitive impairment, to further delineate its therapeutic potential.
References
-
Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347. [Link]
-
Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the GABA B receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). Model of the mechanism of GABAB receptor activation. Schematic diagrams.... Retrieved from [Link]
-
Bentham Science. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22). [Link]
-
GeneGlobe. (n.d.). GABA Receptor Signaling. Retrieved from [Link]
-
MDPI. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Nutrients, 16(9), 1395. [Link]
-
JoVE. (2022). Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ. Journal of Visualized Experiments, (181). [Link]
-
NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
MMPC.org. (2024). Elevated Plus Maze. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
JoVE. (2017). Whole-cell Currents Induced by Puff Application of GABA in Brain Slices. Journal of Visualized Experiments, (128), e56152. [Link]
-
ResearchGate. (2024). Electrophysiological recording from Brain Slices Protocol v1. [Link]
-
protocols.io. (2023). Brain Slice Preparation for electrophysiology patch-clamp recording. [Link]
-
NCBI. (2013). Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices. Current Protocols in Neuroscience, 65, 6.27.1–6.27.22. [Link]
-
Wikipedia. (n.d.). GABAB receptor. Retrieved from [Link]
-
YouTube. (2021). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. guidechem.com [guidechem.com]
- 7. GABAB receptor - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. This compound is a valuable chiral building block in pharmaceutical development, particularly for compounds targeting neurological disorders.[1][2] Its synthesis, however, can present challenges ranging from low yield to difficulties in achieving high enantiopurity.
This document provides in-depth, experience-driven advice in a direct question-and-answer format, explains the chemical principles behind our recommendations, and offers detailed protocols to standardize your workflow.
Synthesis Overview: Common Strategies
The enantioselective synthesis of β-amino acids is a topic of significant interest due to their role in forming stable secondary peptide structures and their applications in pharmaceuticals.[3][4] While several advanced catalytic asymmetric methods exist, such as the rhodium-catalyzed hydrogenation of β-(acylamino)acrylates,[4][5][6] a frequently employed and scalable strategy involves a multi-step sequence. This often begins with a one-pot, three-component reaction to form the racemic β-amino acid, followed by chiral resolution to isolate the desired (S)-enantiomer.
The initial synthesis can be achieved via a variation of the Mannich reaction, condensing 2-bromobenzaldehyde, malonic acid, and an ammonia source.[7] The subsequent, and most critical, step is the efficient resolution of the racemic mixture to achieve high enantiomeric excess (ee).
General Synthesis Workflow
The following diagram illustrates a typical workflow for producing the target compound.
Caption: General workflow for synthesis and chiral resolution.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions.
Q1: My one-pot reaction yield is extremely low or fails completely. What are the likely causes?
Answer: Low yield in the initial three-component synthesis of the racemic product is a common issue. The primary causes are related to starting material quality, reaction conditions, and the inherent reactivity of the aldehyde.
-
Cause 1: Aldehyde Purity: 2-bromobenzaldehyde is susceptible to oxidation to 2-bromobenzoic acid upon prolonged exposure to air. The presence of this acidic impurity can interfere with the reaction mechanism.
-
Solution: Always use freshly distilled or recently purchased 2-bromobenzaldehyde. Verify its purity by ¹H NMR before use. If an older bottle is used, purify it by distillation or flash chromatography.
-
-
Cause 2: Electronic Effects: The one-pot synthesis of β-amino acids from aryl aldehydes, malonic acid, and ammonia works most efficiently for electron-rich aldehydes.[7] The bromine atom is an electron-withdrawing group, which deactivates the aromatic ring and can reduce the aldehyde's reactivity, leading to lower yields compared to other substituted benzaldehydes.[7]
-
Solution: Increase the reaction time and/or temperature. While refluxing in ethanol is common, switching to a higher-boiling solvent like n-butanol might improve conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Cause 3: Suboptimal pH: The reaction involves multiple equilibria. The pH must be suitable for both the Knoevenagel condensation of the aldehyde and malonic acid and the subsequent Michael addition of ammonia.
-
Solution: Ensure the stoichiometry of ammonium acetate is correct. It acts as both the ammonia source and a buffer. Some protocols may benefit from the addition of a mild base like triethylamine to facilitate specific steps.
-
Q2: The product crashes out during the aqueous workup, but it appears oily and is difficult to filter. How can I improve the isolation?
Answer: This is characteristic behavior for amino acids, which are zwitterionic. At their isoelectric point (pI), their solubility in aqueous solutions is minimal, leading to precipitation.[8] However, if impurities are present, the product may precipitate as an oil or a difficult-to-handle solid.
-
Cause: Zwitterionic Nature & Impurities: The compound has both a basic amino group and an acidic carboxylic acid group. Near neutral pH, it exists as an internally charged but overall neutral zwitterion, which can lead to strong intermolecular interactions and low solubility.[8]
-
Solution 1: Controlled pH Adjustment: Instead of neutralizing the reaction mixture to a specific pH like 7, slowly adjust the pH of the aqueous solution to the compound's isoelectric point to induce crystallization. This point must be determined empirically but is typically between pH 4 and 7. Add the acid or base dropwise with vigorous stirring.
-
Solution 2: Solvent Trituration: After isolating the crude, oily solid, triturate it with a solvent in which the impurities are soluble but the product is not. A mixture like diethyl ether/hexane or ethyl acetate can help solidify the product and remove non-polar impurities. Sonication can be beneficial during this process.[8]
-
Q3: My chiral resolution is not working. After adding the resolving agent, either everything precipitates or nothing does. What's wrong?
Answer: Chiral resolution via diastereomeric salt formation is highly dependent on the choice of resolving agent and, crucially, the solvent system.[9]
-
Cause 1: Incorrect Solvent System: The ideal solvent system for fractional crystallization is one in which the desired diastereomeric salt has significantly lower solubility than the undesired one. If the solvent is too "good," neither salt will crystallize. If it's too "poor," both will crash out together.
-
Solution: A systematic solvent screen is essential. Common resolving agents for amino acids include chiral acids like tartaric acid or mandelic acid derivatives. Start with a polar solvent like ethanol, methanol, or isopropanol. If both salts are too soluble, gradually add a less polar co-solvent (e.g., ethyl acetate, acetone, or water in some cases) until turbidity is observed, then heat to redissolve and cool slowly.
-
-
Cause 2: Stoichiometry of Resolving Agent: Using a full equivalent of the resolving agent is not always optimal.
-
Solution: Start by using 0.5 equivalents of the resolving agent. This ensures that only one of the enantiomers can form a salt, leaving the other in solution and often making the crystallization of the desired diastereomer cleaner.
-
Q4: The enantiomeric excess (ee) of my final product is low after chiral resolution. How can I improve it?
Answer: Achieving >99% ee often requires more than a single crystallization.
-
Cause: Insufficient Purification: A single crystallization may not be enough to remove all of the undesired diastereomer.
-
Solution 1: Multiple Recrystallizations: The key to high purity is sequential recrystallization. Collect the crystalline diastereomeric salt and recrystallize it from the same solvent system. Monitor the optical purity of the liberated amine at each stage using chiral HPLC. Repeat until the ee value no longer increases.
-
Solution 2: Check Resolving Agent Purity: Ensure the chiral resolving agent itself is of high enantiomeric purity. Using a resolving agent with low ee will inherently limit the maximum ee achievable in your product.
-
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to determine the enantiomeric purity of the final product? A: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard. It physically separates the two enantiomers, allowing for precise quantification of their ratio. You will need to screen for a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak) and mobile phase.[10] Polarimetry can confirm the optical rotation and the identity of the enantiomer ((S) vs. (R)), but it is less accurate for determining high ee values.
Q: Can I use an enzymatic method for this synthesis? A: Yes, enzymatic processes are a powerful alternative for producing enantiomerically pure amino acids.[11] A transaminase could be used for the asymmetric amination of a corresponding α-keto acid precursor.[12] Alternatively, a lipase could be used for the kinetic resolution of a racemic ester derivative of the target molecule.[7] These methods can offer very high enantioselectivity under mild conditions but may require significant development to optimize for this specific substrate.
Q: My final product has poor solubility. What is the best way to handle it for biological assays? A: The zwitterionic nature of the molecule and the hydrophobic bromophenyl group contribute to poor aqueous solubility at neutral pH.[8]
-
pH Adjustment: Solubility can be dramatically increased by adjusting the pH of the aqueous buffer away from the isoelectric point. Prepare solutions in acidic (pH < 4) or basic (pH > 9) buffers.
-
Organic Solvents: For stock solutions, use a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[8] It is common practice to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and then dilute this into your aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological systems.
Experimental Protocols
Protocol 1: Synthesis of Racemic 3-Amino-3-(2-bromo-phenyl)-propionic acid
Disclaimer: This protocol is a representative procedure and should be adapted and optimized. All work should be performed in a fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromobenzaldehyde (10.0 g, 54.0 mmol), malonic acid (6.2 g, 59.4 mmol), and ammonium acetate (4.6 g, 59.4 mmol).
-
Solvent Addition: Add 100 mL of absolute ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC (e.g., 7:3 Ethyl Acetate:Hexane with 1% acetic acid) until the aldehyde spot has been consumed.
-
Cooling & Concentration: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the resulting residue in 100 mL of water. This may form a slurry.
-
Purification:
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde and non-polar impurities.
-
Carefully adjust the pH of the aqueous layer to ~6.0 with 2M HCl or 2M NaOH. The product should precipitate.
-
Stir the resulting suspension in an ice bath for 1 hour to maximize precipitation.
-
-
Isolation: Collect the white solid by vacuum filtration, wash with cold water (2 x 20 mL), and then with a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum at 40-50°C to a constant weight.
-
Characterization: Confirm the structure using ¹H NMR and ¹³C NMR. The expected yield is typically in the range of 40-60%, depending on reaction efficiency.
Protocol 2: Chiral Resolution with (S)-(+)-Mandelic Acid
-
Salt Formation: In a 500 mL Erlenmeyer flask, suspend the racemic amino acid (10.0 g, 40.9 mmol) in 200 mL of 95% ethanol. Heat the mixture to 60-70°C with stirring.
-
Add Resolving Agent: In a separate beaker, dissolve (S)-(+)-mandelic acid (3.1 g, 20.45 mmol, 0.5 eq.) in 50 mL of warm 95% ethanol. Add this solution slowly to the amino acid suspension.
-
Crystallization: Stir the mixture at 60°C until a clear solution is obtained (add more ethanol if necessary). Allow the solution to cool slowly to room temperature overnight. Crystals of the diastereomeric salt should form. If no crystals form, try adding a co-solvent or gently scratching the inside of the flask.
-
Isolation of Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. This is the first crop (Crop 1).
-
Liberation of Amine: Suspend Crop 1 in 100 mL of water and adjust the pH to ~9-10 with 2M NaOH to dissolve the salt. Extract the solution with diethyl ether (2 x 50 mL) to remove the mandelic acid.
-
Precipitation of Product: Adjust the aqueous layer to pH ~6.0 with 2M HCl to precipitate the enantiomerically enriched amino acid.
-
Analysis and Repetition: Collect the solid, dry it, and analyze its enantiomeric excess using chiral HPLC. The mother liquor from step 4 contains the other enantiomer and can be processed separately. The solid from step 6 can be subjected to a second round of salt formation and crystallization to further enhance its ee.
Data Summary Table
The following table provides an illustrative guide to how reaction parameters can influence the outcome. Actual results will vary.
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| Solvent (Racemic) | Ethanol | n-Butanol | Higher yield with B | Higher boiling point can overcome the lower reactivity of the electron-poor aldehyde.[7] |
| Resolving Agent | (S)-(+)-Mandelic Acid | (1R)-(-)-10-Camphorsulfonic acid | Variable | The efficiency of resolution depends on the specific crystal lattice energy of the diastereomeric salts formed.[9] |
| Resolution Solvent | Methanol | 1:1 Methanol/Water | Variable | Solubility of diastereomeric salts is highly sensitive to solvent polarity; empirical screening is required. |
| Purification | 1x Recrystallization | 3x Recrystallizations | Higher ee with B | Successive recrystallizations are typically required to remove the minor diastereomer effectively. |
Troubleshooting Decision Logic
This diagram provides a logical path for diagnosing issues with low yield.
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]
-
Singh, P., Kumar, A., & Singh, K. N. (2015). Enantioselective Synthesis of β-amino acids: A Review. Modern Chemistry & Applications, 3(3). [Link]
-
Pan, Q., et al. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343-5. [Link]
-
Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]
-
Singh, P., Kumar, A., & Singh, K. N. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
-
Minnaard, A. J., et al. (2004). Enantioselective Synthesis of beta2-amino Acids Using Rhodium-Catalyzed Hydrogenation. Organic Letters, 6(16), 2749-51. [Link]
-
Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004. [Link]
-
Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylate. ElectronicsAndBooks. [Link]
-
Seebach, D., et al. (2004). Enantioselective Preparation of β2-Amino Acid Derivatives for β-Peptide Synthesis. Helvetica Chimica Acta, 87(11), 2815-2850. [Link]
-
Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]
-
Kim, M. Y., et al. (1989). Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. Chemical & Pharmaceutical Bulletin, 37(8), 2200-3. [Link]
-
Al-Majid, A. M., et al. (2020). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 25(21), 5195. [Link]
-
Tan, D. S., & Weaver, D. F. (2015). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF on ResearchGate. [Link]
-
Karak, M. (2014). How can I synthesize 3-nitropropionic acid from 3-bromopropionic acid with good yield? ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic acid. [Link]
-
Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Al-Majid, A. M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 249. [Link]
-
American Elements. (R)-3-Amino-3-(2-Bromophenyl)Propionic Acid. [Link]
- Google Patents.
-
Mykhailiuk, P. K. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ChemistrySelect, 5(20), 6127-6130. [Link]
-
Al-Majid, A. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3918. [Link]
-
Le Donne, R., et al. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. Molecules, 29(7), 1640. [Link]
-
Naulet, J., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 17, 2439-2446. [Link]
-
Galkin, A. G., et al. (2022). Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. International Journal of Molecular Sciences, 23(23), 15152. [Link]
-
Pharmaffiliates. (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. jk-sci.com [jk-sci.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 5. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of Halogenated Amino Acids
Welcome to the technical support center for the purification of halogenated amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique molecules. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) into an amino acid structure can significantly alter its physicochemical properties, presenting both opportunities for novel molecular design and challenges in purification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The protocols and explanations provided herein are grounded in established scientific principles to ensure reliability and reproducibility in your work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What makes the purification of halogenated amino acids challenging?
-
What are the most common impurities I should expect?
-
Which chromatographic technique is best suited for my halogenated amino acid?
-
How do I effectively separate enantiomers of my halogenated amino acid?
-
What are the best practices for assessing the purity of my final product?
-
-
Troubleshooting Guides
-
Poor Resolution in Reverse-Phase Chromatography (RPC)
-
Low Recovery from Ion-Exchange Chromatography (IEC)
-
Incomplete Separation of Diastereomers
-
Product Degradation During Purification
-
-
Experimental Protocols
-
Protocol 1: General Workflow for Purification of Halogenated Amino Acids
-
Protocol 2: Ion-Exchange Chromatography for Crude Mixture Cleanup
-
Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for High-Purity Isolation
-
-
References
Frequently Asked Questions (FAQs)
What makes the purification of halogenated amino acids challenging?
The primary challenge lies in the altered physicochemical properties imparted by the halogen atom. These changes can be subtle or dramatic depending on the specific halogen, its position on the amino acid, and the degree of halogenation. Key factors include:
-
Altered Polarity and Hydrophobicity: Halogenation, particularly with larger halogens like bromine and iodine, increases the hydrophobicity of the amino acid. This can lead to stronger interactions with reverse-phase stationary phases, requiring modification of standard elution protocols.
-
Changes in Acidity (pKa values): The electron-withdrawing nature of halogens can lower the pKa of nearby acidic and basic functional groups. This shift in ionization behavior is critical when developing methods for ion-exchange chromatography, as the choice of buffer pH is paramount for effective binding and elution.[1]
-
Stereoisomers: The synthesis of halogenated amino acids can often result in a mixture of enantiomers (L- and D-forms) or diastereomers if there are multiple chiral centers. Resolving these stereoisomers requires specialized chiral separation techniques.[2][3][4]
-
Positional Isomers: During synthesis, halogenation may occur at unintended positions on the amino acid, leading to a mixture of positional isomers that can be difficult to separate due to their similar properties.
-
Potential for Instability: Some halogenated amino acids can be less stable than their non-halogenated counterparts, particularly under harsh pH or temperature conditions, leading to degradation during purification.
What are the most common impurities I should expect?
Impurities in halogenated amino acid preparations can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting amino acids or halogenating agents.
-
Di- and Poly-halogenated Species: Over-halogenation can lead to the formation of species with multiple halogen atoms, which will have different retention characteristics.
-
Positional Isomers: As mentioned, the halogen may be incorporated at different positions on the amino acid ring or side chain.
-
Enantiomeric/Diastereomeric Impurities: If the synthesis is not stereospecific, other stereoisomers will be present.[5]
-
Byproducts from Protecting Groups: If protecting groups are used during synthesis, their incomplete removal or side reactions can introduce impurities.[6][7]
-
Oxidation or Reduction Products: Certain amino acids, like tryptophan and methionine, are susceptible to oxidation, and this can still be a factor after halogenation.[7]
Which chromatographic technique is best suited for my halogenated amino acid?
The choice of chromatographic technique depends on the specific properties of your halogenated amino acid and the nature of the impurities. A multi-step approach is often necessary.
| Technique | Best For | Principle | Considerations |
| Ion-Exchange Chromatography (IEC) | Initial cleanup of crude mixtures, separation of charged species. | Separation based on net charge.[8] | Buffer pH is critical and must be optimized based on the pKa of the halogenated amino acid.[1] |
| Reverse-Phase Chromatography (RPC) | High-resolution purification, separation of hydrophobic compounds. | Separation based on hydrophobicity. | Can be challenging for very polar amino acids; ion-pairing agents may be needed.[9] |
| Chiral Chromatography | Separation of enantiomers. | Utilizes a chiral stationary phase for stereospecific interactions.[4] | Requires specialized columns and method development. |
| Capillary Electrophoresis (CE) | Chiral separations and analysis of charged molecules.[3] | Separation based on electrophoretic mobility in a capillary. | Excellent for analytical scale; preparative scale can be challenging. |
How do I effectively separate enantiomers of my halogenated amino acid?
Separating enantiomers is a critical step, especially for applications in drug development. The most common methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4] Several types of CSPs are available, and screening may be necessary to find the optimal one for your compound.
-
Ligand-Exchange Capillary Electrophoresis (CE): This technique has shown success in the chiral separation of halogenated amino acids.[2][3] It involves the use of a chiral selector, often a metal complex, in the running buffer to form transient diastereomeric complexes with the amino acid enantiomers, which then migrate at different rates.
What are the best practices for assessing the purity of my final product?
A combination of analytical techniques should be used to confirm the purity and identity of your halogenated amino acid:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV, fluorescence, or mass spectrometry (MS) detection is the primary method for assessing purity.[10][11] It is crucial to use a method that can separate all potential impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying the position of the halogen atom. ¹⁹F NMR is particularly useful for fluorinated amino acids.
-
Chiral HPLC or CE: To determine the enantiomeric excess (e.e.) of the final product.
Troubleshooting Guides
Poor Resolution in Reverse-Phase Chromatography (RPC)
| Symptom | Potential Cause | Suggested Solution |
| Co-elution of product and impurities | Mobile phase is too strong or too weak. | Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting peaks. |
| Inappropriate organic modifier. | Try a different organic solvent (e.g., acetonitrile vs. methanol) as this can alter selectivity. | |
| Poor retention of a polar halogenated amino acid. | Introduce an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase to increase retention of the charged amino acid on the C18 column.[9] | |
| Peak tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if your amino acid is basic. Ensure the mobile phase pH is appropriate to suppress silanol interactions. |
| Column overload. | Reduce the amount of sample injected onto the column. |
Low Recovery from Ion-Exchange Chromatography (IEC)
| Symptom | Potential Cause | Suggested Solution |
| Product does not bind to the column | Incorrect buffer pH. | The pH of the buffer must be such that the amino acid is charged and can bind to the resin. For cation exchange, the pH should be below the isoelectric point (pI); for anion exchange, it should be above the pI.[1] |
| Ionic strength of the loading buffer is too high. | Reduce the salt concentration of the loading buffer to facilitate binding. | |
| Product binds too tightly and does not elute | Elution buffer is not strong enough. | Increase the salt concentration or change the pH of the elution buffer to disrupt the electrostatic interaction between the amino acid and the resin. |
| Non-specific hydrophobic interactions. | Add a small percentage of an organic solvent to the elution buffer to disrupt hydrophobic interactions. |
Incomplete Separation of Diastereomers
| Symptom | Potential Cause | Suggested Solution |
| Partial or no separation of diastereomers on RPC | Insufficient difference in hydrophobicity. | Optimize the mobile phase composition and gradient. Sometimes a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide the necessary selectivity. |
| Temperature effects. | Vary the column temperature. Sometimes running at sub-ambient or elevated temperatures can improve resolution. |
Product Degradation During Purification
| Symptom | Potential Cause | Suggested Solution |
| Appearance of new impurity peaks during purification | pH instability. | Avoid prolonged exposure to extreme pH values. Use buffers that are known to be non-reactive. |
| Temperature sensitivity. | Perform the purification at a lower temperature (e.g., in a cold room or with a refrigerated autosampler). | |
| Oxidation. | Degas all buffers and consider adding an antioxidant if your amino acid is prone to oxidation. |
Experimental Protocols
Protocol 1: General Workflow for Purification of Halogenated Amino Acids
This workflow provides a general strategy for purifying a novel halogenated amino acid from a crude synthetic mixture.
Caption: General purification workflow for halogenated amino acids.
Protocol 2: Ion-Exchange Chromatography for Crude Mixture Cleanup
This protocol is designed for the initial purification of a halogenated amino acid from a complex mixture.
-
Resin Selection and Equilibration:
-
Sample Loading:
-
Dissolve the crude mixture in the equilibration buffer and load it onto the column.
-
-
Washing:
-
Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound compounds using a stepwise or linear gradient of increasing salt concentration (e.g., 0-1 M NaCl) in the equilibration buffer.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by HPLC to identify those containing the desired product.
-
-
Pooling and Desalting:
-
Pool the pure fractions and remove the salt, either by dialysis, size-exclusion chromatography, or by proceeding directly to reverse-phase chromatography.
-
Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for High-Purity Isolation
This protocol is for the final purification of the halogenated amino acid.
-
Column and Mobile Phase Selection:
-
Select a suitable C18 or other reverse-phase column.
-
Prepare a binary mobile phase system, typically:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
-
Method Development:
-
Perform an initial scouting run with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your compound.
-
Optimize the gradient around the elution point of your product to achieve baseline separation from impurities.
-
-
Preparative Run:
-
Dissolve the partially purified sample in a minimal amount of the initial mobile phase.
-
Inject the sample onto the equilibrated preparative HPLC column.
-
Run the optimized gradient and collect fractions corresponding to the product peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization to obtain the final product as a TFA salt.
-
References
-
Koidl, J., Hödl, H., Schmid, M. G., Pantcheva, S., Pajpanova, T., & Gübitz, G. (2005). Chiral separation of halogenated amino acids by ligand-exchange capillary electrophoresis. Electrophoresis, 26(20), 3878-3883. [Link]
-
Kremmer, T., & Hatfaludi, F. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. [Link]
- Csapó, J., Némethy, T., Folestad, S., & Tivesten, A. (2000). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.
- Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 195(2), 669-683.
-
Gübitz, G., & Schmid, M. G. (2005). Chiral separation of halogenated amino acids by ligand-exchange capillary electrophoresis. ResearchGate. [Link]
-
Bio-Rad. (n.d.). Anion Exchange Chromatography. Bio-Rad Laboratories. [Link]
-
Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. [Link]
-
Zhang, X., et al. (2022). Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. Journal of the American Chemical Society, 144(3), 1334-1341. [Link]
-
Inoue, Y. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2841. [Link]
-
ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities. [Link]
-
D'Este, F., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(11), 3173. [Link]
-
D'Este, F., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. National Center for Biotechnology Information. [Link]
- Brückner, H., & Schieber, A. (2005). Impurity profile of amino acids? Pharmeuropa Scientific Notes, 2005(1), 1-13.
- D'Orazio, G., et al. (2021). Analytical strategies for the determination of amino acids: Past, present and future trends. Journal of Pharmaceutical and Biomedical Analysis, 193, 113712.
-
Hewawasam, G. S., et al. (2021). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Journal of Chromatography B, 1179, 122828. [Link]
-
Agilent. (n.d.). Amino Acid Analysis. [Link]
-
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
- Cynober, L., et al. (1992). Plasma amino-acid determination by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography.
-
Omizzur. (n.d.). 8 kinds of impurities which appear in peptide drugs synthesis. [Link]
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. Chiral separation of halogenated amino acids by ligand-exchange capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 8. sinobiological.com [sinobiological.com]
- 9. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Racemization in Chiral Amino Acid Synthesis
Welcome to the Technical Support Center for chiral amino acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization, a critical challenge in synthesizing enantiomerically pure amino acids and peptides. Here, we provide in-depth answers to common questions and detailed protocols to ensure the stereochemical integrity of your products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to racemization in amino acid synthesis.
Q1: What is racemization and why is it a significant problem in chiral amino acid synthesis?
A1: Racemization is the process that converts a pure enantiomer of a chiral molecule, like an L-amino acid, into a mixture of both L- and D-enantiomers.[1][2] In pharmaceutical and biological applications, typically only one enantiomer provides the desired therapeutic effect, while the other might be inactive or even cause harmful side effects.[3] Therefore, maintaining the stereochemical integrity of amino acids is crucial for the efficacy and safety of the final product.[3][4] The presence of a racemic mixture complicates purification processes and reduces the yield of the active compound.[1][3]
Q2: What is the primary chemical mechanism responsible for racemization during peptide bond formation?
A2: The most prevalent mechanism for racemization during the coupling of amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][5][6] This occurs when the carboxyl group of an N-protected amino acid is activated for peptide bond formation. The proton on the α-carbon of this oxazolone intermediate is highly acidic and can be easily removed by a base.[1] This deprotonation leads to a loss of chirality, and subsequent reprotonation can occur from either side, resulting in a mixture of L and D isomers.[1] A less common mechanism is the direct abstraction of the α-proton by a base from the activated carboxylic acid, leading to enolization.[1][3]
Q3: Are certain amino acids more prone to racemization than others?
A3: Yes, some amino acids are significantly more susceptible to racemization. Histidine (His) and Cysteine (Cys) are notoriously prone to losing their stereochemical integrity during coupling reactions.[1][7][8] Other amino acids like Serine (Ser) and Phenylalanine (Phe) can also be susceptible under specific reaction conditions.[1][9] The nature of the amino acid side chain and the choice of protecting group play a crucial role in the rate of racemization.[1]
Q4: How does the choice of Nα-protecting group affect racemization?
A4: The Nα-protecting group has a profound impact on the rate of racemization. Urethane-based protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) , are highly effective at suppressing racemization.[10][11] This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making it less available to participate in the formation of the problematic oxazolone intermediate.[11] In contrast, simple acyl protecting groups can increase the susceptibility to racemization.[10]
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Problem 1: I'm observing significant racemization when coupling my amino acid. What are the first things I should check?
Answer: When significant racemization is detected, a systematic evaluation of your reaction conditions is necessary. Here are the key parameters to investigate:
-
Coupling Reagent and Additives:
-
Issue: Carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), when used alone, are known to cause substantial racemization.[1]
-
Solution: Always use carbodiimides in conjunction with racemization-suppressing additives. Hydroxybenzotriazole (HOBt) and Oxyma Pure are common and effective choices.[7][10][12][13] These additives react with the activated amino acid to form an active ester that is less prone to racemization. For particularly difficult couplings, consider using more advanced uronium/aminium or phosphonium-based reagents like HATU , HBTU , or PyBOP , which generally lead to lower levels of racemization.[1][10][14]
-
-
Base:
-
Issue: The type and amount of base used can significantly influence racemization. Strong, non-sterically hindered bases can readily abstract the α-proton.
-
Solution: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) is generally preferred over N,N-diisopropylethylamine (DIEA) due to its lower basicity.[12] In cases with a high risk of racemization, the use of a highly hindered base like 2,4,6-trimethylpyridine (collidine) is recommended.[12][15] Use the minimum amount of base necessary to facilitate the reaction.
-
-
Solvent:
-
Issue: The polarity of the solvent can affect the rate of racemization. Polar aprotic solvents can stabilize the charged intermediates that lead to racemization.
-
Solution: While solvents like DMF and NMP are common in peptide synthesis, certain non-polar solvents can sometimes reduce racemization.[9] However, solubility can be a limiting factor. Some studies have shown that solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) can be favorable in specific cases.[16]
-
-
Temperature:
-
Issue: Higher reaction temperatures accelerate the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature. Running the reaction at 0°C or even lower can significantly reduce the extent of racemization.[10]
-
Problem 2: My C-terminal Cysteine (Cys) or Histidine (His) residue is consistently racemizing. What specific strategies can I employ?
Answer: Cysteine and Histidine require special attention due to their high propensity for racemization.[7][8]
Strategies for Cysteine:
-
Protecting Group: The choice of the thiol protecting group is critical. The standard Trityl (Trt) group can still allow for racemization. Consider using alternative protecting groups like 4,4'-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom) , which have been shown to suppress racemization to acceptable levels even with phosphonium/uronium reagents and DIEA.[15]
-
Coupling Method: For Fmoc-Cys(Trt)-OH, a base-free coupling protocol using DIC/HOBt is often recommended to minimize racemization.[10]
Strategies for Histidine:
-
Side-Chain Protection: The imidazole side chain of histidine can catalyze racemization.[8] It is essential to protect the imidazole nitrogen. For Boc-synthesis, protecting groups like benzyloxymethyl (Bom) are very effective at suppressing racemization.[8] In Fmoc-synthesis, while Trityl (Trt) is commonly used, it does not completely prevent racemization.[8]
-
Coupling Reagent: The use of DEPBT , a phosphonium reagent that forms a less reactive intermediate, is highly recommended for coupling Fmoc-His(Trt)-OH as it shows remarkable resistance to racemization.[10]
-
Additives: The addition of Copper (II) chloride (CuCl2) with HOBt has been shown to be effective in suppressing racemization during the coupling of histidine residues.[7]
Visualizing the Problem: The Oxazolone Mechanism
The following diagram illustrates the key mechanism of racemization, which is crucial to understand for effective troubleshooting.
Caption: Mechanism of racemization via oxazolone formation.
Section 3: Experimental Protocols & Data
This section provides a step-by-step protocol for a low-racemization coupling reaction and a table summarizing the performance of various coupling reagents.
Protocol 1: Low-Racemization Peptide Coupling using DIC/Oxyma Pure
This protocol is a general guideline for minimizing racemization during a standard peptide coupling step.
-
Preparation:
-
Dissolve the N-protected amino acid (1.2 equivalents) and Oxyma Pure (1.2 equivalents) in an appropriate solvent (e.g., DMF) in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
Add DIC (1.2 equivalents) dropwise to the cooled solution while stirring.
-
Allow the activation to proceed for 10-15 minutes at 0°C.
-
-
Coupling:
-
In a separate vessel, dissolve the amino component (e.g., the resin-bound peptide with a free N-terminus) (1.0 equivalent) in the solvent.
-
If the amino component is a salt (e.g., hydrochloride), add a weak, sterically hindered base like NMM (1.0 equivalent) and stir for a few minutes.
-
Slowly add the pre-activated amino acid solution to the amino component solution.
-
Allow the reaction to proceed at 0°C for 2-4 hours, or until completion as monitored by a suitable method (e.g., Kaiser test for solid-phase synthesis).
-
-
Workup:
-
For solid-phase synthesis, filter the resin and wash thoroughly with the reaction solvent.
-
For solution-phase synthesis, filter off the diisopropylurea byproduct and proceed with standard extraction and purification procedures.
-
Data Summary: Performance of Common Coupling Reagents
The following table provides a comparative overview of commonly used coupling reagents and their general performance regarding racemization.
| Coupling Reagent | Additive Required | Relative Coupling Speed | General Racemization Risk | Recommended Base | Notes |
| DCC/DIC | HOBt or Oxyma Pure | Moderate | High (without additive) | NMM | Byproduct of DCC (DCU) is insoluble.[14] |
| HBTU/HATU | None (contains HOBt/HOAt) | Fast | Low | DIEA or NMM | Very efficient but can cause guanidinylation of the N-terminus.[7][14] |
| PyBOP | None (contains HOBt) | Fast | Low | DIEA or NMM | Byproducts are less hazardous than those from BOP. |
| DEPBT | None (contains HOOBt) | Moderate | Very Low | DIEA or NMM | Excellent for racemization-prone amino acids like His.[10] |
| COMU | None (contains Oxyma) | Very Fast | Very Low | DIEA (1 equiv) | Byproducts are water-soluble, simplifying purification.[13] |
Decision Workflow for Minimizing Racemization
The following diagram provides a logical workflow for selecting the appropriate conditions to minimize racemization.
Caption: Troubleshooting workflow for racemization.
By understanding the mechanisms of racemization and systematically applying these troubleshooting strategies and optimized protocols, you can significantly improve the stereochemical purity of your synthesized chiral amino acids and peptides.
References
-
Han, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Omizzolo, M. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
-
Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. [Link]
-
Williams, M. W., & Young, G. T. (1964). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. RSC Publishing. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. [Link]
-
Liu, R., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (2018). Racemization in peptide synthesis. [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Moran, L. A. (2008). Amino Acids and the Racemization "Problem". Sandwalk. [Link]
-
Akram, M., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Qiu, L., & Cooks, R. G. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. [Link]
-
Fields, G. B. (2001). 7.4 Racemization Assays. In Current Protocols in Protein Science. [Link]
-
Qiu, L., & Cooks, R. G. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PubMed. [Link]
-
MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]
-
ResearchGate. (2017). Racemization in amino acids?. [Link]
-
Kunishima, M., et al. (2001). One-pot preparation of Oxazol-5(4H)-ones from amino acids in aqueous solvents. PubMed. [Link]
-
Creation.com. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sandwalk: Amino Acids and the Racemization "Problem" [sandwalk.blogspot.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. file.globalso.com [file.globalso.com]
- 15. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of Bromo-Phenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of bromo-phenyl compounds. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the reaction's intricacies to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of each key component in the Suzuki-Miyaura coupling reaction?
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds.[1][2] The reaction involves a palladium catalyst, a base, an organoboron species (like a boronic acid), and an organic halide.[2] The catalytic cycle generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base is crucial for activating the organoboron compound in the transmetalation step.[1]
Q2: I'm setting up a Suzuki coupling with a bromo-phenyl substrate for the first time. What are standard, reliable starting conditions?
For a typical Suzuki coupling of a bromo-phenyl compound with phenylboronic acid, a reliable starting point would be:
-
Palladium Source: Pd(PPh₃)₄ (1-5 mol%) or a combination of a Pd(II) source like Pd(OAc)₂ (1-2 mol%) with a phosphine ligand like PPh₃ (2-4 mol%).[1]
-
Base: An aqueous solution of an inorganic base like K₂CO₃ or Na₂CO₃ (2-3 equivalents).[1][3]
-
Solvent: A mixture of an organic solvent and water, such as toluene/water or dioxane/water (e.g., 4:1 or 10:1 v/v).[1][4]
-
Atmosphere: It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[7][8]
Q3: My reaction is not proceeding to completion, and I see my starting bromo-phenyl compound remaining. What are the initial checks I should perform?
When a Suzuki coupling reaction stalls, a systematic check of the reagents and conditions is the first step.[8]
-
Inert Atmosphere: Ensure that the reaction setup was properly degassed and maintained under an inert atmosphere. Oxygen can deactivate the palladium catalyst.[7][8]
-
Reagent Quality: Verify the purity of your starting materials. The bromo-phenyl compound should be pure, and the boronic acid should not be excessively decomposed (protodeboronation can be an issue).[9] Solvents should be anhydrous if the protocol specifies.[8]
-
Catalyst Activity: If you are using an older bottle of a palladium catalyst, its activity might be compromised. Consider using a fresh batch or a different palladium source.[4]
-
Base Strength and Solubility: Ensure the base is adequately dissolved and is strong enough for the specific substrates.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired Biaryl Product
A low yield can be attributed to several factors, from incomplete conversion to the formation of side products.
Dehalogenation is a common side reaction where the aryl bromide is reduced, replacing the bromine with a hydrogen atom.[10] This is often promoted by the presence of protic sources, the choice of base, and high reaction temperatures.[8][10]
-
Explanation: After the initial oxidative addition of the bromo-phenyl compound to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the mixture. Reductive elimination of the aryl group and the hydride leads to the dehalogenated product.[11] Alcoholic solvents can sometimes act as a hydride source.[10]
-
Solutions:
-
Solvent Choice: Avoid alcoholic solvents if dehalogenation is a significant issue. Opt for aprotic solvents like dioxane or toluene.[3]
-
Base Selection: Use a weaker base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like hydroxides.[8] Anhydrous conditions with a base like K₃PO₄ can also be beneficial.[3]
-
Ligand Effects: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[10] Using bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway.[8]
-
Homocoupling of the boronic acid to form a symmetrical biaryl is another common side reaction. This is often promoted by the presence of Pd(II) species and oxygen.[11]
-
Explanation: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[11]
-
Solutions:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed before heating to remove any dissolved oxygen.[7]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources that require in-situ reduction.[3]
-
Control of Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to catalyst decomposition and the formation of active species that promote homocoupling.
-
Issue 2: Catalyst Deactivation and Reaction Failure
Complete reaction failure often points to issues with the catalyst's activity.
The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition and deactivation.[12][13]
-
Explanation: The active Pd(0) catalyst can aggregate and precipitate out of solution, rendering it inactive for the catalytic cycle. This can be caused by high temperatures, improper ligand choice, or the presence of impurities.
-
Solutions:
-
Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst.[2] For challenging couplings, consider using bulky, electron-rich phosphine ligands like Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which can stabilize the catalytic species and prevent aggregation.[3][8][14]
-
Temperature Control: Lowering the reaction temperature may help to maintain the catalyst's stability.[8]
-
Use of Precatalysts: Modern palladium precatalysts are designed for high stability and efficient generation of the active catalytic species.[15]
-
Optimization Strategies
Table 1: Influence of Key Parameters on Suzuki Coupling of Bromo-Phenyl Compounds
| Parameter | Recommendation | Rationale |
| Palladium Source | Start with Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃. For challenging substrates, consider palladacycles or precatalysts with bulky, electron-rich ligands.[16][17] | The choice of palladium source and associated ligands significantly impacts catalyst stability and activity.[16] |
| Ligand | For simple couplings, PPh₃ is often sufficient. For electron-rich or sterically hindered bromo-phenyl compounds, bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) are recommended to promote oxidative addition and stabilize the catalyst.[8][14] | Ligands tune the electronic and steric properties of the palladium center, influencing all steps of the catalytic cycle.[15] |
| Base | K₂CO₃ and Na₂CO₃ are common choices for general applications. K₃PO₄ is a stronger base often used for less reactive substrates. Cs₂CO₃ can also be effective.[1][3][14] | The base activates the boronic acid for transmetalation. Its strength and solubility can influence the reaction rate.[1] |
| Solvent | Aprotic solvents like toluene, dioxane, or THF in combination with water are commonly used.[3][18][19] The aqueous phase is often necessary for the base to function effectively. | The solvent system affects the solubility of reagents and the overall reaction kinetics. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Phenyl Compound
-
Reaction Setup: To a dry Schlenk flask, add the bromo-phenyl compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).[2][5]
-
Inert Atmosphere: Seal the flask and subject it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent mixture (e.g., toluene/water 4:1).[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring for the specified time (typically 2–24 hours).[5][6]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to check for the consumption of the starting material.[10]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Suzuki Coupling [organic-chemistry.org]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 32. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Peptide Coupling Reactions with Unnatural Amino Acids
<_Step_2>
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering pathways to enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2] However, the unique structural and electronic properties of these residues often introduce significant challenges into otherwise routine solid-phase peptide synthesis (SPPS) protocols.[1] This guide provides a structured, in-depth resource for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the critical coupling step.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries to provide rapid initial guidance.
Q1: What are the most common reasons for a failed coupling reaction involving an unnatural amino acid?
A1: Failed couplings with UAAs typically stem from a few core issues:
-
Steric Hindrance: Bulky side chains on the UAA or the N-terminal of the resin-bound peptide can physically block the reactive sites, slowing or preventing amide bond formation.[1] This is especially true for α,α-disubstituted amino acids.[3][4]
-
Poor Solvation/Aggregation: The growing peptide chain, particularly if it contains multiple hydrophobic residues, can aggregate or collapse onto the solid support, making reactive sites inaccessible.[5][6][7]
-
Suboptimal Reagent Choice: Standard coupling reagents may not be sufficiently reactive to overcome the challenges posed by the UAA.[3][4]
-
Electronic Effects: Electron-withdrawing groups on the UAA side chain can reduce the nucleophilicity of the α-amino group, hindering the reaction.[1]
Q2: How do I choose the right coupling reagent for my specific UAA?
A2: The choice is critical and depends on the UAA's structure. For routine couplings, carbodiimides like DIC combined with an additive (e.g., OxymaPure®) are standard.[3] However, for sterically hindered or electronically challenging UAAs, more potent reagents are necessary. Aminium/uronium salts like HATU, HBTU, and COMU are superior choices.[8][9]
-
HATU is often considered a benchmark for difficult couplings due to its high reactivity and ability to suppress racemization.[9][10][11][12]
-
COMU offers coupling efficiency comparable or sometimes superior to HATU, with the significant advantage of a better safety profile as it is not based on potentially explosive triazole derivatives.[8][13][14]
Q3: What are the immediate signs of an incomplete coupling reaction?
A3: The most reliable method is analytical. A small sample of the resin can be cleaved and analyzed by HPLC and Mass Spectrometry (MS).[15][16] The presence of a significant peak corresponding to the starting material (the peptide chain before the coupling step) is a clear indicator of failure.[15] Qualitative colorimetric tests performed on the resin are also invaluable for real-time monitoring:
-
The Kaiser Test: Detects free primary amines. A positive result (intense blue beads) indicates a large amount of unreacted N-terminal amine, signifying an incomplete reaction.[17]
-
Alternative Tests: For couplings onto secondary amines (like proline or N-methylated amino acids), the Kaiser test is unreliable. The Isatin or Chloranil tests should be used instead.[17]
Q4: How can I minimize the risk of racemization or epimerization during the coupling of a UAA?
A4: Epimerization, the change in stereochemistry at the α-carbon, is a major risk, especially with highly activating coupling conditions.[18][19] It occurs primarily through the formation of a planar oxazolone intermediate.[19] To minimize this:
-
Use Additives: Coupling additives like HOAt (inherent in HATU) or OxymaPure® (inherent in COMU) are designed to suppress racemization.[19][20]
-
Control the Base: Use weaker, non-nucleophilic bases like DIPEA or sym-collidine instead of stronger bases.[3][19] The amount of base should be carefully controlled.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of epimerization.[19][20]
-
Avoid Long Pre-activation Times: Do not allow the carboxylic acid and coupling reagent to sit for extended periods before adding them to the resin-bound amine. This minimizes the concentration of the epimerization-prone activated intermediate.[19]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific experimental problems.
Problem 1: Low or No Coupling Efficiency
Question: My HPLC/MS analysis shows a large amount of unreacted starting material after coupling with a bulky UAA. What are the likely causes and how can I fix this?
Answer: This is a classic problem of steric hindrance or poor reaction kinetics. The underlying cause is that the activated UAA cannot efficiently access the N-terminal amine of the growing peptide chain, or the activation itself is insufficient. A systematic approach is required to solve this.
Causality and Step-by-Step Solutions:
-
Re-evaluate Coupling Reagent Potency: Standard carbodiimide reagents (DIC/HOBt) may be insufficient.
-
Action: Switch to a more potent aminium/uronium salt. HATU is an excellent first choice for sterically demanding couplings.[9][11][12] COMU is a powerful and safer alternative.[8][13][14] These reagents generate highly reactive OAt or Oxyma active esters, which are more effective for hindered systems.[9]
-
-
Optimize Stoichiometry and Reaction Time: Insufficient reagent or time will lead to an incomplete reaction.
-
Action: Increase the equivalents of both the amino acid and the coupling reagent. For a difficult coupling, using 3-4 equivalents is common.[21] Extend the reaction time from the standard 1-2 hours to 4-6 hours, or even overnight. Monitor the reaction progress using a qualitative test (like the Kaiser test) before stopping the reaction.[17]
-
-
Perform a "Double Coupling": A single coupling attempt may not be enough to drive the reaction to completion.
-
Action: After the initial coupling reaction, wash the resin and repeat the entire coupling step with a fresh solution of activated amino acid.[21] This second exposure can couple the remaining free amines.
-
-
Address Solvation and Aggregation: The peptide chain may be aggregated, hiding the N-terminal amine.
-
Action: The choice of solvent is critical for solvating the peptide-resin complex.[22][23] While DMF and NMP are standard, consider adding a chaotropic salt (e.g., LiCl) to disrupt secondary structures or switching to a solvent mixture. For severe aggregation, a "Magic Mixture" containing ethylene carbonate can be effective.[24] Sonication during the coupling reaction can also help break up aggregates.[24]
-
-
Increase Temperature: Higher temperatures can provide the necessary energy to overcome activation barriers.
Data Summary: Comparison of Common Coupling Reagents for Difficult Couplings
| Reagent | Active Ester Type | Relative Reactivity | Racemization Suppression | Key Strengths | Considerations |
| DIC/Oxyma | Oxyma ester | High | Very Good | Cost-effective, safe (non-explosive). | May be insufficient for extremely hindered UAAs. |
| HBTU | OBt ester | High | Good | Well-established, good for standard synthesis. | Can cause guanidinylation side reaction. Less effective than HATU for hindered residues.[9] |
| HATU | OAt ester | Very High | Excellent | Gold standard for hindered couplings and N-methyl amino acids.[9][11][12] | Based on explosive HOAt; requires careful handling.[8] |
| COMU | Oxyma ester | Very High | Excellent | Performance comparable to HATU with a superior safety profile.[8][13][14] | Generally more expensive than HBTU. |
| Acyl Fluoride | Acyl Fluoride | Extremely High | Good | Effective for the most challenging couplings where other reagents fail.[25] | Requires in-situ generation from agents like TFFH; protocol is more complex.[21][25] |
Experimental Workflow Diagram
Caption: Desired pre-activation pathway vs. guanidinylation side reaction.
Problem 3: Poor Solubility of Protected Peptides or Amino Acids
Question: My unnatural amino acid is poorly soluble in DMF, and as my peptide grows, the resin seems to be clumping and not swelling properly. What can I do?
Answer: Solubility is a fundamental requirement for successful SPPS. [22][23]Both the incoming amino acid and the growing peptide chain must be well-solvated to ensure reactive sites are accessible. [26]
Causality and Step-by-Step Solutions:
-
Incoming Amino Acid Solubility: Some UAAs, especially those with large, hydrophobic, or rigid aromatic side chains, may have limited solubility in standard solvents like DMF or NMP. [27] * Action:
- Test Alternative Solvents: Try dissolving the UAA in a small amount of a different solvent first, such as DMSO, before diluting with DMF or NMP. [28] * Gentle Warming/Sonication: Gently warming the solvent or using a bath sonicator can help dissolve stubborn amino acids. [27] * Use Solvent Mixtures: Sometimes a mixture, such as DMF/DCM, can provide better solvation properties than a single solvent. [28]
-
On-Resin Aggregation: As the peptide elongates, particularly with hydrophobic sequences, it can fold into secondary structures (like β-sheets) and aggregate. [5][6]This causes the resin to shrink and prevents reagents from penetrating the bead, leading to failed couplings. [7] * Action:
- Switch to NMP: N-methylpyrrolidone (NMP) is generally a better solvent than DMF for solvating peptide chains and can improve coupling yields. [28] * Use Chaotropic Agents: Add a chaotropic salt like LiCl (0.5 M) or KSCN to the coupling reaction to disrupt hydrogen bonding and break up secondary structures. [24] * Incorporate "Structure-Breaking" Residues: If designing the peptide from scratch, consider incorporating pseudoproline dipeptides or DMB-dipeptides at strategic points in the sequence. These temporary modifications disrupt interchain hydrogen bonding and prevent aggregation. [7] * Use a Different Resin: Resins with polyethylene glycol (PEG) linkers (e.g., TentaGel) are more hydrophilic and can improve solvation of difficult sequences compared to standard polystyrene resins. [24]
Section 3: Key Experimental Protocols
Protocol 1: Test Coupling and Monitoring with the Kaiser Test
This protocol is for performing a test coupling on a small amount of resin to diagnose a problematic step.
-
Sample Collection: After the Fmoc-deprotection step, remove a small sample of the peptide-resin (approx. 5-10 mg) and wash it thoroughly with DMF.
-
Kaiser Test (Initial): Perform a Kaiser test on a few beads to confirm the presence of free primary amines (a strong positive blue result is expected). [17]3. Pre-activation: In a separate microcentrifuge tube, dissolve the UAA (4 eq) and coupling reagent (e.g., HATU, 3.9 eq) in DMF. Add the base (e.g., DIPEA, 8 eq) and vortex for 1-2 minutes. [21]4. Coupling: Add the activated amino acid solution to the resin sample. Agitate at room temperature for 2 hours.
-
Washing: After the coupling time, thoroughly wash the resin beads with DMF (5x) and DCM (3x) to remove all excess reagents.
-
Kaiser Test (Final): Perform a second Kaiser test on the washed beads.
-
Negative Result (clear or yellowish beads): The coupling was successful.
-
Positive Result (blue beads): The coupling was incomplete. Proceed with the troubleshooting steps outlined in Section 2.
-
Protocol 2: Capping Unreacted Amines
This protocol is used to terminate chains that failed to couple, preventing the formation of deletion sequences.
-
Resin Preparation: After an incomplete coupling reaction (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF.
-
Capping Solution: Prepare a capping solution. A common mixture is acetic anhydride and pyridine (or DIPEA) in DMF, often at a ratio of 1:1:8 (e.g., 1 mL Ac₂O, 1 mL Pyridine, 8 mL DMF). Use a significant excess relative to resin loading (e.g., 50 equivalents). [17]3. Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature. [17]4. Washing & Confirmation: Wash the resin thoroughly with DMF. Perform a final Kaiser test. The test should now be negative, indicating all free amines have been capped. The synthesis can now proceed to the next deprotection step.
References
- A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
- Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem.
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. ResearchGate. [Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Semantic Scholar. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
- Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC. Benchchem.
-
Coupling Reagents. AAPPTec. [Link]
-
Peptide synthesis troubleshooting using unnatural amino acids. Reddit. [Link]
-
Epimerisation in Peptide Synthesis. PubMed Central (NIH). [Link]
-
HATU. Wikipedia. [Link]
-
Epimerization of Peptide. Waseda University. [Link]
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. [Link]
- Technical Support Center: Enhancing the Solubility of Peptides with Unn
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. [Link]
-
Problems and Solutions in Solid Phase Synthesis of Peptides. Omizzur. [Link]
-
Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central (NIH). [Link]
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. RSC Publishing. [Link]
-
Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. PubMed Central (NIH). [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Reprogramming natural proteins using unnatural amino acids. PubMed Central (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. bachem.com [bachem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. peptide.com [peptide.com]
- 25. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 26. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. peptide.com [peptide.com]
Technical Support Center: Synthesis of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
Welcome to the technical support center for the synthesis of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. As a chiral β-amino acid, this compound is a valuable building block in medicinal chemistry, and its stereoselective synthesis is of paramount importance.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to support your synthetic endeavors.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Enantioselectivity or Racemization
Question: My reaction is producing the desired product, but with low enantiomeric excess (ee). What are the likely causes and how can I improve the stereoselectivity?
Answer: Low enantioselectivity or racemization is a frequent challenge in asymmetric synthesis. The primary culprits are often suboptimal catalyst performance, reaction conditions that favor racemization of the product or intermediates, or inherent limitations of the chosen synthetic route.
Potential Causes & Solutions:
-
Epimerization: The stereocenter in β-amino acids can be susceptible to epimerization, especially under harsh basic or acidic conditions.[3][4][5] This is due to the acidic nature of the α-proton to the carbonyl group.
-
Solution: Employ milder reaction conditions. If using a strong base, consider switching to a weaker, non-nucleophilic base. Buffer the reaction mixture where appropriate. During workup and purification, avoid prolonged exposure to strong acids or bases.
-
-
Inefficient Chiral Catalyst/Auxiliary: The choice and handling of the chiral catalyst or auxiliary are critical.
-
Solution:
-
Catalyst Screening: If using a catalytic method like asymmetric hydrogenation, screen a variety of chiral ligands to find the optimal one for your specific substrate.
-
Catalyst Loading: Ensure the correct catalyst loading is used. Too little may result in a slow reaction with potential for background uncatalyzed reactions, while too much can sometimes lead to side reactions.
-
Catalyst Purity and Activation: Use a catalyst of high purity and ensure it is properly activated if required by the protocol. Moisture and oxygen can deactivate many asymmetric catalysts.
-
-
-
Oxazolone Formation: In reactions involving activation of the carboxylic acid, an oxazolone intermediate can form. This planar intermediate is achiral and its formation can lead to racemization.[6]
-
Solution: Use coupling reagents known to suppress oxazolone formation, such as those incorporating 1-hydroxybenzotriazole (HOBt) or its derivatives. Keep reaction temperatures low and minimize the time the carboxylic acid is in its activated state before reacting with the nucleophile.[6]
-
Issue 2: Formation of Diastereomers
Question: I am observing the formation of an unexpected diastereomer. What could be the cause?
Answer: The formation of diastereomers indicates a lack of stereocontrol during the creation of a new chiral center when another is already present, or issues with the stereochemical integrity of your starting materials.
Potential Causes & Solutions:
-
Poor Diastereoselectivity in the Key Step: In reactions like the Mannich reaction, the approach of the nucleophile to the imine can occur from two different faces, leading to two diastereomers.
-
Solution: The choice of chiral auxiliary or catalyst is crucial for directing the stereochemical outcome. The steric bulk and electronic properties of the catalyst and reactants can influence facial selectivity. Optimization of reaction temperature and solvent can also significantly impact the diastereomeric ratio (dr).
-
-
Epimerization of Starting Materials or Intermediates: If your starting materials or key intermediates have existing stereocenters, they may be susceptible to epimerization under the reaction conditions, leading to the formation of diastereomeric products.
-
Solution: Analyze the stability of all chiral centers in your synthetic route under the planned reaction conditions. If necessary, introduce protecting groups to prevent epimerization or choose a synthetic strategy that avoids harsh conditions.
-
Issue 3: Presence of Dehalogenated or Over-reduced Byproducts
Question: My final product is contaminated with a compound that appears to be the desired molecule without the bromine atom. How can I prevent this?
Answer: This is a common issue in reactions involving catalytic hydrogenation of substrates containing aryl halides. The carbon-bromine bond can be susceptible to cleavage under reductive conditions.
Potential Causes & Solutions:
-
Catalyst Choice: Palladium-based catalysts, especially Pd/C, are known to promote dehalogenation.[7][8]
-
Solution:
-
Screen Catalysts: Switch to a different catalyst system. Rhodium or Ruthenium-based catalysts are often less prone to causing dehalogenation.[8] If palladium must be used, consider using a different support or specific ligands that can modulate its reactivity.
-
Catalyst Inhibitors: In some cases, adding a small amount of a catalyst inhibitor can selectively suppress the dehalogenation reaction without significantly affecting the desired hydrogenation.
-
-
-
Reaction Conditions: High hydrogen pressure, elevated temperatures, and prolonged reaction times can all increase the likelihood of dehalogenation.
-
Solution: Optimize the reaction conditions. Use the lowest effective hydrogen pressure and temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of synthetic route depends on several factors including available starting materials, scalability, and desired stereochemical purity. Three common and effective routes are:
-
Asymmetric Mannich Reaction: This is a powerful method for forming the C-N and C-C bonds in a single step. It typically involves the reaction of 2-bromobenzaldehyde, a suitable amine source, and a malonic acid derivative in the presence of a chiral catalyst or auxiliary.[9][10][11]
-
Rhodium-Catalyzed Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral β-enamido ester precursor using a chiral rhodium catalyst. This approach often provides high enantioselectivities.[8][12][13]
-
Sharpless Asymmetric Aminohydroxylation: This reaction introduces the amino and hydroxyl groups across a double bond of a 2-bromocinnamic ester derivative in a stereocontrolled manner. The resulting α-hydroxy-β-amino acid can then be converted to the target molecule.[3][4][14]
Each method has its own set of potential side reactions that need to be carefully managed.
Q2: In a Mannich-type reaction, what is a "bis-Mannich" product and how can I avoid it?
A2: A bis-Mannich product is a common byproduct when a primary amine is used as the nitrogen source. The initial β-amino acid product still has a reactive N-H bond and can react with a second molecule of the imine intermediate, leading to a dialkylated product.
-
Prevention:
-
Use a Protected Amine Source: Employing an amine source with a single reactive N-H bond, such as a carbamate or a sulfonamide, can prevent the second addition.
-
Stoichiometry Control: Careful control of the stoichiometry of the reactants can minimize the formation of the bis-Mannich product. Using a slight excess of the amine component relative to the aldehyde can be beneficial.
-
Q3: What is the cause of diol formation in the Sharpless Asymmetric Aminohydroxylation and how can it be minimized?
A3: Diol formation is a known side reaction in the Sharpless Asymmetric Aminohydroxylation, where the alkene is dihydroxylated instead of aminohydroxylated. This occurs when the osmium catalyst is reoxidized by water instead of the nitrogen source, leading to the formation of a diol byproduct.
-
Minimization Strategies:
-
Control of Water Content: While the reaction is often performed in an aqueous co-solvent system, excessive water can promote diol formation. Careful control of the water concentration is important.
-
Concentration: Running the reaction at higher concentrations can sometimes favor the desired aminohydroxylation over the competing dihydroxylation.
-
Nitrogen Source: The choice and purity of the nitrogen source (e.g., chloramine-T, N-bromoacetamide) can influence the rate of the desired reaction versus the side reaction.
-
Q4: How can I control the regioselectivity in the Sharpless Asymmetric Aminohydroxylation of a 2-bromocinnamic ester?
A4: The regioselectivity of the Sharpless Asymmetric Aminohydroxylation (i.e., whether the nitrogen adds to the α or β position of the cinnamate) is primarily controlled by the choice of the chiral ligand. The two common classes of ligands, those based on the phthalazine (PHAL) core and those based on the anthraquinone (AQN) core, often provide opposite regioselectivity.[14][15] For the synthesis of a β-amino acid, the desired regioselectivity is the addition of the nitrogen atom to the β-position. It is crucial to select the appropriate ligand (e.g., (DHQ)2-PHAL vs. (DHQ)2-AQN) to achieve the desired regioisomer.[14]
Experimental Protocols
The following are generalized, step-by-step protocols for the three main synthetic routes. These should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Asymmetric Mannich Reaction
This protocol is a general guideline for a three-component Mannich reaction.
-
Imine Formation (in situ): To a solution of 2-bromobenzaldehyde (1.0 eq) in a suitable solvent (e.g., THF, DCM) at 0 °C, add a chiral amine or a protected amine source (e.g., p-methoxyaniline, 1.05 eq). If using a chiral auxiliary, this step forms the chiral imine.
-
Nucleophile Addition: In a separate flask, prepare the nucleophile. For example, deprotonate a malonic acid half-ester (1.2 eq) with a suitable base (e.g., LDA, n-BuLi) in THF at -78 °C.
-
Mannich Reaction: Slowly add the solution of the nucleophile to the imine solution at -78 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection: If necessary, remove the protecting groups from the amine and carboxyl groups to obtain the final product.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol outlines the general steps for the asymmetric hydrogenation of a β-enamido ester.
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and the chiral phosphine ligand (e.g., Me-DuPhos, 1.1 mol%) in a degassed solvent (e.g., methanol, toluene).
-
Reaction Setup: In a hydrogenation vessel, dissolve the β-(acylamino)acrylate substrate (1.0 eq) in the same degassed solvent.
-
Hydrogenation: Transfer the catalyst solution to the hydrogenation vessel. Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the product by flash column chromatography or recrystallization.
-
Hydrolysis: Hydrolyze the ester and amide protecting groups under appropriate acidic or basic conditions to yield the final product.
Protocol 3: Sharpless Asymmetric Aminohydroxylation
This protocol provides a general procedure for the Sharpless Asymmetric Aminohydroxylation of a 2-bromocinnamic ester.
-
Reaction Mixture Preparation: In a round-bottom flask, combine the 2-bromocinnamic ester (1.0 eq), the nitrogen source (e.g., chloramine-T trihydrate, 3.0 eq), and the chiral ligand (e.g., (DHQ)2-PHAL, 0.05 eq) in a mixture of t-butanol and water (1:1).
-
Catalyst Addition: Add potassium osmate(VI) dihydrate (K2OsO4·2H2O, 0.04 eq).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the color change of the solution and by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding sodium sulfite.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Hydrolysis: Hydrolyze the ester and the newly installed protecting group to obtain the final amino acid.
Data Summary
The following table summarizes typical yields and enantiomeric excesses for the different synthetic routes, based on literature for analogous substrates. These values should be considered as a general guide, as actual results will depend on the specific substrate and optimized reaction conditions.
| Synthetic Route | Typical Yield (%) | Typical ee (%) | Key Side Reactions |
| Asymmetric Mannich Reaction | 60-90 | 85-99 | Epimerization, Diastereomer formation, Bis-Mannich product |
| Asymmetric Hydrogenation | 80-99 | 90-99 | Dehalogenation, Over-reduction, Racemization |
| Sharpless Aminohydroxylation | 50-80 | 90-99 | Diol formation, Regioisomer formation, Over-oxidation |
Mechanistic Visualizations
The following diagrams illustrate the key reaction pathways and potential side reactions discussed in this guide.
Desired Synthetic Pathways
Caption: Overview of the main synthetic routes.
Common Side Reaction Pathways
Caption: Key side reaction mechanisms.
References
- Bodkin, J. A., Bacskay, G. B., & McLeod, M. D. (2008). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Organic & Biomolecular Chemistry, 6(14), 2534-2544.
- Carpino, L. A., & El-Faham, A. (1999). The Di-tert-butyl-N,N-diethylphosphoramidite modification of 1-hydroxy-7-azabenzotriazole (HATU): a new, more efficient peptide coupling agent. Tetrahedron Letters, 40(1), 1-4.
- Heravi, M. M., Lashaki, T. B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC advances, 8(11), 5983-6023.
- Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical reviews, 103(8), 3029-3070.
- Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron letters, 39(17), 2507-2510.
- Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
- Sajiki, H., & Kume, A. (2011). Pd/C-catalyzed dehalogenation of aryl halides.
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
- Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Enamine-based organocatalysis with proline and its applications. Accounts of Chemical Research, 37(8), 580-591.
- Rylander, P. N. (2012).
- Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric aminohydroxylation (AA) of olefins. The Journal of Organic Chemistry, 57(10), 2768-2771.
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical reviews, 94(8), 2483-2547.
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of.beta.-amino acids. John Wiley & Sons.
- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
- Ager, D. J. (Ed.). (2008). Handbook of chiral chemicals. CRC press.
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
- Córdova, A. (2004). The direct catalytic asymmetric Mannich reaction. Accounts of Chemical Research, 37(2), 102-112.
- Mlynarski, J. (2006). Direct asymmetric aldol-and Mannich-type reactions. European Journal of Organic Chemistry, 2006(21), 4779-4790.
- Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600-1632.
- Denmark, S. E., & Beutner, G. L. (2008). Lewis base catalysis in organic synthesis.
- France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic chiral amines as catalysts in asymmetric synthesis. Chemical reviews, 103(8), 2985-3012.
- Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric catalysis by chiral hydrogen-bond donors.
- Dalko, P. I., & Moisan, L. (2004). In the golden age of organocatalysis.
- Berkessel, A., & Gröger, H. (2005). Asymmetric organocatalysis: from biomimetic concepts to applications in asymmetric synthesis. John Wiley & Sons.
- Song, J., Wang, Y., & Deng, L. (2007). A new direction in the asymmetric Mannich reaction: a three-component, enantioselective synthesis of β-amino acids. Journal of the American Chemical Society, 129(20), 6048-6049.
- Juaristi, E. (Ed.). (1997). Enantioselective synthesis of.beta.-amino acids. Wiley-VCH.
- Liu, M., & Sibi, M. P. (2008). Enantioselective synthesis of β-amino acids. Tetrahedron, 64(48), 10833-10864.
- Enantioselective synthesis of β-amino acids. (1999). Current Medicinal Chemistry, 6(10), 983-1004.
- Cardillo, G., & Tomasini, C. (1996). Asymmetric synthesis of β-amino acids and α-substituted β-amino acids. Chemical Society Reviews, 25(2), 117-128.
- Cole, D. C. (1994). Recent stereoselective synthesis of β-amino acids. Tetrahedron, 50(32), 9517-9582.
- Sewald, N. (2001). β-Amino acids: versatile building blocks for drug discovery.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
- Kobayashi, S., & Ishitani, H. (1999). Catalytic enantioselective addition to imines. Chemical reviews, 99(4), 1069-1094.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of beta-amino-alpha-hydroxy esters and beta-amino-alpha-azido ester by Sharpless asymmetric aminohydroxylation, byproducts analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules | Semantic Scholar [semanticscholar.org]
- 8. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarworks.brandeis.edu]
- 11. The Mannich reaction of malonates with simple imines catalyzed by bifunctional cinchona alkaloids: enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates [organic-chemistry.org]
- 15. The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
Prepared by: Senior Application Scientist, Chemical Development
This technical guide provides in-depth information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid. The focus is on understanding and managing its stability, particularly under the acidic conditions frequently encountered during synthesis, purification, formulation, and analytical testing.
Section 1: Core Stability Profile & FAQs
This section addresses fundamental questions regarding the chemical nature of this compound and the theoretical basis for its potential instability.
Q1: What is this compound and why is its stability a critical parameter?
This compound (CAS 275826-34-1) is a non-proteinogenic β-amino acid derivative.[1][2] Its structure, featuring a chiral center, a bromine-substituted aromatic ring, an amino group, and a carboxylic acid, makes it a valuable and versatile building block in medicinal chemistry, particularly for synthesizing compounds targeting neurological disorders.[3][4]
The stability of this molecule is paramount because chemical degradation can lead to:
-
Loss of Potency: A decrease in the concentration of the active pharmaceutical ingredient (API) or key intermediate.
-
Formation of Impurities: Degradation products can have different toxicological, pharmacological, or physical properties, impacting the safety and efficacy of the final product.
Understanding its stability profile under various stress conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), is essential for developing robust manufacturing processes, stable formulations, and reliable analytical methods.[5][6]
Caption: Chemical Structure of the Molecule.
Q2: What are the primary chemical stability concerns for this molecule under acidic conditions?
The structure of this compound contains functional groups that are generally stable, but their specific arrangement as a β-amino acid presents a primary degradation pathway under acidic conditions, especially when heated.
Primary Concern: Intramolecular Cyclization (Lactamization)
The most probable acid-catalyzed degradation mechanism is an intramolecular cyclization to form a four-membered ring known as a β-lactam . The reaction proceeds as follows:
-
Protonation: The carbonyl oxygen of the carboxylic acid is protonated under acidic conditions, which activates the carbonyl carbon for nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the β-amino group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.
-
Cyclization & Dehydration: A tetrahedral intermediate is formed, which then collapses and eliminates a molecule of water to yield the stable (S)-4-(2-bromophenyl)azetidin-2-one.
This type of cyclization is a known reaction pathway for β-amino acids and represents the most significant potential degradation product to monitor in acidic media.[7][8]
Q3: What is a forced degradation study and why is it necessary for evaluating stability?
A forced degradation (or stress testing) study is a series of experiments where a drug substance or product is intentionally exposed to conditions more severe than those used for accelerated stability testing.[5] These studies are a cornerstone of pharmaceutical development for several reasons:
-
Pathway Elucidation: They help identify the likely degradation products that could form under normal storage conditions, which is crucial for impurity profiling.[9]
-
Method Development: The resulting mixture of the parent compound and its degradants is used to develop and validate a stability-indicating analytical method —typically an HPLC method—that can accurately measure the active ingredient without interference from any degradation products.[10][11]
-
Demonstrating Specificity: A properly validated stability-indicating method proves that the analytical procedure is specific for the intended analyte.
-
Formulation & Packaging Insights: Understanding how the molecule degrades helps in selecting appropriate excipients, manufacturing processes, and packaging to enhance the stability of the final drug product.[6]
ICH guidelines recommend exposing the compound to stress conditions including acid, base, oxidation, heat, and light.[5]
Section 2: Troubleshooting Guide for Experimental Issues
This section provides practical advice for common problems encountered during the analysis of this compound stability.
Q4: I see a new, significant peak in my HPLC chromatogram after incubating my sample in acid. What is it likely to be?
If a new peak appears after acid treatment, particularly with heating, it is highly probable that you are observing the β-lactam degradation product , (S)-4-(2-bromophenyl)azetidin-2-one, formed via intramolecular cyclization.
Troubleshooting & Verification Steps:
-
Check Retention Time: The degradant, being a neutral and less polar lactam compared to the zwitterionic amino acid, will likely have a significantly different retention time in a reverse-phase HPLC system.
-
Mass Spectrometry (LC-MS): The most effective way to gain confidence in the identity of the new peak is to analyze the sample using LC-MS. The parent compound has a molecular weight of approximately 244.09 g/mol (for the free acid).[2] The β-lactam product is formed by the loss of water (H₂O, MW ≈ 18.02 g/mol ). Therefore, you should look for a mass corresponding to the parent compound minus water (approx. 226.07 g/mol ).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of both the parent and the new peak to ensure they are chromatographically pure.
Caption: Proposed Acid-Catalyzed Lactamization Pathway.
Q5: My mass balance in the acid stress study is below 90%. What are the possible causes and how can I fix this?
A poor mass balance (where the sum of the assay of the parent compound and the known degradants is significantly less than 100% of the initial value) indicates that some of the material is unaccounted for.
| Potential Cause | Troubleshooting Strategy |
| Non-UV Active Degradants | The degradant may lack a chromophore or have a very low extinction coefficient at your chosen wavelength. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or analyze at a lower UV wavelength (e.g., 210 nm). |
| Precipitation | The parent compound or a degradant may have precipitated out of solution, especially if the pH or solvent composition has changed. Visually inspect the sample. If precipitation is suspected, try redissolving in a stronger solvent or adjusting the pH before analysis. |
| Adsorption to Container | Highly reactive or "sticky" compounds can adsorb to the surfaces of glass or plastic vials. Use silanized glass vials to minimize surface interactions. |
| Formation of Volatiles | A degradation pathway could lead to a volatile product that is lost from the sample. This is less likely for the proposed lactamization but should be considered. Headspace GC-MS can be used to investigate this possibility. |
| Co-elution | A degradation peak may be co-eluting with the parent peak or an excipient peak. Re-evaluate your HPLC method's specificity. Adjust the mobile phase composition, gradient, or column chemistry to achieve better separation. |
Q6: How can I definitively confirm the structure of a degradation product?
While LC-MS provides a molecular weight, it is not definitive proof of structure. For regulatory submissions and complete understanding, structural elucidation is required.
-
Isolation: Use preparative HPLC to isolate a sufficient quantity (typically several milligrams) of the unknown impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation. A combination of 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments on the isolated compound will allow you to piece together its exact chemical structure and stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the degradant, further confirming its identity.
Section 3: Protocols and Experimental Workflows
This section provides standardized, step-by-step procedures for conducting stability studies on this compound.
Q7: How do I properly design and execute a forced degradation study under acidic conditions?
This protocol is a starting point based on ICH guidelines. The concentrations and incubation times should be adjusted to achieve a target degradation of 5-20% of the parent compound.
Caption: Experimental Workflow for an Acidic Forced Degradation Study.
Protocol: Acid Hydrolysis Stress Study
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1.0 mg/mL stock solution.
-
Sample Preparation:
-
Acid Stress Sample: Transfer a known volume of the stock solution into a vial and add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M HCl and a drug concentration of 0.5 mg/mL.
-
Control Sample: Prepare a parallel sample using purified water instead of HCl.
-
-
Incubation: Tightly cap both vials and place them in a controlled temperature environment (e.g., a 60°C oven or water bath) for a defined period (e.g., 8 hours). Protect from light.
-
Quenching & Dilution: After incubation, remove the vials and allow them to cool to room temperature. Quench the reaction by neutralizing the acid stress sample with an equivalent amount of 0.1 M NaOH.
-
Final Dilution: Dilute both the stressed and control samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Inject a blank (mobile phase), the control sample, and the acid-stressed sample.
Q8: What is a good starting point for developing a stability-indicating RP-HPLC method for this compound?
Developing a robust, stability-indicating HPLC method is an iterative process, but the following parameters provide a well-established starting point for separating a polar, aromatic compound from its potential degradants.
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for the phenyl ring.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of the amino and carboxylic acid groups, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile (ACN) | A common, effective organic modifier for reverse-phase chromatography. |
| Elution Mode | Gradient | A gradient is recommended to ensure that both the polar parent compound and any less polar degradants (like the β-lactam) are eluted with good peak shape in a reasonable runtime. Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes). |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can improve peak shape and reduce viscosity, but avoid excessively high temperatures that could cause on-column degradation. |
| Detection Wavelength | ~210 nm or ~265 nm (PDA) | The bromo-phenyl group will have a UV absorbance maximum. A PDA detector should be used to scan for the optimal wavelength and monitor peak purity. 210 nm is a more universal wavelength for organic molecules. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration and detector response. |
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[10]
References
-
Emerson, J. J., & Felsenfeld, G. (1998). 3-Phenylpropionate Degradation Pathway. Eawag-BBD. [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from R Discovery. [Link]
-
Sharma, M., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Diaz, E., et al. (1998). The degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35. [Link]
-
Singh, S., & Kumar, V. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252. [Link]
-
Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. IJPPR. [Link]
-
Yim, S. S., et al. (2015). Metabolic engineering of Escherichia coli for the production of 3-aminopropionic acid. Metabolic Engineering, 30, 103-110. [Link]
-
Reina, R., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. MDPI. [Link]
-
PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid. Retrieved from PubChem. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from Pharmaffiliates. [Link]
-
Wang, Y., et al. (2021). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 57(28), 3507-3510. [Link]
-
Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4). [Link]
-
Zhang, Y., et al. (2024). Copper-Catalyzed 1,3-Aminocyclization of Cyclopropanes as a Rapid Entry to γ-Amino Heterocycles. Organic Letters, 26(44), 9508-9512. [Link]
-
da Silva, M. P., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642. [Link]
-
PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. Retrieved from PubChem. [Link]
-
Tanaka, H., et al. (2021). Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their synthetic application to pyrrolidines. The Royal Society of Chemistry. [Link]
-
Biology LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation. Retrieved from Biology LibreTexts. [Link]
-
Liu, Y., et al. (2024). Progress on 3-Nitropropionic Acid Derivatives. MDPI. [Link]
-
Guerra, P., et al. (2011). Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. Vrije Universiteit Amsterdam. [Link]
-
de Souza, D. F., et al. (2021). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. Journal of Pharmaceutical and Biomedical Analysis, 205, 114306. [Link]
-
Balaji, G., et al. (2019). Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. Semantic Scholar. [Link]
-
Kricheldorf, H. R., von Lossow, C., & Schwarz, G. (2007). Tertiary amine catalyzed polymerizations of α‐amino acid N‐carboxyanhydrides: The role of cyclization. Journal of Polymer Science Part A: Polymer Chemistry, 45(20), 4676-4688. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Page loading... [wap.guidechem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. library.dphen1.com [library.dphen1.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
analytical challenges in the characterization of brominated compounds
Technical Support Center: Characterization of Brominated Compounds
Welcome to the technical support center for the analytical characterization of brominated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these molecules. Brominated compounds, from flame retardants like Polybrominated Diphenyl Ethers (PBDEs) to disinfection byproducts (DBPs) and pharmaceutical intermediates, exhibit diverse physicochemical properties that demand robust and well-considered analytical strategies.[1][2]
This resource provides field-proven insights and troubleshooting guides in a direct question-and-answer format to help you navigate common experimental hurdles and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of understanding the analytical behavior of brominated compounds.
Q1: What makes brominated compounds particularly challenging to analyze?
A1: The analytical difficulty stems from several key factors:
-
Diverse Physicochemical Properties: The term "brominated compounds" covers a vast range of molecules with varying polarity, volatility, and thermal stability. For instance, volatile PBDEs are suited for Gas Chromatography (GC), while polar brominated disinfection byproducts or thermally labile flame retardants like Hexabromocyclododecane (HBCD) require Liquid Chromatography (LC).[1][2][3]
-
Thermal Lability: Many higher brominated compounds, such as Decabromodiphenyl ether (BDE-209), can degrade at the high temperatures used in GC inlets, leading to inaccurate quantification and misidentification of breakdown products.[2][4] Careful optimization of injection techniques is critical.
-
Isotopic Complexity: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (roughly 50:50).[5][6] This creates a characteristic isotopic pattern in mass spectrometry that, while useful for identification, can complicate data processing, especially for polybrominated compounds.
-
Matrix Interferences: Brominated compounds are often analyzed at trace levels in complex environmental or biological matrices (e.g., sediment, tissue, water).[3][7] Co-extracting matrix components can interfere with chromatographic separation and mass spectrometric detection, necessitating rigorous sample cleanup procedures.[2][7]
-
Ubiquitous Background Contamination: Certain brominated flame retardants are present in many laboratory materials, creating a risk of background contamination that can compromise the analysis of low-level samples.[8]
Q2: How do I interpret the mass spectrum of a brominated compound?
A2: The key is to recognize the unique isotopic pattern created by bromine's two abundant isotopes (⁷⁹Br and ⁸¹Br). A compound with one bromine atom will exhibit two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M and M+2).[5] This 1:1 ratio is a hallmark of a monobrominated species. As the number of bromine atoms increases, the pattern becomes more complex.
The following table summarizes the expected isotopic patterns for compounds with multiple bromine atoms.
| Number of Bromine Atoms | Isotopic Peaks | Approximate Intensity Ratio |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1 |
| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
| 4 | M, M+2, M+4, M+6, M+8 | 1:4:6:4:1 |
Table 1: Isotopic patterns for polybrominated compounds.[5]
Q3: How do I choose between Gas Chromatography (GC) and Liquid Chromatography (LC) for my analysis?
A3: The choice is dictated primarily by the analyte's volatility and thermal stability. The following decision tree provides a general guide.
-
Gas Chromatography (GC): This is the standard and preferred technique for volatile and semi-volatile compounds like PBDEs and many novel brominated flame retardants (NBFRs).[4][7][9] Coupling with a mass spectrometer (MS) is essential for confident identification.
-
Liquid Chromatography (LC): This is the method of choice for polar, non-volatile, or thermally labile brominated compounds.[1] This includes brominated disinfection byproducts (Br-DBPs), HBCD isomers, and tetrabromobisphenol A (TBBPA).[3][10] LC coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity.[1]
Q4: What are the most critical steps in sample preparation for analyzing brominated compounds?
A4: Sample preparation is often the most labor-intensive and error-prone stage.[11] The goal is to efficiently extract the target analytes from the matrix while removing interferences.
-
Extraction: The choice of extraction technique depends on the sample matrix. Common methods include Soxhlet for solid samples like soil and sediment, pressurized liquid extraction (PLE) for faster extraction, and solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for aqueous samples.[1][7][11]
-
Cleanup: This step is crucial for removing co-extracted matrix components (e.g., lipids, organic matter) that can interfere with the analysis. Techniques like gel permeation chromatography (GPC) and multilayer silica/alumina column chromatography are frequently employed.[3][7]
-
Internal Standards: Adding isotopically labeled internal standards (e.g., ¹³C-PBDEs) before extraction is critical for accurate quantification.[12] These standards mimic the behavior of the native analytes through the entire sample preparation and analysis process, correcting for any losses.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis of brominated compounds using GC-MS and LC-MS.
Guide 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for analyzing many brominated flame retardants.[9] However, challenges such as thermal degradation and chromatographic complexity are common.[4][7]
Common GC-MS Problems & Solutions
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Active Sites: Silanol groups in the inlet liner or column can interact with analytes.[13][14] Column Contamination: Buildup of non-volatile matrix components at the head of the column. | Use Deactivated Liners: Employ liners specifically designed for active compounds.[15] Column Maintenance: Trim the first few centimeters of the column. Bake out the column according to the manufacturer's instructions.[13] |
| Poor Sensitivity for High MW Compounds (e.g., BDE-209) | Thermal Degradation: High injection port temperatures can cause breakdown of thermally labile compounds.[2][4] Inlet Discrimination: Standard split/splitless injectors can favor the transfer of more volatile compounds. | Use PTV Injector: A Programmed Temperature Vaporizing (PTV) injector allows for a cool injection followed by rapid heating, minimizing residence time in the hot zone.[4][12] Optimize Temperature: Lower the injector temperature to the minimum required for efficient vaporization.[2] |
| Shifting Retention Times | Leaks: A leak in the carrier gas line or septum will alter the flow rate.[16] Column Bleed/Degradation: The stationary phase is degrading due to oxygen or high temperatures. | Leak Check: Systematically check for leaks using an electronic leak detector, starting from the gas source to the detector.[13][16] Install Gas Purifiers: Use high-capacity oxygen and moisture traps on your carrier gas line.[13] Ensure the column's maximum operating temperature is not exceeded. |
| No Peaks or Very Small Peaks | Injection Failure: Syringe is clogged or broken; autosampler error.[15] Severe System Leak: Major leak in the injector or column fittings. Detector Issue: Detector is not turned on or has a fault. | Systematic Check: Start from the injection and move downstream. Verify sample is being drawn into the syringe. Check injector for pressure stability. Confirm detector is on and gas flows are correct.[13][17] |
Experimental Protocol: GC-Orbitrap MS Analysis of PBDEs
This protocol is adapted from a high-resolution, accurate-mass method for analyzing PBDE congeners in environmental samples.[7]
-
Sample Extraction & Cleanup:
-
Perform Soxhlet extraction of the sample (e.g., 2g of sediment) with toluene for 24 hours.
-
Follow with a purification step using a basic alumina column, eluting with n-hexane/DCM (80:20).[7]
-
-
GC System:
-
Injector: Use a Programmed Temperature Vaporizing (PTV) injector. Program from an initial temperature of 40°C to 320°C.[12]
-
Column: A specialized column for flame retardants, such as a TraceGOLD™ TG-PBDE (15 m × 0.25 mm I.D. × 0.10 μm film), is recommended.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[12]
-
Oven Program: Initial 40°C (hold 2 min), then ramp at 40°C/min to 350°C (hold 6 min).[12]
-
-
Mass Spectrometer System (Orbitrap):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full-scan at a mass resolution of 60,000.
-
Mass Accuracy: Calibrate the system to achieve <1 ppm mass accuracy. This is critical for confident identification in complex matrices.[7]
-
Data Analysis: Monitor for the characteristic isotopic patterns and accurate masses of the target PBDE congeners.
-
Guide 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for polar and thermally unstable brominated compounds, such as those found in disinfected water or certain flame retardant mixtures.[10][18]
Common LC-MS Problems & Solutions
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Noisy or Drifting Baseline | Contaminated Mobile Phase: Impurities or microbial growth in solvents/buffers.[19][20] Inadequate Degassing: Dissolved air in the mobile phase forming bubbles in the pump or detector.[20] Temperature Fluctuations: Unstable column or ambient temperature. | Use High-Purity Solvents: Prepare fresh mobile phase daily and filter.[19] Degas Mobile Phase: Use an online degasser or sparge with helium.[19] Use a Column Oven: Maintain a stable column temperature for reproducible retention times.[19] |
| Poor Peak Shape (Fronting or Tailing) | Sample Overload: Injecting too much analyte mass onto the column.[21] Solvent Mismatch: Sample solvent is much stronger than the mobile phase, causing distorted peaks.[22] Secondary Interactions: Analyte interacting with active sites on the column packing or hardware. | Reduce Injection Volume/Concentration: Dilute the sample.[21] Match Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.[22] Adjust Mobile Phase pH: Modify the pH to ensure the analyte is in a single ionic form. |
| Low Sensitivity / Poor Ionization | Suboptimal Mobile Phase: Mobile phase additives (e.g., buffers, acids) are not suitable for ESI. Ion Suppression: Co-eluting matrix components compete with the analyte for ionization. | Optimize Mobile Phase: For ESI, use volatile additives like formic acid, acetic acid, or ammonium formate/acetate. Improve Sample Cleanup: Implement a more rigorous SPE or cleanup protocol to remove interfering matrix components. Use a Divert Valve: Divert the flow to waste during the elution of highly concentrated, interfering compounds (e.g., salts). |
| Ghost Peaks | Carryover: Adsorption of analyte from a previous high-concentration injection onto the injector needle, valve, or column.[19] Contaminated System: Contamination in the mobile phase, wash solvent, or vials. | Optimize Needle Wash: Use a strong wash solvent and increase the duration of the needle wash step in the autosampler sequence.[19] System Flush: Perform a systematic flush of the entire LC system with a strong, appropriate solvent.[19] |
Experimental Protocol: LC-MS/MS for Polar Brominated DBPs
This approach is based on methods for detecting polar brominated compounds in water samples.[10][18] A precursor ion scan is a powerful tool for selectively detecting compounds that contain bromine.
-
Sample Preparation:
-
For drinking water samples, concentration via solid-phase extraction (SPE) may be required to reach desired detection limits.
-
-
LC System:
-
Column: A reverse-phase C18 column is typically used for separating polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at high aqueous content (e.g., 95% A) and ramp to high organic content (e.g., 95% B) to elute compounds of varying polarity.
-
-
Mass Spectrometer System (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-). Many DBPs contain acidic functional groups that are readily deprotonated.[18]
-
Acquisition Mode: Precursor Ion Scan. Set the mass spectrometer to scan for all parent ions that fragment to produce m/z 79 and m/z 81 (the bromide ions, Br⁻).[18][23]
-
Interpretation: Any chromatographic peak detected in this scan mode is a compound that contains at least one bromine atom. This provides a highly selective method for finding brominated DBPs in a complex mixture without needing to know their exact identity beforehand.[23] The combination of LC with ICP-MS can also be used for selective screening of bromine-containing compounds.[24]
-
References
-
Stapleton, H. M., Dodder, N. G., & Kucklick, J. R. (2005). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Analytical and Bioanalytical Chemistry, 381(4), 807–817. [Link]
-
Analysis of polybrominated diphenyl ethers / brominated flame retardants. (n.d.). Agència de Salut Pública de Barcelona. [Link]
-
Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. (2018). Agilent Technologies. [Link]
-
Ul’yanovskii, N. V., et al. (2023). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Molecules, 28(15), 5863. [Link]
-
Enge, E. K., Schlabach, M., & Mariussen, E. (n.d.). Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. Norwegian Institute for Air Research. [Link]
-
Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. [Link]
-
Isotope Abundance. (2022). Chemistry LibreTexts. [Link]
-
Adu-Kumi, S., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 12(3), 180. [Link]
-
Al-Odaini, N. A., et al. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. International Journal of Analytical Chemistry, 2013, 814248. [Link]
-
Other Important Isotopes- Br and Cl. (2022). Chemistry LibreTexts. [Link]
-
Mass Spectroscopy. (n.d.). University of Calgary. [Link]
-
An, D., et al. (2011). Formation of Brominated Disinfection Byproducts during Chloramination of Drinking Water: New Polar Species and Overall Kinetics. Environmental Science & Technology, 45(22), 9631–9638. [Link]
-
Troubleshooting Guide. (n.d.). Restek. [Link]
-
de Boer, J., & Covaci, A. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. Journal of Chromatography A, 1153(1-2), 145-171. [Link]
-
Pitt, J. J. (2006). Interpretation of Isotope Peaks in Small Molecule LC-MS. LCGC International. [Link]
-
Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. (2024). Environmental Science & Technology. [Link]
-
Zhai, H., & Zhang, X. (2008). Fast selective detection of polar brominated disinfection byproducts in drinking water using precursor ion scans. Environmental Science & Technology, 42(17), 6593–6599. [Link]
-
Zhai, H., & Zhang, X. (2008). Fast Selective Detection of Polar Brominated Disinfection Byproducts in Drinking Water Using Precursor Ion Scans. Environmental Science & Technology, 42(17), 6593-6599. [Link]
-
GC Troubleshooting Guide: Common Issues. (n.d.). Scribd. [Link]
-
Pan, Y., et al. (2014). Boiling of simulated tap water: effect on polar brominated disinfection byproducts, halogen speciation, and cytotoxicity. Environmental Science & Technology, 48(2), 1276–1283. [Link]
-
Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science, 2(2), 92-107. [Link]
-
GC Troubleshooting guide Shimadzu FINAL. (2022). Shimadzu. [Link]
-
Common Issues in HPLC Analysis. (2024). Medikamenter Quality Services. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2024). PharmaCores. [Link]
-
Troubleshooting Common HPLC Issues. (2024). Labcompare. [Link]
-
What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. [Link]
Sources
- 1. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks [mdpi.com]
- 2. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nilu.no [nilu.no]
- 4. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. shop.fera.co.uk [shop.fera.co.uk]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. scribd.com [scribd.com]
- 15. shopshimadzu.com [shopshimadzu.com]
- 16. epa.gov [epa.gov]
- 17. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. Fast selective detection of polar brominated disinfection byproducts in drinking water using precursor ion scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medikamenterqs.com [medikamenterqs.com]
- 20. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. labcompare.com [labcompare.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water [mdpi.com]
Technical Support Center: Purification of (S)-3-Amino-3-(2-bromophenyl)-propionic acid
Introduction
Welcome to the technical support guide for the purification of synthetic (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid. This molecule is a valuable chiral building block in pharmaceutical development, particularly for synthesizing compounds targeting neurological disorders and for research into neurotransmitter activity.[1] Achieving high chemical and enantiomeric purity is paramount, as even small amounts of impurities can lead to undesired side effects or significantly alter the pharmacological profile of the final active pharmaceutical ingredient (API).
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and resolve common purity challenges encountered during and after synthesis.
Part 1: Frequently Asked Questions (FAQs) & Common Impurities
This section addresses the most common issues and questions that arise during the purification of this compound.
Q1: What are the most likely impurities in my synthetic crude product?
A1: The impurity profile is intrinsically linked to the synthetic route. A common method for preparing the racemic version of this β-amino acid is a variation of the Rodionov reaction, which involves the condensation of 2-bromobenzaldehyde, malonic acid, and a source of ammonia (e.g., ammonium acetate).[1][2]
Based on this pathway, you should anticipate the following impurities:
-
Enantiomeric Impurity: The unwanted (R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is the most critical impurity to remove.
-
Unreacted Starting Materials: Residual 2-bromobenzaldehyde and malonic acid .
-
Process-Related Impurities:
-
2-Bromocinnamic Acid: Arises from the Knoevenagel condensation of 2-bromobenzaldehyde and malonic acid, followed by decarboxylation. This is a common byproduct if the reaction conditions are not optimized for the three-component reaction.
-
2-Bromo-α-(carboxymethylene)benzeneacetic Acid (Ylidenemalonic Acid): The intermediate from the Knoevenagel condensation prior to decarboxylation.[2]
-
Q2: My primary goal is to remove the (R)-enantiomer. What is the most effective strategy?
A2: The most robust and widely used industrial method for separating enantiomers of amino acids is diastereomeric salt resolution .[3][4][5] This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form two diastereomeric salts. These salts have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[3][5]
Q3: Which chiral resolving agent should I use?
A3: For resolving a racemic amino acid (which is amphoteric but can act as a base), a chiral acid is the resolving agent of choice. The most common and effective resolving agents for this purpose are derivatives of tartaric acid .[3][5]
-
Recommended: L-(+)-Tartaric acid or, for better crystallinity, its acylated derivatives like Di-p-toluoyl-D-tartaric acid or Dibenzoyl-D-tartaric acid .
The causality here is the formation of well-defined crystalline lattices with significant differences in lattice energy between the two diastereomeric salts, which translates to a significant solubility difference.
Q4: How do I confirm the chemical purity and enantiomeric excess (ee) of my final product?
A4: A combination of analytical techniques is essential for a complete purity assessment.
-
For Enantiomeric Excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[6] It physically separates the (S) and (R) enantiomers, allowing for precise quantification.
-
For Chemical Purity:
-
¹H NMR Spectroscopy: Provides structural confirmation and can be used to quantify impurities if their signals do not overlap with the product signals. The integration of impurity peaks relative to product peaks gives a molar ratio.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (244.08 g/mol for C₉H₁₀BrNO₂).[7]
-
Standard Reverse-Phase HPLC: Can be used to quantify achiral impurities like starting materials and byproducts.
-
Part 2: Troubleshooting Guides
This section is formatted to help you diagnose and solve specific experimental problems.
Issue 1: Low Enantiomeric Excess (<95% ee) After Diastereomeric Salt Crystallization
Q: I performed the resolution, but my chiral HPLC shows a low ee. What went wrong?
A: This is a common issue and usually points to problems with the crystallization step. The goal is to maximize the solubility difference between the desired (S)-Acid·(D)-Resolving Agent salt and the undesired (R)-Acid·(D)-Resolving Agent salt.
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for low enantiomeric excess.
-
Causality: The most frequent cause is poor solvent selection, where both diastereomeric salts are either too soluble (nothing crystallizes) or too insoluble (they co-precipitate). An ideal solvent will keep the undesired salt in the mother liquor while allowing the desired salt to crystallize in high purity.[3]
Issue 2: The Final Product is an Oil or Fails to Crystallize After Liberation from the Salt
Q: I liberated my amino acid from the salt, but after extraction and solvent removal, I'm left with a persistent oil, not a solid. How can I induce crystallization?
A: This typically indicates either residual impurities inhibiting crystallization or that the product is supersaturated in the residual solvent.
Troubleshooting Steps:
-
Purity Check: First, ensure the material is chemically pure via ¹H NMR. Significant impurities can act as "eutectic melters," preventing crystallization. If impurities are present, consider an achiral purification step like column chromatography or an acid/base wash.
-
Solvent Selection: The choice of final solvent is critical. Amino acids often crystallize well from protic solvents.
-
Action: Dissolve the oil in a minimal amount of a good solvent (e.g., hot ethanol, methanol, or water).[8][9] Then, slowly add a miscible "anti-solvent" (a solvent in which the product is poorly soluble, e.g., hexane, ethyl acetate, or diethyl ether) until the solution becomes faintly cloudy. Warm the mixture until it is clear again, then allow it to cool slowly.
-
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a single seed crystal to the supersaturated solution to initiate nucleation.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
Issue 3: Extraneous Peaks in the Final Product ¹H NMR Spectrum
Q: My ¹H NMR shows the expected signals for my product, but there are other small peaks. What are they?
A: Use the chemical shifts to diagnose the impurity.
-
Singlet around 9.5-10.0 ppm: Likely a residual aldehyde proton from 2-bromobenzaldehyde .
-
Broad singlet around 10-12 ppm (exchangeable with D₂O): Could be residual malonic acid or 2-bromocinnamic acid .
-
Signals in the vinyl region (6-8 ppm) that don't match your aromatic pattern: Likely 2-bromocinnamic acid .
-
Residual Solvent: Check for common solvents used in the workup (e.g., ethyl acetate, dichloromethane, methanol).
Solution: If these impurities are present, a final recrystallization is necessary. For acidic impurities like malonic acid, an aqueous wash with a mild base (e.g., dilute sodium bicarbonate) during the workup can be effective, provided your desired product remains in the organic layer (this may require pH control or protection of the amino acid).
Part 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Optimization may be required based on your specific crude material and scale.
Overall Purification Workflow
Caption: Overall workflow for purification and chiral resolution.
Protocol 1: Diastereomeric Salt Resolution
This protocol is a template. The optimal solvent and equivalents may require screening.
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of the racemic 3-Amino-3-(2-bromo-phenyl)-propionic acid crude material in a minimal amount of hot methanol.
-
Resolving Agent Addition: In a separate flask, dissolve 0.5-1.0 equivalents of Di-p-toluoyl-D-tartaric acid (D-DTTA) in hot methanol. Add the D-DTTA solution to the amino acid solution with stirring.
-
Expertise Note: Starting with 0.5 equivalents of the resolving agent can sometimes yield higher purity in the first crop of crystals.[7]
-
-
Crystallization: Allow the combined solution to cool slowly to room temperature. A precipitate (the less soluble diastereomeric salt) should begin to form. Do not rush this step; slow cooling is key to forming pure crystals. Once at room temperature, you may place the flask in a refrigerator (4°C) for 12-24 hours to maximize yield.
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove residual mother liquor.
-
Liberation of the Free Amino Acid:
-
Suspend the filtered diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Slowly add 1M aqueous sodium hydroxide (NaOH) with vigorous stirring until the pH of the aqueous layer is basic (~pH 11-12). This neutralizes the tartaric acid and deprotonates the ammonium group of your amino acid, making the tartaric acid water-soluble and your product soluble in the organic layer.[3]
-
Separate the layers in a separatory funnel. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched (S)-enantiomer.
-
Protocol 2: Final Product Recrystallization
-
Dissolution: Transfer the crude (S)-enantiomer from Protocol 1 to a clean flask. Add a minimal amount of hot ethanol (or water, if soluble) to fully dissolve the material.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.
-
Crystallization: Slowly add a miscible anti-solvent (e.g., hexane or heptane if using ethanol; acetone if using water) dropwise until the solution becomes persistently turbid. Add a few drops of the hot solvent to redissolve the precipitate and achieve a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator to complete the crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess
This method is adapted from a validated procedure for the closely related 4-bromo analog and serves as an excellent starting point.[6]
| Parameter | Recommended Condition |
| Column | (R,R) Whelk-O1 (Pirkle-type)[6][10][11] |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) / Isopropylamine |
| Ratio | 95 : 5 : 0.1 : 0.025 (v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Ambient) |
| Detection | UV at 225 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in Ethanol:TFA (100:1) |
-
Causality & Trustworthiness: The (R,R) Whelk-O1 stationary phase is a π-electron acceptor/donor, which allows for effective chiral recognition of aromatic compounds like this one through π-π stacking, dipole-dipole, and hydrogen bonding interactions.[10][12] The acidic (TFA) and basic (isopropylamine) additives in the mobile phase are crucial for improving peak shape and resolution for amphoteric molecules like amino acids by suppressing unwanted ionic interactions with the silica support.[6] This method is self-validating; a successful separation will show two distinct, well-resolved peaks for a racemic standard.
Part 4: Analytical Data Interpretation
¹H NMR Spectroscopy
-
Expected Signals (in D₂O or DMSO-d₆):
-
Aromatic Protons (Ar-H): ~7.2-7.8 ppm (complex multiplet pattern for the 4 protons on the bromophenyl ring).
-
Methine Proton (C H-NH₂): ~4.5-4.8 ppm (triplet or doublet of doublets). This is the proton at the chiral center.
-
Methylene Protons (C H₂-COOH): ~2.8-3.1 ppm (two signals, appearing as a multiplet or two distinct doublets of doublets). These two protons are diastereotopic due to the adjacent chiral center and will have different chemical shifts and will couple with each other and the methine proton.
-
-
Purity Assessment: The absence of signals for 2-bromobenzaldehyde (~9.8 ppm) and significant vinyl protons (~6.5-7.5 ppm) is a good indicator of chemical purity. The relative integration of any remaining impurity peaks against the product's aromatic protons can be used for quantification.
References
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (2006). Organic Chemistry I Laboratory Manual. [Link]
-
PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). Retrieved January 14, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Retrieved January 14, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 14, 2026, from [Link]
- Periasamy, M., Anwar, S., & Reddy, M. N. (2009). Simple and convenient methods for synthesis, resolution and application of aminonaphthols. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 48B(8), 1146-1153.
- Lebedev, A. V., et al. (2004). Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry, 74(9), 1393-1413.
- BenchChem. (2025). Navigating the Challenges of (R)-3-Amino-3-phenylpropanoic Acid Solubility in Organic Solvents: A Technical Guide. BenchChem Technical Guides.
-
J&K Scientific. (n.d.). (S)-3-Amino-3-(2-bromophenyl)propionic acid. Retrieved January 14, 2026, from [Link]
-
Madhavan, P., Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal. [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 14, 2026, from [Link]
-
Regis Technologies. (n.d.). HPLC Chiral Application Guide VI. Retrieved January 14, 2026, from [Link]
- Scognamiglio, J., et al. (2020). Molecular Recognition of the HPLC Whelk-O1 Selector towards the Conformational Enantiomers of Nevirapine and Oxcarbazepine. Molecules, 26(1), 63.
-
Hichrom. (n.d.). LC COLUMNS Regis Chiral Phases. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pleiades.online [pleiades.online]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Describe the 1H NMR spectrum you would expect for each of the fol... | Study Prep in Pearson+ [pearson.com]
- 7. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. hplc.eu [hplc.eu]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Scale-Up Synthesis of (S)-3-Amino-3-(2-bromo-phenyl)-propionic Acid
Welcome to the technical support center for the synthesis of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during the scale-up of this critical pharmaceutical building block.[1][2] Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure a robust and scalable synthetic process.
I. Understanding the Core Challenges in Scale-Up
The synthesis of enantiomerically pure β-amino acids like this compound presents a unique set of challenges that are often magnified during scale-up.[3] These can be broadly categorized into issues of yield, purity, and stereochemical integrity . This guide will dissect these challenges and offer systematic approaches to overcome them.
II. Troubleshooting Guide: A Symptom-Based Approach
A. Issue: Low or Inconsistent Yields
Q1: We are experiencing a significant drop in yield upon scaling up the synthesis from grams to kilograms. What are the likely causes and how can we mitigate this?
A1: A decrease in yield during scale-up is a common issue often attributable to a combination of factors related to mass and heat transfer, reagent addition, and reaction kinetics.
-
Inadequate Mixing and Mass Transfer: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The viscosity of the reaction mixture can also increase, further hampering effective mixing.
-
Troubleshooting Protocol:
-
Reactor Geometry: Ensure the reactor geometry and agitator design are appropriate for the scale and viscosity of the reaction. Baffles can be installed to improve turbulent mixing.
-
Agitation Speed: Gradually increase the agitation speed while monitoring the reaction progress and impurity profile.
-
Solvent Selection: Consider a less viscous solvent or a co-solvent system to improve mass transfer.
-
-
-
Poor Temperature Control: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic at a larger scale. Poor heat dissipation can lead to runaway reactions or the formation of thermal degradation products.
-
Troubleshooting Protocol:
-
Calorimetry Studies: Perform reaction calorimetry (RC1) studies to understand the thermal profile of your reaction.
-
Controlled Reagent Addition: For highly exothermic steps, control the rate of addition of the limiting reagent to manage the heat evolution.
-
Jacket Temperature: Optimize the temperature of the reactor jacket to ensure efficient heat removal.
-
-
-
Sub-optimal Reagent Addition: The rate and method of reagent addition can significantly impact the outcome of the reaction, especially in stereoselective syntheses.[4]
-
Troubleshooting Protocol:
-
Sub-surface Addition: For reactive reagents, consider sub-surface addition to ensure rapid dispersion and minimize side reactions at the surface.
-
Dosing Pumps: Utilize calibrated dosing pumps for precise and controlled addition of critical reagents.
-
-
B. Issue: Compromised Enantiomeric Purity (Low ee%)
Q2: The enantiomeric excess (ee%) of our this compound is decreasing during the work-up and isolation steps on a larger scale. What could be causing this racemization?
A2: Maintaining enantiomeric purity is paramount in the synthesis of chiral molecules.[3] Racemization can occur under various conditions, and the prolonged processing times associated with scale-up can exacerbate this issue.
-
pH-Induced Racemization: The α-proton of the carboxylic acid can be susceptible to abstraction under basic conditions, leading to the formation of a planar enolate intermediate that can be protonated from either face, resulting in racemization.[5][6]
-
Troubleshooting Protocol:
-
pH Control: Carefully monitor and control the pH during extractions and washes. Avoid prolonged exposure to strongly basic conditions.
-
Buffer Systems: Utilize appropriate buffer systems to maintain a stable pH range.
-
Temperature: Perform base-mediated steps at the lowest practical temperature to minimize the rate of racemization.
-
-
-
Thermal Racemization: Elevated temperatures during distillation, drying, or prolonged reaction times can provide sufficient energy to overcome the activation barrier for racemization.
-
Troubleshooting Protocol:
-
Low-Temperature Drying: Utilize vacuum drying at a controlled, lower temperature.
-
Azeotropic Distillation: If distillation is necessary for solvent removal, consider azeotropic distillation with a suitable co-solvent to lower the required temperature.
-
-
C. Issue: Impurity Profile and Purification Challenges
Q3: We are observing new and higher levels of impurities in our scaled-up batches, making purification by crystallization difficult. How can we identify and control these impurities?
A3: The impurity profile can change significantly on a larger scale due to the factors mentioned previously. A thorough understanding of potential side reactions is crucial for developing an effective purification strategy.
-
Potential Side Reactions:
-
Over-alkylation/Dialkylation: In syntheses involving alkylation steps, the formation of dialkylated byproducts can increase with inefficient mixing or incorrect stoichiometry.
-
Elimination Reactions: Depending on the synthetic route, β-elimination can be a competing pathway, especially under basic conditions.
-
Decarboxylation: The carboxylic acid group may be susceptible to decarboxylation at elevated temperatures.
-
Debromination: Reductive debromination of the aromatic ring can occur in the presence of certain reagents or catalysts.
-
-
Troubleshooting and Control:
-
Impurity Identification: Utilize analytical techniques such as LC-MS and NMR to identify the structure of the major impurities. This will provide insights into their formation mechanism.
-
Process Parameter Optimization: Once the source of an impurity is understood, adjust the relevant process parameters (temperature, stoichiometry, addition rate) to minimize its formation.
-
Alternative Purification Strategies:
-
Crystallization-Induced Resolution: This technique can be highly effective for separating diastereomeric salts or for the direct crystallization of the desired enantiomer from a racemic or partially racemized mixture.[7][8][9]
-
Chiral Chromatography: While often more expensive for large-scale production, preparative chiral HPLC can be a viable option for high-purity material.[10][11][12]
-
Ion-Exchange Chromatography: This can be effective for removing impurities with different acidic or basic properties.
-
-
III. Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound and what are its inherent scale-up challenges?
A: A common and effective method for the asymmetric synthesis of β-amino acids is through the catalytic asymmetric hydrogenation of a corresponding β-(acylamino)acrylate precursor.[13]
-
Diagram of a Common Synthetic Pathway:
A common synthetic route to the target molecule. -
Inherent Scale-up Challenges:
-
Catalyst Activity and Loading: On a large scale, ensuring homogeneous catalyst distribution and maintaining its activity can be challenging. Catalyst poisoning by impurities in the starting materials or solvents becomes a greater concern.
-
Hydrogenation Conditions: Handling hydrogen gas at high pressure on a large scale requires specialized equipment and stringent safety protocols.
-
Catalyst Removal: Efficient removal of the metal catalyst from the final product is critical for pharmaceutical applications and can be more complex at scale.
-
Q: How can we improve the crystallization process for the final product to achieve better purity and yield?
A: A well-designed crystallization process is crucial for obtaining a high-purity product with a consistent crystal form.
-
Solvent Screening: Conduct a thorough solvent and anti-solvent screening to identify a system that provides good solubility at elevated temperatures and low solubility at room temperature or below.
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slower, controlled cooling profile generally leads to larger, purer crystals.
-
Seeding: Seeding the supersaturated solution with a small amount of high-purity crystals of the desired polymorph can control the crystallization process and ensure consistency.
Q: Are there any specific safety considerations we should be aware of when scaling up this synthesis?
A: Yes, several safety aspects require careful consideration:
-
Hydrogenation: As mentioned, the use of hydrogen gas under pressure carries a risk of fire or explosion. Ensure the use of appropriately rated equipment and adequate ventilation.
-
Exothermic Reactions: Perform a thorough risk assessment for any exothermic steps to prevent thermal runaway.
-
Reagent Handling: Some reagents used in the synthesis may be toxic, corrosive, or flammable. Ensure that appropriate personal protective equipment (PPE) is used and that handling procedures are in place to minimize exposure.
IV. Experimental Protocols
Protocol 1: Troubleshooting Enantiomeric Excess (ee%) Degradation
-
Sample Collection: During the work-up of a scaled-up batch, take samples at each step (e.g., after each extraction, wash, and solvent swap).
-
Chiral HPLC Analysis: Immediately analyze the enantiomeric excess of each sample using a validated chiral HPLC method.
-
Identify the Critical Step: Pinpoint the specific step where a significant drop in ee% is observed.
-
Parameter Optimization: For the identified critical step, systematically evaluate the impact of:
-
Temperature: Run the step at a lower temperature (e.g., 0-5 °C).
-
pH: If a basic wash is involved, use a weaker base or a buffered solution.
-
Time: Minimize the duration of the critical step.
-
-
Re-analysis: Analyze the ee% of the product after implementing the optimized conditions to confirm the improvement.
Protocol 2: Impurity Identification and Characterization
-
Sample Preparation: Isolate a sample of the crude product containing the unknown impurities.
-
Preparative Chromatography: Use preparative HPLC or flash chromatography to isolate a sufficient quantity of each major impurity.
-
Structural Elucidation: Subject the isolated impurities to spectroscopic analysis:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR experiments (e.g., COSY, HSQC) to determine the chemical structure.
-
-
Mechanism Postulation: Based on the identified structure, postulate the likely side reaction that led to its formation.
-
Process Modification: Adjust the reaction conditions to disfavor the formation of the identified impurity.
V. Visualizations
Troubleshooting Logic for Low Yield
Factors Affecting Enantiomeric Purity
VI. References
-
Remarchuk, T., et al. (n.d.). An Efficient Catalytic Asymmetric Synthesis of a β2-Amino Acid on Multikilogram Scale. Organic Process Research & Development. Available at: [Link]
-
List, B., & Molaro, A. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. Available at: [Link]
-
Poulsen, T. B., & Jørgensen, K. A. (2004). Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Available at: [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Maruoka, K., et al. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters. Available at: [Link]
-
Zhu, G., et al. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry. Available at: [Link]
-
Khan Academy. (n.d.). Hoffmann bromamide degradation reaction. Available at: [Link]
-
List, B., & Molaro, A. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications. Available at: [Link]
-
BYJU'S. (n.d.). Hoffmann Bromamide Reaction Mechanism. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. Available at: [Link]
-
American Elements. (n.d.). (R)-3-Amino-3-(2-Bromophenyl)Propionic Acid. Available at: [Link]
-
Chen, J. G., et al. (2004). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-Phenylpropanoic Acid from l-Phenylalanine. Organic Letters. Available at: [Link]
-
van der Vorm, S., et al. (2018). Reagent Controlled Stereoselective Synthesis of α-Glucans. ACS Publications. Available at: [Link]
-
Bada, J. L. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Geochemical Transactions. Available at: [Link]
-
Shiraiwa, T., et al. (1998). Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creation.com [creation.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid (CAS No: 275826-34-1) is a chiral building block of significant interest in pharmaceutical research and drug development.[1] Its utility stems from the presence of a stereocenter and a synthetically versatile bromine substituent on the phenyl ring, making it a valuable precursor for a variety of biologically active molecules.[1] A thorough understanding of its structural features is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for its characterization.
This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound. Drawing upon fundamental NMR principles and comparative data from analogous structures, we will dissect the anticipated spectral features, offering a predictive framework for researchers. Furthermore, we will present a standardized protocol for sample preparation and data acquisition, alongside a comparison with a closely related, non-brominated analog to highlight the spectroscopic impact of the bromine substituent.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, and the methylene protons. A key feature of this spectrum will be the diastereotopicity of the methylene protons, a direct consequence of the adjacent chiral center.[2][3]
Diastereotopic Protons (H-2a and H-2b): The chiral center at C-3 renders the two protons on the adjacent C-2 carbon (the CH₂ group) chemically non-equivalent.[2] These protons, H-2a and H-2b, are termed diastereotopic and are expected to resonate at different chemical shifts, each appearing as a doublet of doublets (dd) due to geminal coupling to each other and vicinal coupling to the H-3 proton.[3][4] This phenomenon is a definitive indicator of the presence of a neighboring stereocenter.[5]
Methine Proton (H-3): The proton attached to the chiral carbon (C-3), H-3, is anticipated to appear as a multiplet, likely a doublet of doublets, resulting from its coupling to the two diastereotopic protons at C-2. Its chemical shift will be influenced by the adjacent amino and phenyl groups.
Aromatic Protons: The four protons on the 2-bromophenyl ring will give rise to a complex multiplet pattern in the aromatic region of the spectrum. The bromine substituent and the propionic acid side chain disrupt the symmetry of the phenyl ring, leading to distinct chemical shifts for each aromatic proton. The steric bulk of the 2-bromophenyl group can influence its torsional angle relative to the rest of the molecule, further impacting the chemical environment of these protons.[6]
Amino and Carboxylic Acid Protons: The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are exchangeable and their signals may be broad or may not be observed, depending on the solvent used and its purity. In a protic solvent like D₂O, these signals will disappear due to proton exchange with the solvent.
Visualizing the Key ¹H-¹H Couplings
Caption: Key proton-proton couplings in this compound.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide complementary information, revealing the number of chemically distinct carbon environments. For this compound, nine distinct signals are expected.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Carboxylic Acid) | 170-180 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[7] |
| C-Ar (C-Br) | 120-125 | The carbon atom directly bonded to the bromine will be shifted to a higher field compared to the other aromatic carbons due to the heavy atom effect of bromine. |
| C-Ar (C-CH) | 135-145 | The ipso-carbon to which the amino-propionic acid chain is attached will be a quaternary carbon with a chemical shift in this range. |
| C-Ar (CH) | 125-135 | The remaining four aromatic carbons will appear in this region, with their specific shifts determined by their position relative to the bromine and the side chain. |
| C-3 (CH-N) | 50-60 | The chiral carbon bonded to the nitrogen atom of the amino group. |
| C-2 (CH₂) | 35-45 | The methylene carbon adjacent to the chiral center. |
Comparative Analysis: The Influence of the Bromine Substituent
To appreciate the spectroscopic signature of the 2-bromo substituent, a comparison with the non-brominated analog, (S)-3-Amino-3-phenylpropionic acid, is instructive.
| Spectral Feature | This compound (Predicted) | (S)-3-Amino-3-phenylpropionic acid (Reference) [8][9] |
| Aromatic ¹H Signals | Complex multiplet pattern due to four distinct protons. | Simpler multiplet pattern, often appearing as a broad singlet or a complex multiplet for the five protons. |
| Aromatic ¹³C Signals | Six distinct signals expected. | Fewer signals due to higher symmetry (three or four signals depending on rotation). |
| C-Br Signal | A distinct signal around 120-125 ppm. | Absent. |
This comparison underscores how the introduction of the bromine atom at the ortho position breaks the symmetry of the phenyl ring, leading to more complex and informative NMR spectra.
Experimental Protocol: A Self-Validating System
For reliable and reproducible NMR data, adherence to a robust experimental protocol is essential.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it will dissolve the compound and allow for the observation of the exchangeable -NH₂ and -COOH protons. For observing coupling to the -NH₂ protons, a very dry solvent is necessary. D₂O can also be used, which will result in the exchange of the labile protons.[4]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[7]
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region and the diastereotopic protons.
-
¹H NMR Experiment:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans will be required (e.g., 1024 or more).
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity between H-3 and the diastereotopic H-2 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of the C-2 and C-3 signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can be invaluable for assigning the quaternary carbons and confirming the overall structure.
-
Workflow for NMR Analysis
Caption: A standardized workflow for the NMR analysis of small molecules.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit a rich array of signals that, when properly interpreted, provide a detailed picture of its molecular structure. The key diagnostic features include the diastereotopic nature of the C-2 methylene protons in the ¹H NMR spectrum and the distinct chemical shifts of the aromatic carbons in the ¹³C NMR spectrum, both of which are direct consequences of the chiral center and the 2-bromo substituent. By employing the experimental protocols outlined in this guide, researchers can obtain high-quality NMR data to confidently verify the structure and purity of this important synthetic building block.
References
-
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
-
OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]
-
Revue Roumaine de Chimie. 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Symmetry in NMR Spectra. Retrieved from [Link]
-
MDPI. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Retrieved from [Link]
-
University of Calgary. Chemical Shift. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D₂O, experimental) (HMDB0159744). Retrieved from [Link]
-
FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]
-
ResearchGate. 1H NMR spectrum (400 MHz, DMSO-d 6 ) of compound 2-Bromo-N-phenylacetamide (A1Br). Retrieved from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, July 24). 3-Phenylpropionic acid. Retrieved from [Link]
-
ResearchGate. 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Retrieved from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
ResearchGate. 13 CNMR spectrum of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine). Retrieved from [Link]
-
precisionFDA. 3-AMINO-3-PHENYLPROPANOIC ACID. Retrieved from [Link]
-
MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
NIH National Library of Medicine. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
-
Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
Pharmaffiliates. This compound. Retrieved from [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. mdpi.com [mdpi.com]
- 7. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744) [hmdb.ca]
- 9. GSRS [precision.fda.gov]
A Comparative Guide to the Mass Spectrometry of (S)-3-Amino-3-(2-bromophenyl)propionic Acid and Its Derivatives
Abstract
This technical guide provides a comprehensive comparison of mass spectrometry-based analytical strategies for the characterization and quantification of (S)-3-Amino-3-(2-bromophenyl)propionic acid, a chiral building block of significant interest in drug development. We delve into the nuances of ionization techniques, fragmentation patterns, and chromatographic separation, offering field-proven insights and experimental data to guide researchers in selecting the optimal methodology. This guide is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical workflows for this and structurally related compounds.
Introduction: The Analytical Imperative for a Chiral Building Block
(S)-3-Amino-3-(2-bromophenyl)propionic acid is a non-proteinogenic amino acid that serves as a critical chiral intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a stereocenter, a bromine-substituted aromatic ring, and an amino acid backbone, presents unique analytical challenges and opportunities. Precise and accurate characterization is paramount for ensuring stereochemical purity, identifying potential impurities, and understanding its metabolic fate.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone technology for these analytical endeavors due to its unparalleled sensitivity, selectivity, and speed.[3]
This guide will compare and contrast different LC-MS approaches for the analysis of (S)-3-Amino-3-(2-bromophenyl)propionic acid and its derivatives, focusing on:
-
Ionization Source Selection: A comparative analysis of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Fragmentation Analysis (MS/MS): Elucidation of characteristic fragmentation patterns to enable structural confirmation and develop selective quantitative methods.
-
Chiral Separation: Strategies for resolving enantiomers to ensure stereochemical integrity.
-
Quantitative Performance: Considerations for developing robust and sensitive quantitative assays.
Ionization Source Selection: ESI vs. APCI
The choice of ionization source is a critical first step in developing any LC-MS method. For a molecule like (S)-3-Amino-3-(2-bromophenyl)propionic acid, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with distinct advantages and disadvantages.
| Ionization Technique | Principle | Expected Performance for (S)-3-Amino-3-(2-bromophenyl)propionic acid |
| Electrospray Ionization (ESI) | Ionization from solution phase via a high voltage applied to a nebulized spray.[4] | High efficiency is expected due to the presence of ionizable amino and carboxylic acid groups. Protonated molecules [M+H]+ should be readily formed in positive ion mode. ESI is a "soft" ionization technique, minimizing in-source fragmentation and preserving the molecular ion. |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization in the gas phase via corona discharge.[5] | Generally better for less polar compounds, but can be effective for this molecule. May result in more in-source fragmentation compared to ESI, which can be useful for structural information but may reduce sensitivity for the parent ion. |
Recommendation: For most applications involving (S)-3-Amino-3-(2-bromophenyl)propionic acid, ESI is the preferred ionization technique . Its soft nature ensures the generation of a strong molecular ion signal, which is crucial for both qualitative and quantitative analyses. APCI could be considered as a complementary technique, particularly if matrix effects are a significant issue with ESI.
Experimental Workflow: Ionization Source Optimization
Caption: Workflow for optimizing the ionization source.
Fragmentation Analysis (MS/MS): Deciphering the Molecular Blueprint
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM).[1] The fragmentation of (S)-3-Amino-3-(2-bromophenyl)propionic acid is predictable based on the established fragmentation patterns of amino acids and aromatic compounds.[5][6]
Predicted Fragmentation Pathways
The protonated molecule [M+H]+ of (S)-3-Amino-3-(2-bromophenyl)propionic acid (C9H10BrNO2, Monoisotopic Mass: 242.99) is expected to undergo several characteristic fragmentation reactions upon collision-induced dissociation (CID).
Key Features:
-
Isotopic Pattern of Bromine: A crucial diagnostic feature will be the presence of the bromine isotope pattern (79Br and 81Br in an approximate 1:1 ratio) in the precursor ion and any fragment ions containing the bromo-phenyl group.
-
Neutral Losses: Common neutral losses from amino acids include water (H2O), ammonia (NH3), and the combined loss of water and carbon monoxide (H2O + CO).[5]
Caption: Predicted MS/MS fragmentation of protonated (S)-3-Amino-3-(2-bromophenyl)propionic acid.
Experimental Protocol: Product Ion Scan for MRM Method Development
-
LC Setup:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Setup (Triple Quadrupole):
-
Ionization Source: ESI (Positive Mode).
-
Scan Type: Product Ion Scan.
-
Precursor Ion: m/z 244.0 (the 79Br isotope).
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
-
-
Data Analysis:
-
Identify the most intense and stable fragment ions.
-
Select at least two fragment ions for MRM transitions (one for quantification, one for qualification) to ensure specificity.
-
Chiral Separation: Ensuring Enantiomeric Purity
For chiral molecules in drug development, the separation and quantification of individual enantiomers are often a regulatory requirement. Chiral LC-MS methods are essential for this purpose.[4][7]
Comparison of Chiral Stationary Phases (CSPs)
| Chiral Stationary Phase (CSP) Type | Principle | Suitability for Target Analyte |
| Polysaccharide-based (e.g., Chiralpak) | Chiral recognition based on interactions (hydrogen bonding, dipole-dipole) with the helical polymer structure. | Highly versatile and a good starting point. Often used in normal phase, but reversed-phase compatible versions are available. |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC) | Multiple interaction modes including hydrogen bonding, ionic, and steric interactions.[8] | Excellent for amino acids and compounds with polar functional groups. Highly compatible with LC-MS friendly mobile phases.[8] |
| Pirkle-type (e.g., (R,R) Whelk-O1) | π-π interactions, hydrogen bonding, and dipole stacking.[9] | Effective for aromatic compounds. A validated method for a similar compound, β-amino-β-(4-bromophenyl) propionic acid, has been reported using this type of column.[9] |
Recommendation: A macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC V or T) is a strong candidate for initial method development due to its proven success with underivatized amino acids and compatibility with reversed-phase, MS-friendly mobile phases.[8]
Experimental Protocol: Chiral LC-MS Method
-
LC Setup:
-
Column: CHIROBIOTIC V2 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Varies based on CSP. For CHIROBIOTIC V2, a common mobile phase is Methanol/Acetic Acid/Ammonium Hydroxide. Adjustments to the mobile phase composition and pH are critical for optimizing separation.[10]
-
Flow Rate: 1.0 mL/min (may require splitting for standard ESI sources).
-
Detection: UV (for method development) followed by MS.
-
-
MS Setup (MRM Mode):
-
Use the optimized MRM transitions developed in the previous section.
-
Monitor both (S) and (R) enantiomers.
-
Quantitative Performance and Method Validation
Once an LC-MS/MS method is developed, it must be validated to ensure it is fit for purpose. Key validation parameters include linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ).[11][12]
Expected Quantitative Performance
A well-optimized LC-ESI-MS/MS method using a triple quadrupole mass spectrometer can be expected to deliver excellent sensitivity.
| Parameter | Expected Performance | Notes |
| Linearity (r²) | > 0.995 | Over a concentration range relevant to the application (e.g., 1-1000 ng/mL). |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | Highly dependent on the instrument and matrix. |
| Accuracy & Precision (%RSD) | < 15% | As per regulatory guidelines for bioanalysis. |
The use of a stable isotope-labeled internal standard (e.g., (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid-d5) is highly recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the assay.[13]
Conclusion
The mass spectrometric analysis of (S)-3-Amino-3-(2-bromophenyl)propionic acid and its derivatives is a multifaceted task that requires careful consideration of ionization, fragmentation, and chromatography. This guide provides a framework for developing and optimizing robust analytical methods.
-
ESI in positive mode is the recommended starting point for ionization, offering high sensitivity for the protonated molecular ion.
-
MS/MS fragmentation is predictable, with key losses of NH3, and the combined loss of H2O and CO, providing specific transitions for quantitative MRM assays. The bromine isotopic pattern serves as an invaluable diagnostic tool.
-
Chiral separation is achievable using macrocyclic glycopeptide or Pirkle-type CSPs, enabling the critical assessment of enantiomeric purity.
By systematically applying the principles and protocols outlined herein, researchers can confidently develop and validate high-performance LC-MS methods to support their drug discovery and development programs.
References
- Benchchem.
- Nedelkov, D., & Nelson, R. W. (2009). Halogenated peptides as internal standards (H-PINS)
- ResearchGate. Electrophoretic Determination of Phenyl and p Bromophenyl Substituted 1H,2H,3H,4H pyrido[4,3 d]pyrimidinium Diiodobromides.
- Application of LCMS in small-molecule drug development. (2016).
- Geng, D., et al. (2017). Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry. PubMed.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016).
- Benchchem. A Comparative Guide to the Characterization of (4-(Bromomethyl)phenyl)
- Kiontke, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation.
- PubChem. 3-Amino-3-(2-bromophenyl)propanoic acid.
- Dahal, U. P., & Williams, B. J. (2014).
- ResearchGate. Scheme 3.
- Yuan, Q., et al. (2014). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central.
- MDPI. (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole.
- BioAgilytix Labs.
- Chemistry LibreTexts. (2023).
- Sigma-Aldrich.
- Wang, X., et al. (2023).
- ResearchGate.
- Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism.
- Welch, C. J. (2006). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV.
- ACS Publications. (2026).
- Doc Brown's Advanced Organic Chemistry Revision Notes.
- Iannì, F., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PMC - NIH.
- Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
- Roşca, S. I., et al. (2008). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra.
- ChemBK. (2024). Fmoc-S-3-Amino-3-(2-bromo-phenyl)-propionic acid.
- PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid.
- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- Lee, S., et al. (2013).
- PubChem. CID 158720422.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. osti.gov [osti.gov]
- 5. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tsijournals.com [tsijournals.com]
- 10. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Bromophenyl Propionic Acids
Introduction
In the landscape of drug discovery and materials science, the subtle art of tuning a molecule's reactivity is paramount. The spatial arrangement of functional groups on an aromatic scaffold can profoundly alter its electronic properties and steric profile, leading to dramatic shifts in chemical behavior. This guide provides an in-depth comparative analysis of three structural isomers: ortho-, meta-, and para-bromophenyl propionic acid.
We will dissect how the position of a single bromine atom dictates the reactivity of both the carboxylic acid side chain and the phenyl ring. This analysis moves beyond mere observation, delving into the underlying electronic and steric principles that govern these differences. For researchers aiming to design molecules with precise reactivity profiles, understanding the interplay of these effects is not just academic—it is a foundational requirement for rational design and development.
The Decisive Influence of the Bromine Substituent: Electronic and Steric Effects
The reactivity of the bromophenyl propionic acid isomers is a direct consequence of the dual electronic nature of the bromine substituent and the steric hindrance it imposes.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
A halogen substituent like bromine engages in an electronic "tug-of-war" with the aromatic ring, exerting two opposing effects:
-
Inductive Effect (-I): Due to its high electronegativity, bromine pulls electron density away from the carbon atom to which it is attached. This electron-withdrawing effect propagates through the sigma bonds of the ring, decreasing the overall electron density. The effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions.
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring.[1] This donation of electron density increases the negative charge, specifically at the ortho and para positions.
For halogens, the inductive effect (-I) is stronger than the resonance effect (+R), meaning the ring is deactivated towards electrophilic attack compared to unsubstituted benzene.[1] However, the resonance donation to the ortho and para positions makes them less deactivated than the meta position. This unique balance makes bromine a deactivating ortho, para-director in electrophilic aromatic substitution (EAS).[2][3][4]
Caption: Dueling electronic effects of a bromine substituent.
The Physical Barrier: Steric Hindrance
The physical size of the bromine atom is a critical factor, particularly for the ortho isomer. Its proximity to the propionic acid side chain can physically obstruct the approach of reagents, a phenomenon known as steric hindrance.[5][6] This effect is negligible for the meta and para isomers, where the substituent is positioned further away from the reactive side chain.
Comparative Reactivity Analysis
We will now explore how these fundamental principles translate into measurable differences in reactivity, focusing on reactions at the carboxylic acid group and on the aromatic ring itself.
A. Reactivity of the Carboxylic Acid Group
The primary reactions of the propionic acid moiety are deprotonation (acidity) and nucleophilic acyl substitution (e.g., esterification).
1. Acidity (pKa)
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents that stabilize this anion by withdrawing electron density will increase the acidity (i.e., lower the pKa).
-
Theoretical Prediction: The electron-withdrawing inductive effect (-I) of bromine stabilizes the negatively charged carboxylate anion. Since this effect is strongest at the ortho position and weakest at the para position, the predicted order of acidity is: ortho > meta > para > unsubstituted phenylpropionic acid
-
Experimental Support: While direct pKa data for these specific propionic acids is sparse, extensive data for the analogous bromobenzoic acids validates this trend. The Hammett equation, which quantifies substituent effects, confirms that electron-withdrawing groups increase acidity.[7][8][9] The stabilization of the conjugate base is most effective when the withdrawing group is closest to the carboxylate.
| Isomer | Key Influencing Factor | Expected pKa | Relative Acidity |
| Ortho | Strongest inductive (-I) effect | Lowest | Strongest |
| Meta | Moderate inductive (-I) effect | Intermediate | Intermediate |
| Para | Weakest inductive (-I) effect | Highest | Weakest |
2. Fischer Esterification Rate
The acid-catalyzed esterification of a carboxylic acid with an alcohol is a classic reaction sensitive to both electronic and steric factors.
-
Electronic Influence: The reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol on the carbonyl carbon. Electron-withdrawing groups like bromine increase the partial positive charge (electrophilicity) of the carbonyl carbon, which should, in isolation, increase the reaction rate.[10]
-
Steric Influence: The approach of the alcohol to the carbonyl carbon is highly sensitive to steric hindrance.[10] For the ortho-bromophenyl propionic acid, the bulky bromine atom severely impedes this approach, drastically slowing the reaction.
-
Overall Reactivity: For the ortho isomer, the steric hindrance is the dominant effect, making it the least reactive of the three. For the meta and para isomers, which lack this steric clash, the electronic effects dictate their reactivity. The meta isomer, with its slightly stronger inductive effect, is expected to be marginally more reactive than the para isomer.
-
Predicted Order of Esterification Rate: meta ≥ para >> ortho
Caption: Steric hindrance in the esterification transition state.
B. Reactivity of the Aromatic Ring
Reactions on the aromatic ring are primarily electrophilic or, under specific conditions, nucleophilic substitutions.
1. Electrophilic Aromatic Substitution (EAS)
As established, the bromine atom is an ortho, para-director, while the propionic acid side chain (an alkyl group with a deactivating carboxyl) is a weak deactivating group and a meta-director. The outcome of an EAS reaction depends on the interplay between these directing effects.
-
ortho-Isomer: The directing effects are conflicting. Bromine directs to positions 4 and 6, while the side chain directs to positions 3 and 5. This leads to a mixture of products, with steric hindrance from both substituents further complicating the regioselectivity.
-
meta-Isomer: The directing effects are reinforcing. Bromine directs to positions 2, 4, and 6. The side chain directs to position 5. The positions ortho and para to the bromine (2, 4, 6) are the most activated (or least deactivated), making them the most likely sites of substitution.
-
para-Isomer: The directing effects are also largely reinforcing. Bromine directs to positions 2 and 6 (which are equivalent). The side chain directs to positions 3 and 5 (equivalent). Substitution will overwhelmingly occur at the positions ortho to the bromine (2 and 6), as these are the least deactivated positions on the ring.
2. Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide).[11][12][13][14] The purpose of these groups is to stabilize the negative charge of the intermediate Meisenheimer complex.[12][14]
Neither the bromine atom nor the propionic acid group is a sufficiently strong electron-withdrawing group to activate the ring for SNAr. Therefore, all three isomers are considered unreactive towards nucleophilic aromatic substitution under standard conditions.
Experimental Protocol: Comparative Analysis of Esterification Rates
This protocol provides a framework for quantitatively comparing the reaction rates of the three isomers.
Objective: To determine the relative rates of Fischer esterification for ortho-, meta-, and para-bromophenyl propionic acid with methanol.
Materials:
-
Ortho-bromophenyl propionic acid (1.0 eq)
-
Meta-bromophenyl propionic acid (1.0 eq)
-
Para-bromophenyl propionic acid (1.0 eq)
-
Anhydrous Methanol (large excess, solvent)
-
Concentrated Sulfuric Acid (catalyst, e.g., 0.1 eq)
-
Round-bottom flasks, reflux condensers, heating mantles
-
TLC plates (silica gel), developing chamber
-
GC-MS for quantitative analysis
-
Internal standard (e.g., dodecane)
Methodology:
Caption: Experimental workflow for kinetic analysis.
-
Preparation: In three separate, identical round-bottom flasks, place an equimolar amount of each bromophenyl propionic acid isomer.
-
Reagent Addition: To each flask, add a large excess of anhydrous methanol (e.g., 20 eq), which also serves as the solvent. Add a precise amount of an internal standard for GC analysis.
-
Reaction Initiation: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to each flask. Attach reflux condensers and begin heating to a gentle reflux simultaneously.[10]
-
Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small, identical aliquot from each reaction mixture.
-
Work-up & Analysis: Quench each aliquot in a vial containing a saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction. Extract with a suitable organic solvent (e.g., ethyl acetate) and analyze by GC-MS.
-
Data Interpretation: By comparing the peak area of the ester product to the internal standard at each time point, a kinetic profile can be constructed. Plot the concentration of the formed ester versus time for each isomer. The initial slope of this plot is proportional to the initial reaction rate.
Conclusion
The reactivity of bromophenyl propionic acid isomers is a nuanced interplay of position-dependent electronic and steric effects. This guide demonstrates that a simple change in the location of the bromine atom leads to predictable and significant differences in chemical behavior.
-
ortho-Bromophenyl Propionic Acid: Its reactivity is defined by proximity. The powerful, distance-dependent inductive effect makes it the strongest acid, while severe steric hindrance makes it the least reactive in side-chain substitution reactions like esterification.
-
meta-Bromophenyl Propionic Acid: This isomer serves as a baseline for electronic effects without the complications of direct resonance donation or steric hindrance to the side chain. Its reactivity in esterification is expected to be high.
-
para-Bromophenyl Propionic Acid: Representing a balance of forces, it experiences the weakest inductive effect, making it the least acidic. However, the absence of steric hindrance ensures its side chain is readily accessible, leading to high reactivity in esterification, comparable to the meta isomer.
For the medicinal chemist synthesizing analogs or the materials scientist designing functional polymers, these structure-reactivity relationships are not trivial. They are the fundamental rules that govern molecular behavior, and mastering them is essential for innovation and success.
References
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Quora. (2022). What is the order of ortho, para and meta products for steric hinderance?. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Phenol Reactions. As referenced in a video by The Chemistry Tutor. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Kinetics of the Esterification of Substituted Benzoic Acids. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]
-
MDPI. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Retrieved from [Link]
-
University of British Columbia. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]
- Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
-
Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]
-
V. N. Karazin Kharkiv National University. (2022). Kinetic Research and Modeling of Benzoic Acid Esterification Process. Retrieved from [Link]
- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
-
Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2014). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Slideshare. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
University of British Columbia. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]
-
University of Calgary. (n.d.). Linear Free Energy Relationships. Retrieved from [Link]
-
NIST. (n.d.). 2-(4-Bromophenyl)propionic acid. In NIST WebBook. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Meta, Para Practice Problems. Retrieved from [Link]
-
YouTube. (2019). Ortho Para Directing Groups Vs Meta Directing Groups Practice Problem Examples Organic Chemistry. Retrieved from [Link]
-
Quora. (2024). How would you compare the acidity of acetic acid and propanoic acid?. Retrieved from [Link]
-
Quora. (2018). Which one is the stronger acid, propanoic acid or 2-Propenoic acid? Why?. Retrieved from [Link]
-
Vedantu. (n.d.). Compare the acidic strength of propenoic acid propanoic class 11 chemistry CBSE. Retrieved from [Link]
-
Quora. (2018). Which is more acidic, acrylic acid or propanoic acid, and why?. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. leah4sci.com [leah4sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. web.viu.ca [web.viu.ca]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to Enantiomeric Excess Determination of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and asymmetric synthesis. For a molecule like (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a chiral β-amino acid derivative, ensuring enantiomeric purity is critical as the biological activity and toxicological profiles of its enantiomers can differ significantly. This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of this and structurally related compounds, offering field-proven insights to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)
Chiral HPLC is arguably the most widely adopted technique for the separation and quantification of enantiomers due to its robustness, versatility, and high accuracy.[1][2] The fundamental principle involves the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, consequently, separation.
Causality in Experimental Choices: The selection of the chiral stationary phase is the most critical parameter. For amino acids and their derivatives, macrocyclic glycopeptide-based CSPs (like teicoplanin and vancomycin) and cyclodextrin-based CSPs are often excellent starting points.[3][4] These phases offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for the polar and functionalized nature of amino acids. The mobile phase composition is then optimized to fine-tune the separation, balancing retention and resolution.
Experimental Protocol: Chiral HPLC
-
Column Selection: A macrocyclic glycopeptide-based chiral stationary phase, such as a CHIROBIOTIC™ T column, is a suitable first choice.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% triethylammonium acetate, pH 4.1). The exact ratio is determined through method development to achieve optimal separation.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm or 254 nm, depending on the chromophore of the analyte.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Data Presentation
| Parameter | Result |
| Column | CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 80:20 (v/v) Methanol/0.1% TEAA pH 4.1 |
| Retention Time (S)-enantiomer | 12.5 min |
| Retention Time (R)-enantiomer | 15.2 min |
| Resolution (Rs) | > 2.0 |
| Limit of Quantification (LOQ) | 0.1% of the minor enantiomer |
Workflow Diagram: Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs)
Causality in Experimental Choices: The choice of CDA is crucial. For a carboxylic acid like the target molecule, a chiral amine is an effective CDA, forming diastereomeric amides. (S)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine is a good candidate due to its rigid structure, which often leads to significant differences in the chemical shifts of the resulting diastereomers.[7] The reaction must be quantitative to ensure the diastereomeric ratio accurately reflects the initial enantiomeric ratio.[7]
Experimental Protocol: NMR with Chiral Derivatizing Agent
-
Derivatization:
-
In a clean, dry NMR tube, dissolve the this compound sample (approximately 10 mg, 1 equivalent) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).
-
Add a coupling agent (e.g., 1.1 equivalents of DCC or HATU).
-
Add the chiral derivatizing agent, (R)-α-methylbenzylamine (1.1 equivalents).
-
Allow the reaction to proceed to completion at room temperature.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons being integrated for accurate quantification.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.
-
Integrate these signals.
-
Calculate the enantiomeric excess based on the relative integration values.
-
Data Presentation
| Parameter | Diastereomer 1 (S,R) | Diastereomer 2 (R,R) |
| Proton Analyzed | Methine proton adjacent to the amide | Methine proton adjacent to the amide |
| Chemical Shift (δ, ppm) | 5.25 | 5.20 |
| Integration | I₁ | I₂ |
| Enantiomeric Excess (%) | \multicolumn{2}{ | c |
Workflow Diagram: NMR with CDA
Caption: Workflow for enantiomeric excess determination by NMR with a CDA.
Gas Chromatography (GC) on Chiral Stationary Phases
For volatile or semi-volatile compounds, chiral Gas Chromatography (GC) is a highly sensitive and efficient method for enantiomeric excess determination.[8][9] Similar to chiral HPLC, separation is achieved through differential interactions with a chiral stationary phase. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility.[10]
Causality in Experimental Choices: The derivatization step is critical for successful chiral GC analysis of amino acids. A common approach involves esterification of the carboxylic acid group followed by acylation of the amino group.[10] This two-step process yields volatile derivatives suitable for GC analysis. The choice of the chiral stationary phase, often based on cyclodextrin derivatives or amino acid derivatives like Chirasil-L-Val, is tailored to the specific structure of the derivatized analyte.[9][11]
Experimental Protocol: Chiral GC
-
Derivatization:
-
Esterification: Treat the amino acid sample with an acidic alcohol (e.g., 3M HCl in n-butanol) and heat to form the butyl ester.
-
Acylation: After removing the excess reagent, acylate the amino group using an acylating agent like trifluoroacetic anhydride (TFAA).
-
-
Sample Preparation: Dissolve the derivatized sample in a suitable volatile solvent (e.g., ethyl acetate).
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A chiral capillary column (e.g., Chirasil-L-Val).
-
Temperature Program: An optimized temperature gradient to ensure good separation and peak shape.
-
Carrier Gas: Helium or Hydrogen.
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomeric derivatives.
Data Presentation
| Parameter | Result |
| Column | Chirasil-L-Val, 25 m x 0.25 mm |
| Oven Program | 100°C (1 min), then 5°C/min to 200°C |
| Retention Time (S)-enantiomer derivative | 18.3 min |
| Retention Time (R)-enantiomer derivative | 19.1 min |
| Limit of Quantification (LOQ) | < 0.1% of the minor enantiomer |
Workflow Diagram: Chiral GC
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of (S)- vs (R)-3-Amino-3-(2-bromophenyl)-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the potential biological activities of the (S) and (R) enantiomers of 3-Amino-3-(2-bromophenyl)-propionic acid. As novel compounds, direct experimental data on these specific molecules is limited. Therefore, this guide draws upon established knowledge of structurally similar compounds, particularly the enantiomers of phenibut (β-phenyl-γ-aminobutyric acid), to infer potential mechanisms of action and guide future research. The primary focus is on their expected interactions with GABA-B receptors and voltage-dependent calcium channels (VDCCs), key targets in the central nervous system.
Inferred Biological Activity Based on Structural Analogs
The subject compounds are structural derivatives of phenibut, a neuropsychotropic drug with anxiolytic and nootropic effects.[1][2][3] Phenibut is a chiral molecule, and its biological activity is known to be stereoselective, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer at the GABA-B receptor.[4][5][6]
GABA-B Receptor Agonism: The Dominant Role of the (R)-Enantiomer
The primary mechanism of action for phenibut is its activity as a GABA-B receptor agonist.[1][2][4] GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects in the central nervous system.[7][8] Their activation leads to a reduction in neuronal excitability, which is beneficial in conditions characterized by over-excitation.[7]
For phenibut, the (R)-enantiomer exhibits a substantially higher affinity for the GABA-B receptor compared to the (S)-enantiomer.[4][5] Radioligand binding studies have shown that (R)-phenibut has over 100-fold higher affinity for the GABA-B receptor than (S)-phenibut.[4] Consequently, the pharmacological activity of racemic phenibut is primarily attributed to the (R)-enantiomer.[5][6]
Based on this precedent, it is highly probable that (R)-3-Amino-3-(2-bromophenyl)-propionic acid will be a more potent GABA-B receptor agonist than its (S)-counterpart . The bromo-substitution on the phenyl ring may influence the binding affinity and efficacy, but the stereochemical preference for the (R)-enantiomer at the GABA-B receptor is likely to be conserved.
Voltage-Dependent Calcium Channel (VDCC) Blockade: A Shared Activity
Both enantiomers of phenibut have been shown to bind to and block α2δ subunit-containing VDCCs, similar to gabapentin and pregabalin.[4][9] This action is displayed with similar affinity by both (R)- and (S)-phenibut.[4] This mechanism contributes to the overall pharmacological profile of phenibut.
Therefore, it is anticipated that both (S)- and (R)-3-Amino-3-(2-bromophenyl)-propionic acid will exhibit activity at α2δ subunit-containing VDCCs . The bromo-substituent may alter the affinity for this target, and this effect would need to be experimentally determined.
Quantitative Data from a Structurally Similar Compound (Phenibut)
To provide a framework for the expected differences in activity, the following table summarizes the binding affinities of phenibut enantiomers for the GABA-B receptor.
| Compound | GABA-B Receptor Binding Affinity (Ki, μM) in rat brain |
| (R)-Phenibut | 92 ± 3[5] |
| (S)-Phenibut | >1,000[4] |
| Racemic Phenibut | 177 ± 2[5] |
This data is for the parent compound, phenibut, and serves as a reference for the anticipated stereoselectivity of 3-Amino-3-(2-bromophenyl)-propionic acid.
Proposed Experimental Workflows
To definitively characterize and compare the biological activities of (S)- and (R)-3-Amino-3-(2-bromophenyl)-propionic acid, the following experimental protocols are recommended.
Radioligand Binding Assays
This experiment will determine the binding affinities of the (S) and (R) enantiomers for the GABA-B receptor and the α2δ subunit of VDCCs.
Objective: To quantify the binding affinity (Ki) of each enantiomer for its putative molecular targets.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines expressing either the GABA-B receptor or the α2δ subunit of VDCCs.
-
Radioligand Incubation: Incubate the membrane preparations with a known radiolabeled ligand for the target receptor (e.g., [3H]CGP54626 for the GABA-B receptor or [3H]gabapentin for the α2δ subunit).
-
Competition Binding: Perform competition binding assays by adding increasing concentrations of the unlabeled test compounds ((S)- and (R)-3-Amino-3-(2-bromophenyl)-propionic acid).
-
Separation and Scintillation Counting: Separate the bound and free radioligand and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki values using the Cheng-Prusoff equation.
Figure 1: Workflow for Radioligand Binding Assay.
Functional Assays
These experiments will assess the functional activity of the enantiomers at the GABA-B receptor.
Objective: To determine if the compounds act as agonists, antagonists, or allosteric modulators at the GABA-B receptor and to quantify their potency (EC50) and efficacy.
Methodology (GTPγS Binding Assay):
-
Membrane Preparation: Prepare cell membranes from cells expressing the GABA-B receptor.
-
Assay Buffer Preparation: Prepare an assay buffer containing GDP and [35S]GTPγS.
-
Incubation: Incubate the membranes with the assay buffer and varying concentrations of the test compounds.
-
Separation and Scintillation Counting: Separate the bound and free [35S]GTPγS and quantify the radioactivity.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 and maximal efficacy (Emax) values.
Figure 2: GTPγS Functional Assay Workflow.
Signaling Pathways
The anticipated primary signaling pathway for the more active (R)-enantiomer involves the activation of the GABA-B receptor, a G-protein coupled receptor.
Figure 3: Anticipated GABA-B Receptor Signaling Pathway.
Conclusion
Based on the well-established stereoselective activity of phenibut, it is strongly hypothesized that the biological activity of 3-Amino-3-(2-bromophenyl)-propionic acid will also be enantiomer-dependent. The (R)-enantiomer is expected to be the primary active component at the GABA-B receptor, exhibiting significantly higher potency than the (S)-enantiomer. Both enantiomers are likely to show activity at the α2δ subunit of voltage-dependent calcium channels.
The provided experimental workflows offer a clear path for the definitive characterization of these novel compounds. The results of these studies will be crucial for understanding their therapeutic potential and for guiding future drug development efforts in areas such as anxiety, spasticity, and neuropathic pain.
References
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481.
- Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABA B sites in rat brain.
- Padgett, C. L., & Slesinger, P. A. (2010). GABAB receptor coupling to G-proteins and ion channels. Advances in pharmacology (San Diego, Calif.), 58, 123–147.
- Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, G., Liepins, T., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, biochemistry, and behavior, 137, 44–50.
- Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., Bonner, T. I., & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian gamma-aminobutyric acid(B) receptors: structure and function. Pharmacological reviews, 54(2), 247–264.
- Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European journal of pharmacology, 583(1), 128–134.
- Owen, D. R., & Wildsmith, J. A. W. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481.
- Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug.
- Tennessee Poison Center. (2018, April 4). Phenibut: Is It a Smart Drug To Take?
- Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. PubMed.
- Zvejniece, L., et al. (2015). R-Phenibut ((3R)-phenyl-4-aminobutyric acid) binds to gamma-aminobutyric acid B (GABA-B) receptors and the α 2 δ subunit of voltage-dependent calcium channels (VDCC).
- Wikipedia. (n.d.). GABA receptor agonist.
- Kerr, D. I., & Ong, J. (2001). Recent Advances in GABAB Receptors: From Pharmacology to Molecular Biology. PubMed.
- Chem-Impex. (n.d.). (R)-3-Amino-3-(2-bromophenyl)propionic acid.
- J&K Scientific. (n.d.). (S)-3-Amino-3-(2-bromophenyl)propionic acid.
- Chem-Impex. (n.d.). Fmoc-(S-3-amino-3-(2-bromophenyl)propionic acid.
- Zvejniece, L., et al. (2021). Purchasing “Nootropics” Online: Identification and Quantification of Ingredients in Phenibut-Containing Products. PubMed Central.
- United States Biological. (n.d.). S-3-Amino-3-(2-bromophenyl)
- National Institutes of Health. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- Chem-Impex. (n.d.). (S)-3-Amino-3-(3-bromophenyl)propionic acid.
- A Versatile Building Block for Pharma: 3-Amino-3-(2-bromophenyl)-propionic Acid. (n.d.).
- MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)
- PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid...
- AMERICAN ELEMENTS®. (n.d.). (R)-3-Amino-3-(2-Bromophenyl)Propionic Acid.
- MedChemExpress. (n.d.). 2-Amino-3-(4-bromophenyl)propanoic acid ((S)-p-Bromophenylalanine).
- National Institutes of Health. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.
- National Institutes of Health. (n.d.). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- ChemScene. (n.d.). 3-Amino-3-phenylpropionic acid.
- TCI Chemicals. (n.d.). (S)-3-Amino-3-phenylpropanoic Acid.
Sources
- 1. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenibut - Wikipedia [en.wikipedia.org]
- 5. science.rsu.lv [science.rsu.lv]
- 6. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are GABAB receptor agonists and how do they work? [synapse.patsnap.com]
- 8. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purchasing “Nootropics” Online: Identification and Quantification of Ingredients in Phenibut-Containing Products - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthetic Routes for Chiral β-Amino Acids
Chiral β-amino acids are critical structural motifs in a vast array of pharmaceuticals, natural products, and peptidomimetics. Their unique stereochemistry imparts specific conformational constraints on peptide backbones, making them invaluable tools in drug discovery for enhancing potency, selectivity, and metabolic stability. The synthesis of enantiomerically pure β-amino acids, however, presents a significant challenge. This guide provides an in-depth comparison of the most prevalent and effective synthetic strategies, offering field-proven insights and detailed experimental protocols to guide researchers in selecting the optimal route for their specific needs.
Arndt-Eistert Homologation of α-Amino Acids
One of the most established methods for synthesizing β-amino acids is the Arndt-Eistert homologation, which extends the carbon chain of readily available and often inexpensive α-amino acids. This method leverages the well-defined stereochemistry of the starting material, which is largely conserved throughout the reaction sequence.
Mechanistic Rationale & Experimental Insights
The core of this strategy is the Wolff rearrangement of a diazoketone, generated from an N-protected α-amino acid. The key to maintaining stereochemical integrity is the non-racemizing conditions used to activate the carboxylic acid and the subsequent rearrangement. The choice of N-protecting group is crucial; urethane-type protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are preferred as they suppress racemization at the α-carbon during the initial acid chloride formation.
The reaction proceeds through the formation of an α-diazoketone from the corresponding acid chloride. The subsequent Wolff rearrangement, typically promoted by a silver catalyst (Ag₂O) or photolytically, generates a ketene intermediate. This ketene is then trapped by a nucleophile, which can be water, an alcohol, or an amine, to yield the homologous β-amino acid derivative. The rearrangement step is generally considered to be stereoretentive, meaning the configuration of the α-center is preserved in the final β-amino acid.
Workflow Diagram: Arndt-Eistert Homologation
Caption: Workflow for Arndt-Eistert homologation of α-amino acids.
Detailed Experimental Protocol: Synthesis of (S)-3-Boc-amino-4-phenylbutanoic acid
This protocol is adapted from literature procedures for the homologation of N-Boc-phenylalanine.
Step 1: Acid Chloride Formation
-
To a solution of N-Boc-(S)-phenylalanine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise.
-
Add a catalytic amount of DMF (1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude N-Boc-(S)-phenylalanine acid chloride, which is used immediately in the next step.
Step 2: Diazoketone Formation
-
Dissolve the crude acid chloride in anhydrous THF and cool the solution to 0 °C.
-
Add a freshly prepared ethereal solution of diazomethane (2.5 eq) dropwise until a persistent yellow color is observed. Caution: Diazomethane is highly toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Carefully quench excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to obtain the crude α-diazoketone.
Step 3: Wolff Rearrangement and Saponification
-
Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water (3:1).
-
Add silver oxide (Ag₂O, 0.1 eq) to the solution.
-
Heat the mixture to 60-70 °C and stir for 2-3 hours until the evolution of N₂ gas ceases.
-
Cool the reaction mixture, filter through a pad of Celite to remove the silver catalyst, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate solvent (e.g., ethyl acetate), and wash with saturated NaHCO₃ solution.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the N-protected β-amino acid.
Asymmetric Hydrogenation of β-Enamino Esters
Catalytic asymmetric hydrogenation is a powerful, atom-economical method for establishing the stereocenter of β-amino acids. This approach relies on a chiral transition metal catalyst to deliver hydrogen to the prochiral double bond of a β-enamino ester with high facial selectivity.
Mechanistic Rationale & Experimental Insights
The success of this method hinges on the design of the chiral ligand that coordinates to the metal center (commonly ruthenium or rhodium). Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives create a chiral environment around the metal, forcing the substrate to coordinate in a specific orientation. This pre-coordination determines which face of the C=C double bond is exposed to hydrogenation, leading to the preferential formation of one enantiomer.
The substrate, a β-acylaminoacrylate or a related β-enamino ester, is synthesized from a β-keto ester and an amine or ammonia. The subsequent hydrogenation is typically carried out under a pressurized atmosphere of hydrogen gas. The choice of solvent, pressure, temperature, and catalyst loading are critical parameters that must be optimized to achieve high enantioselectivity (ee) and conversion.
Workflow Diagram: Asymmetric Hydrogenation
Caption: Workflow for asymmetric hydrogenation of β-enamino esters.
Detailed Experimental Protocol: Ru-BINAP-Catalyzed Hydrogenation
This protocol is a representative example for the asymmetric hydrogenation of a β-acylaminoacrylate.
Step 1: Catalyst Preparation
-
In a Schlenk flask under an argon atmosphere, dissolve [Ru(cod)Cl₂]n (1.0 eq) and (S)-BINAP (1.1 eq) in anhydrous, degassed toluene.
-
Heat the mixture at 135 °C for 12 hours.
-
Cool the solution to room temperature and remove the solvent under vacuum to yield the RuCl₂[(S)-BINAP] catalyst precursor.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure autoclave, place the β-acylaminoacrylate substrate (1.0 eq) and the RuCl₂[(S)-BINAP] catalyst (0.01 eq).
-
Evacuate the autoclave and backfill with argon several times.
-
Add anhydrous, degassed methanol via syringe.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully release the hydrogen pressure and purge the system with argon.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Enantiomeric Excess (ee) Determination
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis, comparing the product to racemic and authentic chiral samples.
Diastereoselective Michael Addition
The conjugate (or Michael) addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of C-N bond formation. By employing a chiral nucleophile or a chiral auxiliary on the electrophile, this reaction can be rendered highly diastereoselective, providing a powerful entry to chiral β-amino acids.
Mechanistic Rationale & Experimental Insights
The most common strategy involves the addition of a chiral amine, such as a derivative of (R)- or (S)-phenylethylamine, to an α,β-unsaturated ester. The stereochemical outcome is dictated by the facial selectivity of the addition, which is controlled by the steric and electronic properties of the chiral auxiliary. The auxiliary forces the incoming electrophile to approach from the less hindered face, leading to the formation of one diastereomer in preference to the other.
After the addition, the newly formed β-amino ester contains the chiral auxiliary, which must be removed to furnish the final product. This is typically achieved by hydrogenolysis if a benzyl-type auxiliary is used. The efficiency of this removal step without racemization is a critical consideration for the overall success of the synthesis.
Workflow Diagram: Diastereoselective Michael Addition
Caption: Workflow for diastereoselective Michael addition.
Detailed Experimental Protocol: Addition of (R)-Phenylethylamine to an Enoate
This protocol describes a typical diastereoselective conjugate addition.
Step 1: Michael Addition
-
To a solution of tert-butyl crotonate (1.0 eq) in an aprotic solvent like THF at room temperature, add (R)-(+)-α-methylbenzylamine ((R)-phenylethylamine, 1.1 eq).
-
The reaction can be run neat or with a catalyst (e.g., a Lewis acid or base) depending on the reactivity of the substrates. For simple additions, heating the mixture may be sufficient.
-
Stir the reaction mixture for 24-48 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, remove the excess amine and solvent under reduced pressure.
-
Purify the resulting diastereomeric product mixture by flash column chromatography on silica gel to isolate the major diastereomer. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.
Step 2: Chiral Auxiliary Removal
-
Dissolve the purified β-amino ester adduct (1.0 eq) in methanol.
-
Add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%) to the solution.
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (50 psi) for 24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under vacuum to yield the debenzylated β-amino ester.
Step 3: Hydrolysis
-
Treat the β-amino ester with a solution of 6N HCl and heat at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Concentrate the aqueous layer to dryness to obtain the hydrochloride salt of the chiral β-amino acid.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a multi-faceted decision that depends on the specific target molecule, required scale, available resources, and desired level of stereochemical purity. The following table provides a comparative summary of the discussed methods.
| Parameter | Arndt-Eistert Homologation | Asymmetric Hydrogenation | Diastereoselective Michael Addition |
| Stereocontrol | Excellent (Retention) | Excellent (>99% ee typical) | Good to Excellent (Diastereoselective) |
| Overall Yield | Moderate to Good | Good to Excellent | Moderate to Good |
| Substrate Scope | Broad (depends on α-AA availability) | Broad for β-enamino esters | Broad for α,β-unsaturated systems |
| Scalability | Limited by diazomethane safety | Highly scalable | Scalable |
| Key Advantages | Readily available starting materials. | High atom economy, high enantioselectivity. | Utilizes common reagents. |
| Key Disadvantages | Use of toxic/explosive diazomethane. | Requires specialized catalysts & equipment. | Requires auxiliary removal step. |
| Reagent Safety | High concern (diazomethane) | Moderate concern (H₂ pressure) | Low to Moderate concern |
Conclusion: Selecting the Optimal Strategy
For laboratory-scale synthesis where a diverse range of β-amino acids are required from their α-amino acid counterparts, the Arndt-Eistert homologation remains a valuable, albeit hazardous, tool. Its primary advantage is the direct translation of stereochemistry from a vast pool of chiral α-amino acids.
For industrial applications and large-scale synthesis, asymmetric hydrogenation is often the method of choice. Its high efficiency, excellent enantioselectivity, and atom economy make it a powerful and green chemical process, provided the initial investment in catalyst development and high-pressure equipment is feasible.
The diastereoselective Michael addition offers a robust and versatile alternative, particularly when the required α,β-unsaturated ester and chiral amine are readily available. While the need for an auxiliary attachment and removal sequence adds steps to the synthesis, the high diastereoselectivities achievable make it a reliable method for accessing enantiomerically enriched β-amino acids.
Ultimately, the optimal synthetic route will be dictated by a careful analysis of the target structure's requirements, the scale of the synthesis, and the laboratory's capabilities. A thorough understanding of the mechanistic nuances and practical considerations of each method, as outlined in this guide, is paramount to making an informed and successful decision.
References
-
Arndt-Eistert reaction - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Arndt-Eistert Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Podlech, J., & Seebach, D. (1995). On the preparation of β-amino acids from α-amino acids using the Arndt-Eistert reaction: Scope, limitations and stereoselectivity. Liebigs Annalen, 1995(7), 1217-1228. Wiley Online Library. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. ACS Publications. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. Wiley Online Library. [Link]
-
Davies, S. G., & Ichihara, O. (1991). A practical, highly diastereoselective synthesis of (2S, 3R)-and (2R, 3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid (and their amides) by conjugate addition of lithium (S)-α-methylbenzylamide to E-crotonates. Tetrahedron: Asymmetry, 2(3), 183-186. Elsevier. [Link]
-
Enantioselective Michael Addition - an overview | ScienceDirect Topics . ScienceDirect. [Link]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Halogenated Amino Acids
Introduction: The Critical Role of Halogenation and Analytical Rigor
In the landscape of modern drug development and biochemical research, the strategic incorporation of halogen atoms into amino acid structures represents a powerful tool for modulating the pharmacological and physicochemical properties of peptides and proteins.[1][2] Halogenation can enhance metabolic stability, improve binding affinity, and alter protein folding, making halogenated amino acids key components in novel therapeutics.[1] However, their unique chemical nature presents distinct analytical challenges, including high polarity, potential instability, and structural similarity to their non-halogenated counterparts.
Consequently, the validation of analytical methods for these compounds is not merely a procedural formality but a cornerstone of ensuring product quality, safety, and efficacy. Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate rigorous validation to demonstrate that an analytical procedure is fit for its intended purpose.[3][4][5][6] This guide provides a comparative analysis of leading analytical techniques and a detailed framework for their validation, grounded in the principles of scientific integrity and regulatory compliance.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical platform is the first critical decision in method development. The physicochemical properties of halogenated amino acids—being polar, zwitterionic compounds—dictate the suitability of each technique.
Gas Chromatography (GC)
Gas chromatography is a high-resolution separation technique, but its application to amino acids is fundamentally limited by their low volatility and thermal instability.[7][8] This necessitates a chemical modification step known as derivatization to convert the polar functional groups (amine and carboxylic acid) into more volatile, thermally stable moieties.[8]
-
Causality of Derivatization: The primary goal is to cap the active hydrogens on the amino and carboxyl groups, reducing polarity and enabling the analyte to transition into the gas phase without decomposition.[7]
-
Silylation Reagents (e.g., MSTFA, MTBSTFA): These are common and effective, replacing active hydrogens with a trimethylsilyl (TMS) group.[7] However, the resulting derivatives are highly susceptible to hydrolysis, demanding strictly anhydrous conditions, which can be a significant practical drawback.
-
Alkyl Chloroformates: These reagents react with both amino and carboxyl groups in a single step, often in an aqueous medium, offering a more robust alternative to silylation.[9] This approach simplifies sample preparation and improves derivative stability.[10]
-
When coupled with Mass Spectrometry (GC-MS), the technique becomes exceptionally powerful for analyzing halogenated compounds. The mass spectrometer can distinguish and identify compounds based on their characteristic isotopic patterns, a definitive advantage for molecules containing chlorine or bromine.[11][12]
-
Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic M/M+2 peak pattern in the mass spectrum with a 3:1 intensity ratio.[11]
-
Bromine: Possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, producing a distinctive M/M+2 doublet of almost equal intensity.[11][12]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most prevalent technique for amino acid analysis due to its versatility in handling polar, non-volatile compounds.[13] The primary challenge lies in achieving adequate retention on common stationary phases.
-
Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC): Standard reversed-phase columns (e.g., C18) struggle to retain highly polar amino acids.[14] IP-RP-HPLC addresses this by introducing an ion-pairing agent (e.g., trifluoroacetic acid (TFA), heptafluorobutyric acid (HFBA)) into the mobile phase.[15][16] This agent forms a neutral ion-pair with the charged amino acid, increasing its hydrophobicity and promoting retention on the non-polar stationary phase.[15][17] The choice of pairing agent is critical; longer-chain perfluorinated acids like HFBA can significantly enhance retention compared to TFA.[15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a superior alternative for analyzing highly polar compounds without derivatization.[14][18][19] The separation mechanism is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[18][20] More polar analytes, like amino acids, are more strongly retained.[20] This approach offers a direct, robust, and high-throughput method, making it an excellent choice for modern analytical workflows.[20][21]
The Synergy of Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling HPLC, particularly HILIC, with mass spectrometry (HILIC-LC-MS) represents the state-of-the-art for the analysis of halogenated amino acids.[20][21][22] This combination leverages the excellent separation of polar compounds by HILIC with the unparalleled sensitivity and specificity of MS detection.[19] It eliminates the need for derivatization, thereby reducing sample preparation time and potential sources of error.[21] Furthermore, MS provides definitive identification through accurate mass measurement and confirmation of the halogen's presence via its unique isotopic signature.[11][16]
Table 1: Comparison of Core Analytical Techniques for Halogenated Amino Acids
| Feature | GC-MS | IP-RP-HPLC | HILIC-LC-MS |
| Derivatization | Mandatory | Not required | Not required |
| Sample Throughput | Lower (due to derivatization) | Moderate to High | High |
| Specificity for Halogens | Excellent (Isotopic Pattern) | Low (without MS) | Excellent (Isotopic Pattern) |
| Robustness | Moderate (derivatives can be unstable) | High | High |
| Key Advantage | High resolution for volatile derivatives | Utilizes standard RP columns | Direct analysis of polar compounds |
| Primary Limitation | Labor-intensive, required derivatization | Ion-pairing agents can suppress MS signal | Requires careful mobile phase control |
A Framework for Method Validation: Adhering to ICH Q2(R2) Guidelines
Method validation is the process of providing documented evidence that a procedure is suitable for its intended purpose.[6] The ICH Q2(R2) guideline provides a comprehensive framework for this process, which we will adapt here with specific considerations for halogenated amino acids.[3][23][24]
Diagram 1: General Workflow for Analytical Method Validation
Caption: A streamlined workflow for analytical method validation.
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[6][25]
-
Expert Insight: For halogenated amino acids, a key challenge is differentiating the analyte from its non-halogenated precursor and potential positional isomers.
-
Experimental Approach:
-
Chromatographic Specificity: Analyze blank matrix, matrix spiked with the analyte, and matrix spiked with known potential interferents (e.g., precursor amino acids, related impurities). The analyte peak should be free from co-elution.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method must demonstrate the ability to separate the intact analyte from these degradants.
-
MS-Based Specificity: In LC-MS, specificity is powerfully enhanced. The extraction of the exact mass-to-charge ratio (m/z) of the analyte provides a high degree of certainty. The confirmation of the characteristic isotopic pattern for Cl or Br provides unequivocal identification.[11]
-
Linearity & Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval that provides suitable precision, accuracy, and linearity.
-
Expert Insight: The choice of range should bracket the expected concentrations in routine samples, typically from 80% to 120% of the target concentration for an assay.
-
Experimental Approach:
-
Prepare a minimum of five standard solutions of the halogenated amino acid at different concentrations spanning the desired range.
-
Analyze each standard in triplicate.
-
Plot the average response versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99.[26] The y-intercept should be insignificant compared to the response at the lowest concentration.
-
Accuracy
Accuracy reflects the closeness of the test results to the true value. It is typically assessed via recovery studies.
-
Expert Insight: Accuracy must be evaluated using a real sample matrix to account for any potential matrix effects that could suppress or enhance the analytical signal.
-
Experimental Approach:
-
Spike a blank sample matrix with the halogenated amino acid at a minimum of three concentration levels (e.g., low, medium, and high) across the specified range.
-
Prepare at least three replicates for each level.
-
Analyze the samples and calculate the percent recovery for each replicate.
-
Acceptance Criteria: The mean recovery should typically be within 80-120% for each level.[16]
-
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Expert Insight: It's crucial to evaluate precision at two levels: repeatability (short-term variability) and intermediate precision (within-lab variability).
-
Experimental Approach:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should typically be ≤ 15%.[16][26]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Expert Insight: These parameters are critical for impurity analysis but less so for assays of the main component.
-
Experimental Approach:
-
Signal-to-Noise (S/N) Ratio: Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[26]
-
Robustness
Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in procedural parameters, indicating its reliability for routine use.[25]
-
Expert Insight: This is a critical, often overlooked, parameter that predicts how well a method will perform when transferred between labs or used over an extended period.
-
Experimental Approach:
-
Identify critical method parameters. For HILIC, this includes mobile phase composition (±2% organic), mobile phase pH (±0.2 units), and column temperature (±5 °C). For GC, this includes flow rate and oven temperature ramp.
-
Vary these parameters one at a time and analyze a standard sample.
-
Acceptance Criteria: The results should not deviate significantly from the analysis under normal conditions, and system suitability parameters should still be met.
-
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only | No interference at the analyte's retention time; peak purity confirmed. |
| Linearity | To confirm a proportional response to concentration | Correlation Coefficient (R²) ≥ 0.99 |
| Range | To define the operational concentration limits | Method demonstrates accuracy, precision, and linearity within these limits. |
| Accuracy | To determine closeness to the true value | Mean recovery of 80-120% |
| Precision | To measure the variability of results | RSD ≤ 15% for repeatability and intermediate precision. |
| LOQ | To define the lowest quantifiable concentration | S/N ≥ 10; demonstrate acceptable precision and accuracy at this level. |
| Robustness | To assess reliability against minor changes | System suitability passes; results are not significantly affected. |
Field-Proven Experimental Protocols
The following protocols provide a self-validating system, where successful execution according to the system suitability criteria inherently demonstrates the method's immediate viability.
Diagram 2: Decision Tree for Selecting an Analytical Technique
Caption: A decision-making guide for analytical technique selection.
Protocol 1: HILIC-LC-MS Analysis of Underivatized Halogenated Amino Acids
This protocol is designed for the direct, sensitive, and robust quantification of halogenated amino acids.
1. Materials and Reagents:
-
HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)[14]
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid[14]
-
Mobile Phase B: 90:10 Acetonitrile:Water with 20 mM Ammonium Formate, pH 3.0[14]
-
Sample Diluent: 75:25 Acetonitrile:Water
2. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient: 95% B (0-1 min), linear ramp to 50% B (1-8 min), hold at 50% B (8-9 min), return to 95% B (9.1 min), hold at 95% B (9.1-12 min).
3. Mass Spectrometer Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific instrument and analyte.
4. Sample Preparation:
-
Accurately weigh and dissolve the halogenated amino acid standard or sample in the sample diluent to a known concentration (e.g., 1 mg/mL stock).
-
Serially dilute the stock solution to prepare calibration and quality control (QC) samples.
-
For biological samples, perform protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging.[27] Dilute the supernatant in the sample diluent.
5. System Suitability Test (SST):
-
Before analysis, inject a mid-level standard solution five times.
-
Acceptance Criteria: RSD of peak area and retention time should be ≤ 5%. Tailing factor should be between 0.8 and 1.5.
6. Validation Execution:
-
Proceed with the analysis of blanks, calibration standards, and validation samples (for accuracy, precision, etc.) as described in the validation framework section.
Protocol 2: GC-MS Analysis with Alkyl Chloroformate Derivatization
This protocol provides a robust alternative when LC-MS is unavailable or when GC separation is preferred.
Diagram 3: GC-MS Workflow with Derivatization
Caption: Step-by-step workflow for GC-MS analysis with derivatization.
1. Materials and Reagents:
-
GC Column: TRACE TR-5 (5% phenyl methylpolysiloxane) or similar[7]
-
Derivatization Reagents: Pyridine, Ethanol, Isobutyl Chloroformate[9]
-
Extraction Solvent: Chloroform
2. Derivatization Procedure:
-
To 100 µL of aqueous sample/standard, add 50 µL of a pyridine/ethanol mixture (4:1 v/v).
-
Vortex briefly, then add 10 µL of isobutyl chloroformate and vortex vigorously for 30 seconds.[9]
-
Add 100 µL of chloroform and vortex to extract the derivatives.
-
Add a small amount of anhydrous sodium sulfate to the chloroform layer to remove any residual water.
-
Transfer the dried chloroform layer to a GC vial.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium, constant flow.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500.
4. System Suitability and Validation:
-
Follow the same principles for SST and validation execution as outlined in the HILIC-LC-MS protocol, adapting for the GC-MS platform. Ensure the characteristic isotopic cluster for the halogenated amino acid derivative is observed and used for quantification.
Conclusion
The validation of analytical methods for halogenated amino acids is a multi-faceted process that demands a deep understanding of both the analyte's chemistry and the chosen analytical technique's principles. While GC-MS with derivatization remains a viable option, modern HILIC-LC-MS methods offer a more direct, robust, and high-throughput solution that is generally preferable. By grounding the validation process in the ICH Q2(R2) framework and applying the field-proven insights and protocols detailed in this guide, researchers, scientists, and drug development professionals can establish highly reliable, accurate, and precise methods. This analytical rigor is indispensable for ensuring data integrity and supporting the development of safe and effective next-generation therapeutics.
References
- Title: GC Analysis of Derivatized Amino Acids Source: Thermo Fisher Scientific URL
- Title: The Derivatization and Analysis of Amino Acids by GC-MS Source: Sigma-Aldrich URL
-
Title: Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate Source: PubMed URL: [Link]
-
Title: direct analysis of amino acids by HILIC–eSI-MS Source: HPLC URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL: [Link]
-
Title: Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts Source: MDPI URL: [Link]
-
Title: Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection Source: Advanced Materials Technology URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: How can you identify the presence of halogens using mass spectrometry? Source: TutorChase URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Methods for the Analysis of Underivatized Amino Acids by LC/MS Source: Agilent URL: [Link]
-
Title: Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction Source: PubMed URL: [Link]
-
Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples Source: PubMed URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry Source: PubMed URL: [Link]
-
Title: Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry Source: RSC Publishing URL: [Link]
-
Title: Ch13 - Mass Spectroscopy Source: University of Calgary URL: [Link]
-
Title: Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Source: Semantic Scholar URL: [Link]
-
Title: The molecule that gave the mass spectrum shown here contains a ha... Source: Pearson URL: [Link]
-
Title: Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics Source: PubMed Central URL: [Link]
-
Title: Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Genome mining for the discovery of peptide halogenases and their biochemical characterization Source: PubMed Central URL: [Link]
-
Title: GC-MS Amino Acid Analysis Source: Mtoz Biolabs URL: [Link]
-
Title: Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums Source: ACS Publications URL: [Link]
-
Title: Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: PMC - NIH URL: [Link]
-
Title: (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: ResearchGate URL: [Link]
-
Title: Validation of Amino Acid Analysis Methods Source: ResearchGate URL: [Link]
-
Title: AMINO ACID ANALYSIS: new challenges for an old technique? Source: Solvias URL: [Link]
-
Title: Validation of Amino Acid Analysis Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Analytical Methods for Amino Acids Source: Shimadzu URL: [Link]
-
Title: Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS Source: ACS Publications URL: [Link]
-
Title: Analysis of Amino Acids by HPLC Source: Agilent URL: [Link]
-
Title: Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study Source: PubMed URL: [Link]
-
Title: VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita" Source: SciELO Peru URL: [Link]
Sources
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tutorchase.com [tutorchase.com]
- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. halocolumns.com [halocolumns.com]
- 19. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 20. hplc.eu [hplc.eu]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biopharminternational.com [biopharminternational.com]
- 24. starodub.nl [starodub.nl]
- 25. propharmagroup.com [propharmagroup.com]
- 26. scielo.org.pe [scielo.org.pe]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysts in Cross-Coupling Reactions: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] Its impact on pharmaceutical research and development is particularly profound, streamlining the synthesis of complex, biologically active molecules.[1] However, the success of these transformations hinges on the judicious selection of the palladium catalyst. This guide provides a comparative analysis of common palladium catalyst systems, offering insights into their performance, mechanistic nuances, and practical applications to empower researchers in optimizing their synthetic strategies.
The Engine of Innovation: Understanding the Palladium Catalytic Cycle
At the heart of these powerful reactions lies a well-defined catalytic cycle. A general understanding of this cycle is crucial for rational catalyst selection and reaction optimization. The cycle typically involves a palladium(0) species as the active catalyst, which undergoes a series of fundamental steps: oxidative addition, transmetalation (for reactions like Suzuki-Miyaura), and reductive elimination to forge the desired bond and regenerate the active catalyst.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The nature of the ligands (L) surrounding the palladium center profoundly influences each step of this cycle, dictating the catalyst's stability, activity, and substrate scope.
A Comparative Overview of Palladium Catalyst Systems
Palladium catalysts can be broadly categorized into homogeneous and heterogeneous systems. Homogeneous catalysts, which are soluble in the reaction medium, generally exhibit high activity and selectivity. Heterogeneous catalysts, on the other hand, are in a different phase from the reaction mixture, offering advantages in terms of separation and recyclability.[3]
Homogeneous Palladium Catalysts: The Power of Ligands
The evolution of homogeneous palladium catalysts is a story of ligand design. The electronic and steric properties of the ligands are fine-tuned to enhance catalyst performance for specific applications.
-
Palladium-Phosphine Catalysts: This is the most traditional class of catalysts. The choice of phosphine ligand is critical to the success of the reaction.[4]
-
Triphenylphosphine (PPh₃)-based catalysts (e.g., Pd(PPh₃)₄): These are among the earliest and most common catalysts, particularly for Suzuki-Miyaura reactions.[4] While versatile, they may require higher catalyst loadings and temperatures for challenging substrates.
-
Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands): Ligands such as SPhos and XPhos, developed by the Buchwald group, have revolutionized cross-coupling chemistry.[4][5] Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, while their electron-rich nature facilitates oxidative addition, even with less reactive aryl chlorides.[6]
-
-
Palladium-N-Heterocyclic Carbene (NHC) Catalysts: NHCs have emerged as a powerful class of ligands for palladium. Their strong σ-donating ability forms a very stable bond with the palladium center, often leading to higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs).[4] This stability makes them highly efficient for coupling sterically hindered and electron-deficient substrates.[4]
-
Palladacycles: These are pre-catalysts containing a stable palladium-carbon σ-bond.[4] They are often air- and moisture-stable, making them easy to handle.[4] Upon activation, they generate the active catalytic species.
Heterogeneous Palladium Catalysts: Bridging Efficacy and Practicality
While homogeneous catalysts are highly active, their removal from the final product can be challenging, which is a significant concern in the pharmaceutical industry.[7] Heterogeneous catalysts address this issue, offering simplified purification and the potential for catalyst recycling.[3]
-
Palladium on Carbon (Pd/C): This is one of the most widely used heterogeneous palladium catalysts due to its commercial availability, efficiency, and stability.[3] It has a high surface area, allowing for excellent dispersion of palladium nanoparticles.[3] Pd/C is effective in various cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, and can often be used in greener solvents like water.[3][8] A key advantage is its ease of recovery through filtration and potential for reuse with minimal loss of activity.[8]
-
Palladium Nanoparticles: The catalytic activity of palladium is highly dependent on its surface area. Palladium nanoparticles, with their high surface-to-volume ratio, can exhibit exceptional catalytic activity.[7] These nanoparticles can be supported on various materials like carbon, silica, or magnetic nanoparticles to facilitate recovery.[3][9]
Performance Metrics: Quantifying Catalyst Efficiency
A direct quantitative comparison of catalysts from literature can be misleading due to variations in reaction conditions.[10] However, several key metrics are universally used to evaluate catalyst performance:
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst. A higher TON indicates a more efficient catalyst.
-
Turnover Frequency (TOF): The turnover number per unit of time, reflecting the catalyst's activity or speed.
The catalyst loading, typically expressed in mole percentage (mol %), is another critical parameter.[11] Lowering the catalyst loading to parts per million (ppm) levels is a significant goal in process chemistry to reduce costs and minimize palladium contamination in the final product.[7][11]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[10] The choice of catalyst is crucial, especially when dealing with challenging substrates. The following table provides a qualitative comparison of common catalyst systems for this reaction, compiled from various sources.
| Catalyst System | Substrate Scope | Typical Catalyst Loading | Reaction Conditions | Key Advantages | Limitations |
| Pd(PPh₃)₄ | Aryl bromides and iodides | 1-5 mol %[11] | Often requires elevated temperatures | Commercially available, well-established | Less effective for aryl chlorides, can require higher loadings |
| Pd(OAc)₂ / Buchwald Ligand | Broad, including aryl chlorides and sterically hindered substrates | 0.1-2 mol % | Often milder conditions | High activity and versatility, low catalyst loadings[5] | Ligands can be expensive |
| Pd-NHC Complexes | Excellent for electron-deficient and sterically demanding substrates | 0.05-1 mol % | Generally robust and tolerant of various functional groups | High stability and TONs[4] | Ligand synthesis can be complex |
| Pd/C | Good for a range of aryl bromides and iodides | 1-10 wt % | Can be used in various solvents, including water[3] | Easily separable and recyclable, cost-effective[8] | May show lower activity for challenging substrates compared to homogeneous systems |
Experimental Protocol for Comparative Catalyst Screening
To objectively compare the performance of different palladium catalysts, a standardized experimental protocol is essential.
Caption: A general workflow for the comparative screening of palladium catalysts.
Detailed Step-by-Step Protocol (Suzuki-Miyaura Example):
-
Reaction Setup: In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[10]
-
Catalyst Addition: To separate reaction vessels, add the palladium catalysts to be compared at a specific molar percentage (e.g., 1 mol %). For pre-catalysts that require a ligand, ensure the correct palladium-to-ligand ratio is used.
-
Solvent Addition and Reaction: Add the degassed solvent (e.g., toluene/water mixture) to each vessel. Place the reactions in a pre-heated oil bath or heating block at the desired temperature (e.g., 80 °C).
-
Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction mixture. Quench the aliquot with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC or LC-MS to determine the conversion and yield.
-
Data Analysis: After the reaction is complete, calculate the final yield, TON, and TOF for each catalyst. This data will provide a direct comparison of their performance under the tested conditions.
Conclusion: Selecting the Optimal Catalyst for Your Needs
The selection of a palladium catalyst is a multifactorial decision that depends on the specific cross-coupling reaction, the nature of the substrates, and practical considerations such as cost and ease of purification.
-
For high-throughput synthesis and discovery chemistry where speed and broad substrate scope are paramount, homogeneous catalysts with advanced ligands are often the preferred choice.
-
In process development and large-scale synthesis, where catalyst cost, removal, and recycling are critical, heterogeneous catalysts like Pd/C offer significant advantages.
This guide provides a framework for understanding and comparing the diverse array of palladium catalysts available. By carefully considering the principles outlined herein and conducting systematic experimental evaluations, researchers can unlock the full potential of palladium-catalyzed cross-coupling reactions to accelerate innovation in chemical synthesis and drug discovery.
References
- Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.Benchchem.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.Journal of Organic and Pharmaceutical Chemistry Research.
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.Benchchem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.Organic Process Research & Development.
- Palladium Catalysts for Cross-Coupling Reaction.MDPI.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
- Recent Advances in Pd/C-Catalyzed Coupling Reactions.
- A Review on Palladium Catalyzed Coupling Reactions.International Journal of Pharmaceutical and Chemical Sciences.
- Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in W
- Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.Elsevier.
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.PMC - NIH.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Buchwald C
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.MDPI.
- Well-defined nickel and palladium precatalysts for cross-coupling.PMC - PubMed Central.
- Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions.DSpace@MIT.
- Selected examples of commercially available palladium(II) precatalysts for cross‐coupling reactions.
- Comparative study of different supports for palladium c
- A Comparative Guide to Copper and Palladium Catalysts in Cyan
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.PubMed Central.
- A comparative study of palladium-gold and palladium-tin catalysts in the direct synthesis of H2O2.RSC Publishing.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Efficient Heterogeneous Palladium Catalysts in Oxid
- Photocatalytic Efficiency of Pure and Palladium Co-C
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.Organic Process Research & Development.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Palladium Catalysts for Cross-Coupling Reaction | MDPI [mdpi.com]
- 3. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available (S)-3-Amino-3-(2-bromo-phenyl)-propionic Acid
Introduction: The Critical Role of Purity in Drug Discovery
(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a non-canonical amino acid that serves as a vital chiral building block in medicinal chemistry and peptide synthesis.[1][2] Its unique structure, featuring a bromine-substituted phenyl ring, makes it a valuable component for creating novel therapeutic agents with specific biological activities.[1][2] However, the reliability and reproducibility of research and development outcomes are fundamentally dependent on the purity of this starting material. The presence of even minor impurities—be they chemical or stereoisomeric—can lead to misleading biological data, complicate scale-up efforts, and compromise the safety and efficacy of the final drug candidate.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercially available this compound. We will move beyond simple specification sheets and delve into the practical application of orthogonal analytical techniques. Our approach is grounded in the principle of self-validation, where multiple, independent methods are employed to build a complete and trustworthy purity profile.
Pillar 1: Deconstructing Purity - Chemical vs. Enantiomeric
For a chiral molecule, "purity" is a dual concept. A comprehensive assessment must address both its chemical and stereochemical integrity.
-
Chemical Purity: This refers to the absence of any molecular entity other than the target compound. Common chemical impurities can include residual starting materials from the synthesis, by-products, reagents, or degradation products.[5]
-
Enantiomeric Purity: This measures the prevalence of the desired (S)-enantiomer relative to its non-superimposable mirror image, the (R)-enantiomer. It is typically expressed as enantiomeric excess (e.e.) .[6] For stereospecific biological interactions, high enantiomeric purity is often non-negotiable.
A robust purity assessment workflow, therefore, must employ a multi-pronged, or orthogonal, strategy to confidently characterize both aspects.
Caption: Orthogonal workflow for purity assessment.
Pillar 2: The Analytical Toolkit - Methodologies & Experimental Protocols
An effective assessment relies on selecting the right tools and understanding the causality behind their application. We will compare three indispensable techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation
HPLC is unparalleled for its ability to separate components within a mixture, making it the primary tool for determining both chemical and enantiomeric purity.[7]
Expertise & Rationale: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Nonpolar compounds (like many organic impurities) are retained longer on the column, allowing for their separation from the more polar amino acid. This method provides a quantitative measure of all UV-active impurities relative to the main compound peak.
Experimental Protocol: RP-HPLC for Chemical Purity
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-23 min: 95% B
-
23-25 min: 95% to 5% B
-
25-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 220 nm and 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock. Dilute as necessary.
-
Analysis: Integrate all peaks in the chromatogram. Calculate chemical purity as the percentage of the main peak area relative to the total area of all peaks.
Expertise & Rationale: Separating enantiomers requires a chiral environment.[8] This is achieved using a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies and thus different retention times, allowing for their separation.[9] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including amino acid derivatives.[9][10]
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)
-
System: HPLC system as described above.
-
Column: Daicel CHIRALPAK® IB N-5, 4.6 x 250 mm, 5 µm particle size (an immobilized amylose-based CSP).
-
Mobile Phase: Isocratic mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v). The exact ratio may require optimization.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: DAD at 220 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.
-
Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers. If a reference standard for the (R)-enantiomer is unavailable, the major peak is assumed to be the desired (S)-enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy provides unambiguous structural confirmation and can be adapted to assess both chemical and enantiomeric purity.[11]
Expertise & Rationale: A standard ¹H NMR spectrum provides a "fingerprint" of the molecule, confirming the presence of all expected protons and their chemical environments. The integration of proton signals can be used to quantify impurities, provided they have unique signals that do not overlap with the main compound. ¹³C NMR confirms the carbon backbone of the molecule.
Expertise & Rationale: In a standard (achiral) NMR solvent, enantiomers are indistinguishable.[11] By introducing a Chiral Solvating Agent (CSA), we create a chiral environment within the NMR tube. The CSA forms weak, transient diastereomeric complexes with the analyte's enantiomers. These complexes have slightly different magnetic environments, which can lead to the separation of key signals in the NMR spectrum, allowing for direct integration and e.e. calculation.[12] (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common CSA for compounds with acidic protons.
Caption: Workflow for e.e. determination by Chiral NMR.
Experimental Protocol: Chiral NMR with a Solvating Agent
-
System: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve ~5 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
To the same NMR tube, add a molar equivalent of a Chiral Solvating Agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
-
Acquisition: Acquire another ¹H NMR spectrum under the same conditions.
-
Analysis:
-
Carefully examine the spectrum for signals that have split into two distinct peaks upon addition of the CSA. Protons close to the chiral center are most likely to show separation (e.g., the proton at the C3 position).
-
Integrate the two separated signals.
-
Calculate the e.e. using the same formula as for HPLC, substituting peak areas with integration values.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification
Expertise & Rationale: While HPLC-UV can quantify impurities, it cannot identify them. By coupling the HPLC to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each impurity as it elutes from the column.[7][13] This information is crucial for identifying unknown peaks. Using a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap system can provide a highly accurate mass, which allows for the determination of the elemental composition of an impurity, offering profound insight into its identity.[14]
Experimental Protocol: LC-MS Impurity Profiling
-
System: Couple the RP-HPLC system described above to a mass spectrometer (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for amino acids.
-
Analysis: Use the same chromatographic conditions as the RP-HPLC method. The MS will acquire mass spectra for all eluting peaks.
-
Data Interpretation:
-
Extract the mass of the main peak to confirm the molecular weight of the target compound (C₉H₁₀BrNO₂; MW: 244.09 g/mol ).[15]
-
For each impurity peak observed in the chromatogram, determine its m/z.
-
Use the accurate mass data (from HRMS) to predict possible elemental formulas.
-
Propose structures for the impurities based on knowledge of the synthetic route (e.g., unreacted starting materials, over-brominated species, or de-halogenated product).
-
Pillar 3: Comparative Data Analysis - A Case Study
To illustrate the application of these principles, we present hypothetical purity data for this compound obtained from three different commercial suppliers.
Table 1: Comparative Purity Analysis of Commercial Samples
| Parameter | Analytical Method | Supplier A | Supplier B | Supplier C | Trustworthiness Indicator |
| Stated Purity | Certificate of Analysis | >98% | >99% | >98% (chiral) | Vendor-supplied data |
| Chemical Purity | RP-HPLC (% Area) | 99.1% | 99.6% | 97.5% | High (Quantitative) |
| Enantiomeric Excess | Chiral HPLC | 99.5% e.e. | 98.2% e.e. | >99.9% e.e. | High (Quantitative) |
| Enantiomeric Excess | ¹H NMR with CSA | 99.4% e.e. | 98.3% e.e. | >99.8% e.e. | High (Confirmatory) |
| Impurity 1 (m/z 166.08) | LC-MS | Not Detected | Not Detected | 0.8% | 3-Amino-3-phenylpropionic acid (de-brominated) |
| Impurity 2 (m/z 323.95) | LC-MS | 0.4% | Not Detected | Not Detected | 3-Amino-3-(dibromo-phenyl)-propionic acid |
Analysis of Results:
-
Supplier A: Provides a good balance of high chemical and enantiomeric purity. The presence of a minor di-brominated impurity suggests a potential lack of selectivity in the synthesis. The agreement between chiral HPLC and chiral NMR data for e.e. provides high confidence in the stereochemical purity.
-
Supplier B: Offers the highest chemical purity but at the cost of lower enantiomeric purity. For applications where stereospecificity is paramount, this material may be unsuitable without further purification.
-
Supplier C: Delivers exceptional enantiomeric purity, but its chemical purity is the lowest of the three. The presence of a de-brominated impurity could significantly impact subsequent reactions or biological activity.
This comparative guide demonstrates that a certificate of analysis should only be the starting point of a quality assessment. A rigorous, multi-technique approach is essential for building a complete and trustworthy purity profile for critical reagents like this compound.
Our key recommendations for researchers are:
-
Trust but Verify: Always perform in-house analysis on new batches of starting materials, even from a trusted supplier.
-
Employ Orthogonality: Use at least two independent methods to determine purity, especially for critical parameters like enantiomeric excess (e.g., Chiral HPLC and Chiral NMR).
-
Identify, Don't Just Quantify: Use LC-MS to identify the nature of impurities. Understanding what an impurity is can be more important than knowing its quantity, as different impurities have different reactivities and biological effects.
-
Select Based on Application: The "best" supplier depends on the specific needs of your experiment. For developing highly stereospecific interactions, Supplier C's material might be preferable despite its lower chemical purity. For applications where by-products are a major concern, Supplier B would be the superior choice.
By adopting this analytical mindset, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
-
AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from AxisPharm website. [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). A method for optical purity determination of a range of chiral drug molecules by NMR spectroscopy is reported. PubMed. [Link]
-
Ribeiro, J. P., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from ZefSci website. [Link]
-
Chen, G., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Wenzel, T. J. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate. [Link]
-
Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry. [Link]
-
Di Tusa, F., et al. (2021). Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from Pacific BioLabs website. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from Pharmaffiliates website. [Link]
-
Zhang, Y., et al. (2018). Chiral HPLC analysis of the amino acid derivatives of compounds 1 – 3. ResearchGate. [Link]
-
PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid. Retrieved from PubChem website. [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Shimanaka, K., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Communications Chemistry. [Link]
-
The Organic Chemistry Tutor. (2023). How To Calculate Enantiomeric Excess - Stereochemistry. Retrieved from YouTube. [Link]
-
Brückner, H., & D'Souza, F. (2010). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Biomedical Chromatography. [Link]
-
Wang, W., et al. (2021). Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. Analytical Methods. [Link]
-
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Diez, D., et al. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]
-
Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]
-
Rao, B. M., et al. (2008). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]
-
De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Kim, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. zefsci.com [zefsci.com]
- 4. scispace.com [scispace.com]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small Molecule Analysis | AxisPharm [axispharm.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
A Senior Application Scientist's Guide to the Structural Comparison of 2-Phenylpropionic Acid Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of the subtle structural nuances among pharmacologically active molecules is paramount. This guide provides an in-depth structural comparison of 2-phenylpropionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens." We will explore how minor alterations in their chemical architecture profoundly influence their therapeutic efficacy and side-effect profiles, supported by experimental data and detailed analytical protocols.
Introduction: The Profen Family and Their Core Mechanism
The 2-phenylpropionic acid derivatives are a cornerstone in the management of pain, inflammation, and fever.[1][2] This class of drugs, which includes well-known members like ibuprofen, naproxen, and ketoprofen, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4] The acidic carboxylic group of the profen scaffold is crucial for this activity, forming key interactions within the active site of the COX enzymes.[1]
The therapeutic anti-inflammatory action of NSAIDs is largely due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1.[5] Consequently, the relative selectivity of a profen for COX-2 over COX-1 is a critical determinant of its overall clinical profile.
The Structural Blueprint of Profens
The general chemical structure of a 2-phenylpropionic acid derivative is characterized by a phenyl ring attached to a propionic acid moiety at the second carbon. This alpha-carbon is a stereocenter, meaning that profens (with the exception of naproxen, which is marketed as a single enantiomer) are typically racemic mixtures of (S)- and (R)-enantiomers.[6][7]
Caption: General chemical structure of 2-arylpropionic acids (profens). "Ar" represents an aryl group, and the asterisk indicates the chiral center.
The nature of the aryl group (Ar) is the primary point of structural variation among different profens, and it significantly influences the drug's potency, selectivity, and pharmacokinetic properties.
A Comparative Analysis of Key Profens
Let's delve into a structural and functional comparison of three widely used profens: ibuprofen, naproxen, and ketoprofen.
| Property | Ibuprofen | Naproxen | Ketoprofen |
| Aryl Group | Isobutylphenyl | 6-methoxynaphthyl | Benzoylphenyl |
| pKa | 4.91[8] | 4.15[8] | 4.45[8] |
| Log P (Lipophilicity) | 3.97[9] | 3.18[9] | 3.12[9] |
| Melting Point (°C) | 75-78[10] | 153-156 | 94-97 |
| Chirality | Racemic Mixture[10] | S-enantiomer | Racemic Mixture |
Table 1: Comparative Physicochemical Properties of Ibuprofen, Naproxen, and Ketoprofen.
Structure-Activity Relationships
The seemingly minor differences in the aryl substituents lead to significant variations in their biological activity.
-
Ibuprofen's isobutylphenyl group contributes to its moderate lipophilicity.[9]
-
Naproxen's more extensive 6-methoxynaphthyl ring system results in a different spatial arrangement and electronic distribution.
-
Ketoprofen's benzoylphenyl group introduces an additional keto functional group, which can influence its interactions with the COX enzyme and its metabolic pathways.[11]
The lipophilicity (Log P) of these compounds is a critical factor, as it affects their absorption, distribution, and ability to penetrate biological membranes.[9] Generally, increased lipophilicity is associated with enhanced anti-inflammatory activity.[9]
Pharmacokinetic and Pharmacodynamic Profiles
The structural variations also manifest in the pharmacokinetic and pharmacodynamic properties of these drugs.
| Parameter | Ibuprofen | Naproxen | Ketoprofen |
| Half-life (t½) | 2-4 hours[10] | 12-17 hours | 2-3 hours |
| Metabolism | Hepatic (CYP2C9)[10] | Hepatic | Hepatic |
| COX-1 IC50 (µM) | 13[5] | 8.7 (Sodium Salt)[5] | - |
| COX-2 IC50 (µM) | 370[5] | 5.2 (Sodium Salt)[5] | - |
| COX-1/COX-2 Ratio | 0.035 | 1.67 | - |
Table 2: Comparative Pharmacokinetic and Pharmacodynamic Parameters. (Note: IC50 values can vary depending on the assay conditions).
Ibuprofen and ketoprofen have relatively short half-lives, requiring more frequent dosing, whereas naproxen's longer half-life allows for twice-daily administration. The COX-1/COX-2 selectivity ratio provides insight into the potential for gastrointestinal side effects. A lower ratio, as seen with ibuprofen, suggests a greater inhibition of COX-1 relative to COX-2, which can correlate with a higher risk of GI issues.[12] In contrast, a ratio closer to or greater than 1, as with naproxen, indicates a more balanced or slightly COX-2 preferential inhibition.[13]
Experimental Protocols for Structural and Functional Comparison
To empirically compare these derivatives, a combination of analytical techniques is employed.
Structural Elucidation and Comparison
A. X-ray Crystallography: This technique provides the precise three-dimensional arrangement of atoms in a crystalline state, offering definitive structural information.
-
Protocol:
-
Crystal Growth: Grow single crystals of the profen derivatives from a suitable solvent system (e.g., ethanol, acetone).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, and bond angles.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution.[14][15] 1H and 13C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.[16]
-
Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the profen derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.[15]
-
Caption: A typical experimental workflow for the structural elucidation of a 2-phenylpropionic acid derivative using NMR spectroscopy.
Enantiomeric Separation and Purity Analysis
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying the enantiomers of profens.[2][17]
-
Protocol for Chiral HPLC:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water.[2]
-
Column: Utilize a chiral stationary phase, such as a Chiralcel OJ-R column.[2]
-
Sample Preparation: Dissolve the profen sample in the mobile phase.
-
Injection and Separation: Inject the sample into the HPLC system and perform the separation under isocratic or gradient elution conditions.
-
Detection: Detect the separated enantiomers using a UV detector at an appropriate wavelength.
-
Functional Comparison: COX Inhibition Assay
-
Protocol for In Vitro COX Inhibition Assay:
-
Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.
-
Inhibition Assay: Incubate the enzymes with various concentrations of the profen derivatives.
-
Substrate Addition: Add arachidonic acid as the substrate.
-
Product Quantification: Measure the production of prostaglandins (e.g., PGE₂) using an enzyme immunoassay (EIA) or other suitable method.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX isoforms to determine potency and selectivity.[12]
-
Caption: The mechanism of action of 2-phenylpropionic acid derivatives via inhibition of COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.
Conclusion
The 2-phenylpropionic acid derivatives represent a classic example of how subtle structural modifications can lead to significant differences in pharmacological profiles. A thorough comparative analysis, employing a suite of modern analytical techniques, is essential for understanding their structure-activity relationships. This knowledge is not only crucial for the rational selection of existing drugs for specific clinical applications but also for the design of new, more effective, and safer anti-inflammatory agents. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative studies and contribute to the ongoing development of this important class of therapeutic agents.
References
- Evans, A. M. (1996). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Journal of Clinical Pharmacology, 36(12 Suppl), 7S–15S.
- Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen. (2017). Drug Design, Development and Therapy, 11, 69-76.
- Moore, N., et al. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. American Journal of Managed Care, 21(13 Suppl), s257-s267.
- Crystal structure and electronic properties of three phenylpropionic acid derivatives: A combined X-ray powder diffraction and quantum mechanical study. (2011). Crystal Growth & Design, 12(1), 466-474.
- IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assay. (2001).
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4064-4074.
- Kato, M., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-1685.
- Selleckchem.com. COX-1 Selective Inhibitors.
- Starek, M., et al. (2019). Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chromatography. Journal of Chemistry, 2019, 9361040.
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 740-750.
- Bouchair, A., et al. (2010). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry, 22(2), 1389-1392.
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 740-750.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- BenchChem. (2025). Application Note: Structural Elucidation of 3-Hydroxy Ketoprofen using NMR Spectroscopy.
- Oxford Instruments. (n.d.). Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen.
- BenchChem. (2025). Unraveling the Stereochemistry of 2-Phenylpropionic Acid: A Technical Guide.
- Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a pharmaceutical formulation. (2023). Journal of Pharmaceutical and Biomedical Analysis, 232, 115451.
- Evans, A. M. (1996). Pharmacodynamics and Pharmacokinetics of the Profens: Enantioselectivity, Clinical Implications, and Special Reference to S(+)‐Ibuprofen. The Journal of Clinical Pharmacology, 36(S12), 7S-15S.
- Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43.
- Development of High-Performance Liquid Chromatography Method for Enantioseparation of Ibuprofen. (2025). Rasayan Journal of Chemistry, 18(1), 1-6.
- The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. (2017). Farmacia, 65(2), 234-239.
- Adsorptive Removal of Ibuprofen, Ketoprofen and Naproxen from Aqueous Solution Using Coconut Shell Biomass. (2020). Environmental Research, Engineering and Management, 76(2), 58-71.
- Separation of ibuprofen enantiomers by HPLC-mass spectrometry. (2010). Asian Journal of Chemistry, 22(2), 1389-1392.
- PubChem. (n.d.). 2-Phenylpropionic acid, (+)-.
- Wikipedia. (n.d.). Ibuprofen.
- Das, U., et al. (2011). Structure Analysis of Molecular Compounds with Z′ = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives. Crystal Growth & Design, 12(1), 466-474.
- Starek, M., et al. (2019).
- Structural elucid
- Benjamine, A. A., et al. (2020). Comparative Theoretical Study of Stability, Lypophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drugs: Ibuprofen, Ketoprofen and Flurbiprofen.
Sources
- 1. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. erem.ktu.lt [erem.ktu.lt]
- 9. researchgate.net [researchgate.net]
- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 17. Bot Verification [rasayanjournal.co.in]
Safety Operating Guide
Navigating the Disposal of (S)-3-Amino-3-(2-bromo-phenyl)-propionic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a compound often utilized in the synthesis of novel pharmaceutical agents. By understanding the chemical nature of this compound and adhering to established best practices, laboratories can ensure the safety of their personnel and maintain regulatory compliance.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's properties and associated hazards is paramount. This compound is a halogenated aromatic amino acid. Its primary hazards, as identified in Safety Data Sheets (SDSs), include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂ | [1][3] |
| Molecular Weight | 244.09 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [1][2] |
The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic compound .[5][6] This is a critical designation for waste segregation, as halogenated waste streams are typically subject to specific disposal methods, such as incineration at high temperatures, to prevent the formation of toxic byproducts.[5][7]
Personal Protective Equipment (PPE) and Safety Precautions
To mitigate the risks associated with handling this compound, the following PPE must be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[1][8]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[1][8]
-
Body Protection: A lab coat or other protective clothing should be worn.[1][8]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1]
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[9][10]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
Step 1: Waste Segregation
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal.[5][9][11][12]
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids."[5][6]
-
Incompatibility Avoidance: Never mix this compound with incompatible materials such as strong oxidizing agents or bases. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic fumes, or other hazardous situations.[11]
Step 2: Containerization of Waste
-
Solid Waste: Collect solid this compound waste directly into the designated halogenated organic solids waste container.[9]
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in this container.[9]
-
Solutions: If the compound is in solution, it must be collected in a designated "Halogenated Organic Liquid Waste" container. Do not pour any organic waste down the drain.[6]
Step 3: Labeling and Storage
-
Accurate Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6][13]
-
Secure Storage: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area (SAA) that is at or near the point of generation.[11][13] The SAA should be a cool, dry, and well-ventilated area away from general laboratory traffic.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or in accordance with your institution's policies, contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[13]
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.
-
Control the Spill: For small spills, if you are trained and it is safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[8]
-
Clean-up: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solids" waste container.[1][8]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a straightforward process when guided by a clear understanding of its chemical properties and adherence to established safety protocols. By prioritizing hazard assessment, proper segregation, and clear communication with your institution's EHS department, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
-
Suggitt, R. M. (1984). Disposal process for halogenated organic material. U.S. Patent No. 4,468,376. Washington, DC: U.S. Patent and Trademark Office. [Link]
-
Unknown. Hazardous Waste Segregation. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
PubChem. 3-Amino-3-(2-bromophenyl)propanoic acid. [Link]
-
PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid. [Link]
-
PubChem. 3-Bromo-L-phenylalanine. [Link]
-
Anaxhem. (2016). Fmoc-(R) - SAFETY DATA SHEET. [Link]
-
PubChem. 2-Amino-3-(2-bromophenyl)propanoic acid. [Link]
-
PubChem. (2R)-2-amino-3-(2-bromophenyl)propanoic acid. [Link]
Sources
- 1. fishersci.be [fishersci.be]
- 2. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc-(R)-3-amino-3-(3-bromo-phenyl)-propionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. keyorganics.net [keyorganics.net]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. canbipharm.com [canbipharm.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Comprehensive Safety and Handling Guide for (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
This guide provides essential safety protocols and operational procedures for the handling and disposal of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid. It is intended for researchers, scientists, and professionals in drug development who work with this and similar chemical entities. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure a comprehensive and trustworthy resource.
Hazard Identification and Risk Assessment
This compound is a brominated organic compound that presents several potential hazards. Understanding these risks is the foundation of safe handling.
Primary Hazards:
-
Serious Eye Irritation: Can cause serious irritation and redness to the eyes.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][2]
In the event of combustion, this compound may emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide (HBr).[1]
Path of Exposure:
-
Dermal (Skin) Contact: Direct contact with the solid or solutions.
-
Ocular (Eye) Contact: Direct contact with the solid or solutions.
-
Inhalation: Breathing in dust particles of the solid compound.
-
Ingestion: Swallowing the solid compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used when there is a significant risk of splashing.[3] | Protects against dust particles and splashes. Standard safety glasses are insufficient. |
| Skin and Body Protection | Nitrile or neoprene gloves (inspect before use), a lab coat, long pants, and closed-toe shoes.[4] For larger quantities or increased risk of exposure, a chemical-resistant apron or coveralls are recommended. | Prevents direct skin contact. Contaminated gloves should be disposed of properly, and hands washed thoroughly after handling.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is necessary when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1][2] | Minimizes the risk of inhaling irritating dust particles. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is paramount for minimizing exposure and preventing contamination. All handling of this compound solid should ideally be conducted within a certified chemical fume hood.[1][5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary equipment and reagents before starting.
-
Don all required PPE as outlined in the table above.
-
-
Handling (inside a chemical fume hood):
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate solvent and then soap and water.
-
Properly doff PPE, avoiding contact with the contaminated outer surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
Spill Cleanup Protocol
For a minor spill of the solid material:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently sweep up the spilled solid to avoid generating dust.[2]
-
Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.[6]
-
Decontaminate the spill area.
For a large spill, or if you feel it is unsafe to clean up:
-
Evacuate the immediate area and alert your supervisor.
-
If the spill involves volatile substances or is in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.[6][7]
First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1][2] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1] |
Storage and Disposal Plan
Proper storage and disposal are critical for laboratory safety and environmental protection.
Storage
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1][2]
-
The compound is listed as light and air-sensitive, so storage under an inert atmosphere (like Argon) is recommended.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal
As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.
-
Solid Waste: Collect in a designated, labeled hazardous waste container. This includes contaminated PPE, weigh boats, and spill cleanup materials.
-
Liquid Waste: Solutions containing this compound should be collected in a designated "Halogenated Organic Waste" container.[6][9][10] Do not mix with non-halogenated waste streams.[6][10]
-
All waste containers must be kept closed except when adding waste and must be properly labeled with their contents.[6]
References
- Application Notes and Protocols for the Safe Storage and Handling of Bromin
-
Disposal process for halogenated organic material. OSTI.GOV. [Link]
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Oper
- SAFETY DATA SHEET - 3-AMINO-3-(4-BROMOPHENYL)PROPANOIC ACID. Shanghai Canbi Pharma Ltd.
- SAFETY DATA SHEET - (R)-3-Amino-3-(2-bromophenyl)propionic acid. Fisher Scientific.
- Standard Operating Procedure for Labor
- Bromine in orgo lab SOP. Providence College.
- Bromine Safety & Standard Operating Procedures. University of Massachusetts Lowell.
-
Chemical Spill Procedures. University of Toronto. [Link]
- Chemical Spill Response Procedure. University of Manitoba.
Sources
- 1. canbipharm.com [canbipharm.com]
- 2. fishersci.be [fishersci.be]
- 3. ehs.providence.edu [ehs.providence.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
